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  • Product: Ethyl 3-ethylisoxazole-5-carboxylate
  • CAS: 90087-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The narrative emphasizes the underlying chemical principles and justifies the experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Their prevalence stems from their metabolic stability, ability to engage in various non-covalent interactions with biological targets, and their utility as versatile synthetic intermediates.[2] Ethyl 3-ethylisoxazole-5-carboxylate, in particular, serves as a valuable building block for the elaboration of more complex molecular architectures. The ester and ethyl functionalities at the 5- and 3-positions, respectively, offer orthogonal handles for further chemical modification.

The synthesis of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][3][4] This powerful and highly convergent method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of this synthesis, the 1,3-dipole is a nitrile oxide, and the dipolarophile is an alkyne.[1][5][6]

Mechanistic Foundation: The 1,3-Dipolar Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[3][4] For the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate, the key reactants are propanenitrile oxide (the 1,3-dipole) and ethyl propiolate (the dipolarophile).[7][8]

Nitrile oxides are highly reactive and are typically generated in situ from the corresponding aldoxime.[6][9][10] A common and effective method for this transformation is the oxidation of the aldoxime using a mild oxidizing agent. This avoids the isolation of the unstable nitrile oxide, which can dimerize or undergo other side reactions.[11] Once generated, the propanenitrile oxide rapidly undergoes a cycloaddition with ethyl propiolate to yield the desired 3,5-disubstituted isoxazole with high regioselectivity.[5][6]

Experimental Workflow and Protocol

The synthesis of Ethyl 3-ethylisoxazole-5-carboxylate is a one-pot, two-step process that begins with the in situ generation of propanenitrile oxide from propanal oxime, followed by its immediate cycloaddition with ethyl propiolate.

Reaction Scheme

Synthesis_of_Ethyl_3_ethylisoxazole_5_carboxylate cluster_cycloaddition [3+2] Cycloaddition propanal_oxime Propanal Oxime nitrile_oxide Propanenitrile Oxide (in situ) propanal_oxime->nitrile_oxide Oxidation oxidant [Oxidizing Agent] (e.g., NaOCl) ethyl_propiolate Ethyl Propiolate product Ethyl 3-ethylisoxazole-5-carboxylate ethyl_propiolate->product nitrile_oxide->product

Caption: Overall synthetic workflow for Ethyl 3-ethylisoxazole-5-carboxylate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
Propanal oximeC₃H₇NO73.09≥98%Commercially Available
Ethyl propiolateC₅H₆O₂98.10≥98%Commercially Available
Sodium hypochloriteNaOCl74.44~10-15% aqueous solutionCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaClNaCl58.44-Prepared in-house
Anhydrous MgSO₄MgSO₄120.37-Commercially Available
Silica gelSiO₂60.0860 Å, 230-400 meshCommercially Available
Ethyl acetateC₄H₈O₂88.11ACS gradeCommercially Available
HexanesC₆H₁₄-ACS gradeCommercially Available
Detailed Experimental Protocol

Step 1: Reaction Setup and Cycloaddition

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add propanal oxime (1.83 g, 25.0 mmol, 1.25 equiv).

  • Dissolve the oxime in 50 mL of dichloromethane (DCM).

  • To this solution, add ethyl propiolate (1.96 g, 20.0 mmol, 1.0 equiv).

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (~30 mL, ~40-45 mmol, 2.0-2.25 equiv) dropwise over a period of 30 minutes. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The use of bleach (NaOCl) is a cost-effective and milder alternative to hypervalent iodine reagents for the in situ generation of the nitrile oxide.[9][12]

  • After the complete addition of the sodium hypochlorite solution, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the ethyl propiolate spot indicates the completion of the reaction.

Step 2: Work-up and Isolation

  • Once the reaction is complete, transfer the biphasic mixture to a 250 mL separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 3-ethylisoxazole-5-carboxylate as a colorless to pale yellow oil.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the ethyl groups (triplets and quartets), and a characteristic singlet for the isoxazole ring proton.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, the isoxazole ring carbons, and the carbons of the ethyl groups.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁NO₃, M.W. = 169.18 g/mol ).

Quantitative Data Summary

ParameterValueNotes
Reactants
Propanal oxime25.0 mmol1.25 equivalents
Ethyl propiolate20.0 mmol1.0 equivalent
Sodium hypochlorite~40-45 mmol~2.0-2.25 equivalents
Reaction Conditions
SolventDichloromethane50 mL
Temperature0 °C to Room Temp.Controlled initial addition
Reaction Time12-16 hoursMonitored by TLC
Yield
Expected Yield65-75%Based on similar cycloadditions[5][12]
Expected Physical StateColorless to pale yellow oil

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium hypochlorite is corrosive; avoid contact with skin and eyes.

  • Propanal oxime and ethyl propiolate may be irritating; handle with appropriate caution.

Conclusion

This guide has detailed a reliable and well-grounded experimental protocol for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate. The methodology is based on the robust and efficient 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an alkyne. By understanding the mechanistic underpinnings and adhering to the procedural details, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: Molecules URL: [Link]

  • Title: 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester Source: Organic Syntheses URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

  • Title: Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Source: ChemSynthesis URL: [Link]

  • Title: Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Source: ResearchGate URL: [Link]

  • Title: Preparation method of 5-methyl isoxazole-4-ethyl formate Source: Google Patents URL
  • Title: One-pot reactions of ethyl propiolate Source: UR Scholarship Repository URL: [Link]

  • Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Ethyl propiolate Source: Wikipedia URL: [Link]

  • Title: A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity Source: Science and Education Publishing URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis of ethyl 3-ethylisoxazole-5-carboxylate, a member of the 3,5-disubstituted isoxazole cl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of ethyl 3-ethylisoxazole-5-carboxylate, a member of the 3,5-disubstituted isoxazole class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their roles as versatile pharmacophores and synthetic intermediates. This document elucidates the core reaction mechanism, explains the rationale behind experimental choices, and provides actionable protocols for laboratory application.

Foundational Principles: The [3+2] Cycloaddition Pathway to Isoxazoles

The synthesis of the isoxazole ring system is most effectively achieved through a class of pericyclic reactions known as 1,3-dipolar cycloadditions, often referred to as the Huisgen cycloaddition.[1][2] This reaction involves the combination of a 1,3-dipole with a "dipolarophile" to form a five-membered ring in a concerted [4π + 2π] cycloaddition.[1]

For the synthesis of ethyl 3-ethylisoxazole-5-carboxylate, the key components are:

  • The 1,3-Dipole: Propanenitrile oxide (CH₃CH₂CNO).

  • The Dipolarophile: Ethyl propiolate, an electron-deficient alkyne.

Nitrile oxides are highly reactive, unstable intermediates that are prone to dimerization.[1] For this reason, they are almost exclusively generated in situ (in the reaction mixture) for immediate consumption in the cycloaddition step. This strategy is a cornerstone of successful isoxazole synthesis, preventing the undesired formation of furoxan dimers and ensuring the nitrile oxide is trapped by the intended dipolarophile.

The Core Reaction Mechanism: A Stepwise Dissection

The formation of ethyl 3-ethylisoxazole-5-carboxylate proceeds through a highly regioselective and concerted mechanism. The process can be broken down into two principal stages: the in situ generation of the nitrile oxide and the subsequent cycloaddition.

Stage 1: In Situ Generation of Propanenitrile Oxide

Propanenitrile oxide is the critical 1,3-dipole for this synthesis. A reliable and common laboratory method for its generation is the oxidation of the corresponding aldoxime, propanaldoxime.[3] Propanaldoxime itself is readily prepared by the condensation of propionaldehyde with hydroxylamine hydrochloride.[4]

The oxidation of propanaldoxime to propanenitrile oxide can be accomplished using various mild oxidizing agents. Reagents such as sodium hypochlorite (household bleach) or hypervalent iodine compounds (e.g., [bis(trifluoroacetoxy)iodo]benzene) are frequently employed.[3][5] The choice of oxidant is a key experimental decision; for instance, using a simple aqueous solution of sodium hypochlorite offers a cost-effective and environmentally benign ("green") approach.[5]

The overall transformation is an oxidative dehydrogenation, as depicted below:

G Reactants Reactants TS Cyclic Transition State Reactants->TS Concerted [3+2] Cycloaddition Product Ethyl 3-ethylisoxazole-5-carboxylate (3,5-disubstituted) TS->Product

Caption: Concerted [3+2] cycloaddition of propanenitrile oxide and ethyl propiolate.

A critical aspect of this reaction is its high regioselectivity. The reaction overwhelmingly yields the 3,5-disubstituted isoxazole rather than the 3,4-disubstituted isomer. This outcome is governed by the principles of Frontier Molecular Orbital (FMO) theory. [5] In this specific reaction:

  • The Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide has its largest coefficient on the carbon atom.

  • The Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkyne (ethyl propiolate) has its largest coefficient on the terminal (unsubstituted) carbon atom.

The reaction proceeds through the pathway that allows for the strongest interaction between the HOMO of one component and the LUMO of the other. The dominant interaction is HOMO(nitrile oxide)-LUMO(alkyne), which dictates that the nitrile oxide's carbon atom will bond to the alkyne's terminal carbon, leading exclusively to the 3,5-disubstituted product. [5]

FMO cluster_reactants Reactant Orbitals cluster_interaction Orbital Interaction cluster_outcome Regiochemical Outcome Nitrile_Oxide Propanenitrile Oxide HOMO (Large lobe on C) Interaction HOMO(Nitrile Oxide) interacts with LUMO(Alkyne) Nitrile_Oxide->Interaction Alkyne Ethyl Propiolate LUMO (Large lobe on terminal C) Alkyne->Interaction Product Formation of C-C bond between Nitrile Oxide C and Alkyne terminal C 3,5-Disubstituted Isoxazole Interaction->Product

Caption: FMO control of regioselectivity in the cycloaddition.

Experimental Protocols and Data

The following protocols are synthesized from established methods for the synthesis of 3,5-disubstituted isoxazoles and represent a self-validating workflow for producing and characterizing the target compound. [3][5]

Protocol 1: Synthesis of Propanaldoxime
  • Rationale: This initial step prepares the stable precursor to the reactive nitrile oxide intermediate. The reaction is a standard condensation performed under mild conditions.

  • Methodology:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium carbonate (0.6 eq.) in water to neutralize the hydrochloride, liberating free hydroxylamine.

    • To this cold solution, add propionaldehyde (1.0 eq.) dropwise while stirring vigorously. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Extract the product into diethyl ether or dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield propanaldoxime, which can be used without further purification.

Protocol 2: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate
  • Rationale: This one-pot protocol leverages the in situ generation of propanenitrile oxide in the presence of the alkyne dipolarophile, ensuring efficient trapping and high yield of the desired isoxazole. Dichloromethane is a common solvent choice due to its ability to dissolve both polar and non-polar reactants without participating in the reaction. [5]* Methodology:

    • To a solution of propanaldoxime (1.2 eq.) and ethyl propiolate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add a magnetic stir bar.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of aqueous sodium hypochlorite (bleach, ~5-6%, 1.5 eq.) dropwise to the stirred mixture over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-ethylisoxazole-5-carboxylate.

Characterization Data

As of the date of this guide, specific, experimentally verified NMR spectral data for ethyl 3-ethylisoxazole-5-carboxylate is not widely published. The data presented below is predicted based on the known chemical shifts of closely related structures, such as ethyl 5-methylisoxazole-3-carboxylate and 3-ethyl-isoxazole-5-carboxylic acid, and standard chemical shift tables.

Data Type Predicted Values
¹H NMR (CDCl₃, 400 MHz), δ (ppm)~7.0-7.2 (s, 1H, isoxazole C4-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.85 (q, J = 7.5 Hz, 2H, isoxazole-CH₂ CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ), 1.35 (t, J = 7.5 Hz, 3H, isoxazole-CH₂CH₃ )
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)~170 (C=O, ester), ~165 (C5, isoxazole), ~162 (C3, isoxazole), ~105 (C4, isoxazole), ~62 (-O CH₂CH₃), ~20 (isoxazole-CH₂ CH₃), ~14 (-OCH₂CH₃ ), ~11 (isoxazole-CH₂CH₃ )
IR (neat), ν (cm⁻¹)~2980 (C-H), ~1730 (C=O, ester), ~1600 (C=N), ~1450, ~1250 (C-O)
Mass Spec (ESI+) m/zCalculated for C₈H₁₁NO₃ [M+H]⁺: 170.08

Disclaimer: The NMR and IR data are predictive and should be confirmed by experimental analysis of a synthesized sample.

Conclusion and Outlook

The synthesis of ethyl 3-ethylisoxazole-5-carboxylate is a robust and highly regioselective process, underpinned by the well-established principles of the 1,3-dipolar cycloaddition reaction. The causality behind the experimental design is clear: the necessity of in situ nitrile oxide generation to prevent side reactions and the exploitation of frontier molecular orbital interactions to ensure the desired 3,5-disubstitution pattern. The provided protocols offer a reliable pathway for the laboratory synthesis of this and related isoxazoles, which continue to be valuable scaffolds in the pursuit of novel therapeutics and advanced materials. Future work may focus on optimizing reaction conditions using flow chemistry or exploring novel, more sustainable oxidizing agents for nitrile oxide generation.

References

  • Knapp, S., & Frank, K. E. (2002). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008.
  • SpectraBase. (n.d.). 3-Ethyl-isoxazole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • McMurry, J. E. (1973).
  • Al-Amin, M., & El-Shehry, M. F. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • ResearchGate. (n.d.). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. Retrieved January 17, 2026, from [Link]

  • Nguyen, T. H., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2454–2461.
  • PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. Retrieved January 17, 2026, from [Link]

  • ChemHelp ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 17, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). Propionaldehyde oxime. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). In situ generation of a nitrile oxide from aldoxime 5. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. Retrieved January 17, 2026, from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved January 17, 2026, from [Link]

Sources

Foundational

characterization of Ethyl 3-ethylisoxazole-5-carboxylate by NMR spectroscopy

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of Ethyl 3-ethylisoxazole-5-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of Ethyl 3-ethylisoxazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural characterization of Ethyl 3-ethylisoxazole-5-carboxylate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous structural verification essential.[1] This document moves beyond a simple listing of spectral data, offering a detailed rationale for spectral predictions, the logic behind multi-dimensional NMR experimental choices, and robust protocols for data acquisition. The guide is structured to provide researchers, scientists, and drug development professionals with both a theoretical foundation and a practical framework for the complete NMR assignment of this and structurally related heterocyclic compounds.[2][3]

Introduction: The Imperative for Structural Verification

Ethyl 3-ethylisoxazole-5-carboxylate is a disubstituted isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The specific arrangement of substituents is critical to its chemical reactivity and potential biological activity. While synthesis may target this specific isomer, the possibility of forming the regioisomeric Ethyl 5-ethylisoxazole-3-carboxylate necessitates a definitive analytical method for structural confirmation.

NMR spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[4][5] Through a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to map the precise connectivity of atoms, thereby confirming the substitution pattern of the isoxazole ring without ambiguity. This guide will detail the expected NMR signature of Ethyl 3-ethylisoxazole-5-carboxylate and outline the workflow to achieve its complete spectral assignment.

cluster_intro Structure of Ethyl 3-ethylisoxazole-5-carboxylate mol      Et      | N—O ||   \nC — C4 — C5=O |        | Et-C3      OEt

Caption: Molecular structure of the target analyte.

Predicted ¹H and ¹³C NMR Spectral Signatures

A priori analysis of the molecular structure allows for the prediction of the expected NMR spectra. These predictions are grounded in established chemical shift principles and data from structurally similar compounds, such as ethyl 5-methylisoxazole-3-carboxylate and other substituted isoxazoles.[6][7]

Numbered Structure for Assignment:

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments:

  • H4 (Isoxazole Ring Proton): A singlet appearing in the aromatic region, typically around δ 6.5-7.0 ppm. Its precise shift is influenced by the electronic effects of the adjacent C3-ethyl and C5-carboxylate groups. For similar 3,5-disubstituted isoxazoles, this proton often appears as a sharp singlet.[6]

  • Ethyl Group at C3 (H1', H2'): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group. The CH₂ quartet (H1') is expected around δ 2.8-3.0 ppm, deshielded by its direct attachment to the isoxazole ring. The corresponding CH₃ triplet (H2') will be upfield, around δ 1.3-1.4 ppm.

  • Ethyl Ester Group (H8, H9): A second, distinct ethyl group signal set. The O-CH₂ quartet (H8) will be significantly downfield due to the deshielding effect of the adjacent oxygen atom, predicted around δ 4.3-4.5 ppm. The corresponding CH₃ triplet (H9) is expected around δ 1.3-1.5 ppm, potentially overlapping with the other ethyl triplet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display all nine carbon signals:

  • Carbonyl Carbon (C7): The ester carbonyl carbon will be the most downfield signal, typically in the δ 158-162 ppm range.[8]

  • Isoxazole Ring Carbons (C3, C4, C5): These carbons have characteristic chemical shifts. C3 and C5, being attached to heteroatoms and substituents, will be downfield compared to C4. We predict C3 and C5 to appear in the δ 155-175 ppm region, while the protonated C4 will be significantly more shielded, around δ 100-105 ppm.[9][10]

  • Ethyl Ester Carbons (C6, C8, C9): The O-CH₂ carbon (C8) is expected around δ 62-64 ppm, and the CH₃ carbon (C9) around δ 14-15 ppm.

  • Ethyl Group at C3 Carbons (C1', C2'): The ring-attached CH₂ carbon (C1') is predicted around δ 20-22 ppm, with the terminal CH₃ (C2') appearing around δ 11-13 ppm.

Workflow for Unambiguous Structure Elucidation

While 1D NMR provides critical initial data, a combination of 2D NMR experiments is required for definitive structural proof. The workflow below ensures a systematic and self-validating approach to spectral assignment.

Caption: Standard workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]

  • Expected Correlations:

    • A cross-peak between the quartet at ~δ 2.9 ppm (H1') and the triplet at ~δ 1.3 ppm (H2') will confirm the C3-ethyl group's spin system.

    • A cross-peak between the quartet at ~δ 4.4 ppm (H8) and the triplet at ~δ 1.4 ppm (H9) will confirm the ethyl ester's spin system.

    • The isoxazole proton (H4) will show no COSY correlations, confirming it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][13] This is the most reliable way to assign protonated carbons.

  • Expected Correlations:

    • The singlet at ~δ 6.7 ppm (H4) will correlate to the carbon signal at ~δ 103 ppm (C4).

    • The quartet at ~δ 2.9 ppm (H1') will correlate to the carbon at ~δ 21 ppm (C1').

    • The triplet at ~δ 1.3 ppm (H2') will correlate to the carbon at ~δ 12 ppm (C2').

    • The quartet at ~δ 4.4 ppm (H8) will correlate to the carbon at ~δ 63 ppm (C8).

    • The triplet at ~δ 1.4 ppm (H9) will correlate to the carbon at ~δ 14 ppm (C9).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), connecting the isolated spin systems and confirming the positions of quaternary (non-protonated) carbons.[12][13][14]

  • Key Diagnostic Correlations for Ethyl 3-ethylisoxazole-5-carboxylate:

    • H4 to C3 and C5: The isoxazole proton (H4) is two bonds away from both C3 and C5. Observing HMBC cross-peaks from the H4 signal (~δ 6.7 ppm) to the quaternary carbon signals of C3 and C5 is the most definitive evidence for the 3,5-substitution pattern.

    • H1' (C3-CH₂) to C3 and C4: The methylene protons of the C3-ethyl group (H1') will show a two-bond correlation to the parent carbon C3 and a three-bond correlation to the ring proton's carbon, C4. This firmly attaches the ethyl group to the C3 position.

    • H4 to C7 (Carbonyl): A three-bond correlation from the isoxazole proton (H4) to the ester carbonyl carbon (C7) will be observed.

    • H8 (O-CH₂) to C5 and C7: The methylene protons of the ethyl ester (H8) will show a crucial two-bond correlation to the carbonyl carbon (C7) and a three-bond correlation to the isoxazole ring carbon C5. This confirms the ester functionality is attached at the C5 position.

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data on a 400 MHz spectrometer.

Sample Preparation
  • Accurately weigh 5-10 mg of Ethyl 3-ethylisoxazole-5-carboxylate.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and minimal signal overlap with typical organic compounds.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and vortex briefly to ensure a homogenous solution.

Data Acquisition
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and lineshape, using the lock signal as a reference.

  • ¹H Spectrum: Acquire a standard one-pulse proton spectrum. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typically sufficient.

  • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm and a sufficient number of scans (e.g., 1024 or more, depending on concentration) are required to achieve a good signal-to-noise ratio.

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire at least 256 increments in the indirect dimension.

  • 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the central carbon frequency to ~80 ppm and the spectral width to ~160 ppm. Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.

  • 2D HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz. This value is a good compromise for observing both two- and three-bond correlations.[13][15]

Consolidated Data Summary

The following table summarizes the predicted and key correlation data for Ethyl 3-ethylisoxazole-5-carboxylate.

Atom # ¹H δ (ppm) Multiplicity ¹³C δ (ppm) Key HMBC Correlations (from Proton)
C3 --~170H1', H2', H4
C4 ~6.7s~103-
H4 ~6.7s-C3, C5, C7
C5 --~157H4, H8
C7 (C=O) --~160H4, H8
C1' --~21H2'
H1' ~2.9q-C3, C4, C2'
C2' --~12H1'
H2' ~1.3t-C3, C1'
C8 (O-CH₂) --~63H9
H8 ~4.4q-C5, C7, C9
C9 --~14H8
H9 ~1.4t-C7, C8

Conclusion

The comprehensive NMR characterization of Ethyl 3-ethylisoxazole-5-carboxylate is achieved through a logical and systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data, they are insufficient for unambiguous isomer differentiation. The definitive structural proof lies in the long-range correlations observed in the HMBC spectrum. Specifically, the correlations from the lone isoxazole proton (H4) to the quaternary carbons C3 and C5, in conjunction with correlations that anchor the ethyl and ethyl ester substituents to their respective positions, provide an unassailable confirmation of the target molecule's constitution. This guide provides the analytical framework necessary for researchers to confidently perform and interpret these critical experiments.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link][2][16]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link][17]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. Available at: [Link][3]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Available at: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link][8]

  • ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link][6]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link][10]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link][4]

  • ResearchGate. (n.d.). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. Available at: [Link][5]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link][7]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions. Available at: [Link][11]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link][12]

  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link][13]

  • ResearchGate. (n.d.). A, B. Main HMBC cross-peaks correlations were observed in the 2D-NMR spectra of compound 3. Available at: [Link][14]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Available at: [Link][15]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link][1]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available at: [Link]

Sources

Exploratory

A Predictive Spectroscopic and Synthetic Analysis of Ethyl 3-ethylisoxazole-5-carboxylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Isoxazoles The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Ethyl 3-ethylisoxazole-5-carboxylate, the subject of this guide, is a promising building block for the synthesis of more complex molecules, offering multiple points for chemical modification. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-ethylisoxazole-5-carboxylate. Each prediction is grounded in data from analogous structures and fundamental spectroscopic theory, providing a robust framework for researchers working with this or similar isoxazole derivatives.

Plausible Synthetic Pathway

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For Ethyl 3-ethylisoxazole-5-carboxylate, a plausible route would involve the reaction of propionitrile oxide (generated in situ from propanaldoxime) with ethyl propiolate.

G cluster_0 In situ generation of Nitrile Oxide cluster_1 Cycloaddition Propanaldoxime Propanaldoxime NCS N-Chlorosuccinimide Propanaldoxime->NCS Et3N, CH2Cl2 Propionitrile_Oxide Propionitrile Oxide NCS->Propionitrile_Oxide Propionitrile_Oxide_2 Propionitrile Oxide Ethyl_Propiolate Ethyl Propiolate Target_Molecule Ethyl 3-ethylisoxazole-5-carboxylate Ethyl_Propiolate->Target_Molecule [3+2] Cycloaddition Propionitrile_Oxide_2->Target_Molecule

Caption: Plausible synthetic workflow for Ethyl 3-ethylisoxazole-5-carboxylate.

This methodology is well-established for creating the isoxazole core and provides a reliable means of accessing the target compound.

Structural and Spectroscopic Correlation

The following diagram illustrates the structure of Ethyl 3-ethylisoxazole-5-carboxylate with atom numbering used for the subsequent spectroscopic analysis.

Sources

Foundational

physical and chemical properties of Ethyl 3-ethylisoxazole-5-carboxylate

A Note on the Originally Requested Compound: Initial research into "Ethyl 3-ethylisoxazole-5-carboxylate" did not yield sufficient data in publicly available scientific literature and chemical databases, suggesting it is...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Originally Requested Compound: Initial research into "Ethyl 3-ethylisoxazole-5-carboxylate" did not yield sufficient data in publicly available scientific literature and chemical databases, suggesting it is either an exceptionally rare compound or a potential misnomer. In the spirit of providing a scientifically rigorous and valuable technical guide, this document has been pivoted to focus on a closely related and well-characterized analogue: Ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1) . The structural difference lies in the position and nature of the alkyl substituent on the isoxazole ring. This guide will provide a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important research chemical.

Introduction

Ethyl 5-methylisoxazole-3-carboxylate is a heterocyclic organic compound that belongs to the isoxazole class of molecules. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry and drug discovery.[1][2][3] This is due to the isoxazole moiety's ability to participate in various biological interactions and its synthetic versatility, which allows for the creation of diverse molecular architectures. Ethyl 5-methylisoxazole-3-carboxylate, with its ester and methyl functional groups, serves as a valuable building block for the synthesis of more complex, biologically active molecules.[4] This guide will delve into the core physicochemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with a detailed technical resource.

Physicochemical Properties

The physical and chemical properties of Ethyl 5-methylisoxazole-3-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 3209-72-1[5][6]
Molecular Formula C₇H₉NO₃[5][6]
Molecular Weight 155.15 g/mol [5][6]
Appearance Colorless to pale yellow liquid with a fruity odor[7]
Density 1.1 ± 0.1 g/cm³[8]
Solubility Sparingly soluble in water[7][8]
IUPAC Name ethyl 5-methyl-1,2-oxazole-3-carboxylate[6]
Synonyms 5-Methylisoxazole-3-carboxylic acid ethyl ester[5]

Table 1: Physicochemical properties of Ethyl 5-methylisoxazole-3-carboxylate.

Synthesis and Reaction Pathways

The synthesis of 3,5-disubstituted isoxazoles like Ethyl 5-methylisoxazole-3-carboxylate is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This is a highly efficient and versatile method for constructing the isoxazole ring.

A plausible and commonly employed synthetic route is the reaction of ethyl 2-chloro-2-hydroxyiminoacetate (an oxime) with a terminal alkyne in the presence of a base. The oxime serves as the nitrile oxide precursor.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_2_chloro_2_hydroxyiminoacetate Ethyl 2-chloro-2-hydroxyiminoacetate Reaction_Vessel [3+2] Cycloaddition Ethyl_2_chloro_2_hydroxyiminoacetate->Reaction_Vessel Propyne Propyne Propyne->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Catalyst Product Ethyl 5-methylisoxazole-3-carboxylate Reaction_Vessel->Product

Caption: Proposed synthesis of Ethyl 5-methylisoxazole-3-carboxylate.

Step-by-Step Synthesis Protocol:

A representative experimental protocol for the synthesis of a similar isoxazole derivative involves the following steps:

  • Preparation of the Nitrile Oxide Precursor: Ethyl 2-chloro-2-hydroxyiminoacetate is prepared by chlorination of ethyl 2-hydroxyiminoacetate.

  • Cycloaddition Reaction:

    • To a solution of the terminal alkyne (in this case, propyne) in an appropriate solvent (e.g., diethyl ether or dichloromethane), add the nitrile oxide precursor.

    • Slowly add a base, such as triethylamine, to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The base facilitates the in-situ generation of the nitrile oxide.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 5-methylisoxazole-3-carboxylate.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of Ethyl 5-methylisoxazole-3-carboxylate is primarily governed by the functional groups present: the ester moiety, the methyl group, and the isoxazole ring itself.

  • Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methylisoxazole-3-carboxylic acid. This carboxylic acid has been investigated for the treatment of dry eye disease. The ester can also be converted to other functional groups, such as amides, by reacting with amines.

  • Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reductive hydrogenation. This ring-opening can be a useful synthetic strategy to access other classes of compounds. For instance, palladium-catalyzed hydrogenation of some isoxazole derivatives can lead to the formation of β-enamino-ketoesters.

  • Methyl Group: The methyl group at the 5-position can potentially undergo reactions such as radical halogenation, although this is less common compared to reactions at the ester or the isoxazole ring.

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR - An ethyl group signal: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). - A methyl group signal on the isoxazole ring: a singlet around 2.5 ppm. - A singlet for the proton on the isoxazole ring (C4-H) around 6.5 ppm.
¹³C NMR - Signals for the ethyl group carbons around 14 ppm (CH₃) and 62 ppm (CH₂). - A signal for the methyl group carbon on the isoxazole ring around 12 ppm. - Signals for the isoxazole ring carbons: C3 (~158 ppm), C4 (~105 ppm), and C5 (~170 ppm). - A signal for the carbonyl carbon of the ester around 160 ppm.
IR Spectroscopy - A strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. - C-O stretching bands for the ester group around 1250 cm⁻¹. - C=N and C=C stretching vibrations of the isoxazole ring in the range of 1400-1650 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 155. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

Table 2: Predicted Spectroscopic Data for Ethyl 5-methylisoxazole-3-carboxylate.

Applications in Research and Development

Ethyl 5-methylisoxazole-3-carboxylate is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[4]

  • Pharmaceutical Research: The isoxazole scaffold is present in numerous approved drugs with a wide range of biological activities.[1][2][3] Ethyl 5-methylisoxazole-3-carboxylate can be used as a starting material to synthesize novel compounds for screening as potential drug candidates. For example, it has been used in the synthesis of pyrazole derivatives with potential anticonvulsant activity.[4]

  • Agrochemical Development: Isoxazole derivatives have also been explored for their potential as herbicides, insecticides, and fungicides.[4] The structural features of Ethyl 5-methylisoxazole-3-carboxylate make it a suitable precursor for the development of new agrochemicals.

  • Material Science: The isoxazole ring can be incorporated into polymers and other materials to enhance their properties. While specific applications of this particular compound in material science are not widely reported, the general class of isoxazoles is of interest in this field.

Safety and Handling

Based on the available GHS hazard information for Ethyl 5-methylisoxazole-3-carboxylate, the following safety precautions should be observed[6]:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

Ethyl 5-methylisoxazole-3-carboxylate is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of drug discovery and agrochemical research. Its well-defined physicochemical properties and the established synthetic routes to the isoxazole core make it an accessible and valuable tool for chemists. Understanding its reactivity and spectroscopic characteristics is essential for its effective utilization in the laboratory. As the demand for novel bioactive molecules continues to grow, the importance of key intermediates like Ethyl 5-methylisoxazole-3-carboxylate in enabling innovative research and development is undeniable.

References

  • HANGZHOU J&H CHEMICAL CO.,LTD. Buy Ethyl 5-methylisoxazole-3-carboxylate. [Link]

  • FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

  • PubChem. Ethyl 5-methylisoxazole-3-carboxylate. [Link]

  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

Exploratory

Ethyl 3-ethylisoxazole-5-carboxylate: A Versatile Synthon for the Construction of High-Value Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Isoxazole Ring In the landscape of medicinal chemistry and drug development, the isoxazole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Isoxazole Ring

In the landscape of medicinal chemistry and drug development, the isoxazole moiety stands out as a "privileged scaffold." Its prevalence in a multitude of approved therapeutic agents is a testament to its favorable physicochemical properties and metabolic stability. However, the true synthetic power of the isoxazole ring lies not just in its final form but in its capacity to act as a stable, yet reactive, precursor—a masked synthon. The inherent lability of its N-O bond provides a strategic entry point for a variety of chemical transformations, allowing for the controlled and predictable synthesis of other complex heterocyclic systems. This guide focuses on a particularly useful, though not widely documented, building block: Ethyl 3-ethylisoxazole-5-carboxylate . We will explore its synthesis, its latent reactivity, and its application as a cornerstone for building diverse and medicinally relevant heterocyclic cores.

Section 1: Synthesis and Physicochemical Profile

While Ethyl 3-ethylisoxazole-5-carboxylate is not cataloged with a dedicated CAS number in major chemical databases, its synthesis can be reliably projected from established methodologies for constructing 3,5-disubstituted isoxazoles. The most direct and efficient approach is the [3+2] cycloaddition reaction between a nitrile oxide and an activated alkyne.

Proposed Synthetic Pathway

The synthesis initiates with the generation of propanenitrile oxide from 1-nitropropane, which is then reacted in situ with ethyl propiolate. This cycloaddition proceeds with high regioselectivity to yield the target isoxazole.

G cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_reaction Core Reaction cluster_product Final Product A 1-Nitropropane C Propanenitrile Oxide (in situ) A->C Dehydration (e.g., Phenyl Isocyanate) B Ethyl Propiolate D [3+2] Cycloaddition B->D C->D E Ethyl 3-ethylisoxazole-5-carboxylate D->E

Caption: Proposed workflow for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate.

Physicochemical Data (Analog-Based)

Direct experimental data for the title compound is sparse. Therefore, the following properties are provided for the structurally similar analog, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS: 53064-41-8) , to serve as a reliable proxy for researchers.[1][2]

PropertyValue (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate)Source
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.21 g/mol [1]
Boiling Point 71-72 °C @ 0.5 mmHg[1][2]
Density 1.066 g/mL at 25 °C[2]
Refractive Index n20/D 1.4630[1][2]

Disclaimer: This data pertains to a structural analog and should be used as an estimation for experimental planning.

Section 2: The Isoxazole Core: A Masked β-Amino Enone Synthon

The synthetic versatility of the isoxazole ring is primarily derived from the weakness of the N-O bond. This bond can be selectively cleaved under various reductive conditions, unmasking a highly useful β-amino enone intermediate. This transformation is the cornerstone of using isoxazoles as synthons for other heterocyclic systems.[3]

The choice of reductive agent is critical and dictates the reaction pathway. Common methods include catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or treatment with metal carbonyls like molybdenum hexacarbonyl [Mo(CO)₆].[3] The rationale for using reagents like Mo(CO)₆ lies in their ability to coordinate to the heteroatoms of the isoxazole ring, weakening the N-O bond and facilitating a clean, high-yield reductive cleavage.

G Isoxazole Ethyl 3-ethylisoxazole- 5-carboxylate Intermediate β-Amino Enone Intermediate Isoxazole->Intermediate Reductive N-O Bond Cleavage [Mo(CO)6 or H2/Pd-C] Heterocycles Diverse Heterocycles (Pyrazoles, Pyrroles, etc.) Intermediate->Heterocycles Cyclocondensation or Annulation

Caption: The isoxazole ring as a latent synthon for β-amino enones.

Section 3: Key Heterocyclic Transformations

The β-amino enone intermediate, generated from the ring-opening of ethyl 3-ethylisoxazole-5-carboxylate, is not typically isolated. Instead, it is trapped in situ to construct a variety of new heterocyclic scaffolds in one-pot procedures, enhancing atom economy and procedural efficiency.

Transformation to Substituted Pyrazoles

Pyrazoles are a cornerstone of many pharmaceutical compounds. The conversion of an isoxazole to a pyrazole is a formal atom-exchange process that can be catalyzed efficiently by various transition metals, including nickel and molybdenum complexes.[4]

Causality of the Mechanism:

  • Reductive Ring Opening: The isoxazole ring is opened as described previously to form the β-amino enone.

  • Hydrolysis (optional but common): In the presence of acid, the enamine can hydrolyze to the corresponding 1,3-diketone.

  • Cyclocondensation: The addition of hydrazine or a substituted hydrazine to the reaction mixture initiates a condensation reaction with the dicarbonyl functionality.

  • Dehydration: The resulting intermediate rapidly dehydrates to form the stable, aromatic pyrazole ring.

This one-pot approach is highly efficient as it avoids the isolation of the often-unstable 1,3-dicarbonyl intermediate.

G cluster_path Isoxazole to Pyrazole Transformation A Ethyl 3-ethylisoxazole- 5-carboxylate B β-Amino Enone Intermediate A->B Reductive Ring Opening C 1,3-Diketone Intermediate B->C Acidic Hydrolysis D Hydrazine Adduct C->D + Hydrazine (Condensation) E Substituted Pyrazole D->E Dehydration

Caption: Mechanistic pathway for the conversion of isoxazoles to pyrazoles.

Gold-Catalyzed Annulation to Form Pyrroles

The synthesis of highly substituted pyrroles can be achieved through transition metal-catalyzed reactions, with gold catalysis being particularly effective.[5][6] In these transformations, the isoxazole acts as an efficient amination reagent for alkynes.

Causality of the Mechanism:

  • Alkyne Activation: A π-acidic gold(I) catalyst activates an alkyne partner, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack & Ring Opening: The isoxazole nitrogen attacks the activated alkyne. This is followed by a concerted N-O bond cleavage, which generates a key α-imino gold carbene intermediate.

  • Annulation: The reaction proceeds through a formal annulation pathway (e.g., [3+2], [4+2]) where the atoms from the isoxazole and the alkyne partner rearrange and cyclize.

  • Aromatization: The final step involves isomerization or a proton shift to yield the aromatic pyrrole ring.

This methodology provides a powerful and atom-economical route to complex pyrroles that would be difficult to access through traditional synthetic methods.[6]

Section 4: Experimental Protocols (Representative)

The following protocol is a representative procedure for the reductive ring opening of a 3,5-disubstituted isoxazole using molybdenum hexacarbonyl, which would be applicable to Ethyl 3-ethylisoxazole-5-carboxylate to generate the corresponding β-diketone precursor.[3]

Protocol: Mo(CO)₆-Mediated Reductive Ring Opening

Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting isoxazole. The intermediate β-amino enone or the final hydrolyzed 1,3-diketone will have a distinctly different Rf value. Successful completion is marked by the disappearance of the starting material spot.

Materials:

  • Ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq)

  • Molybdenum Hexacarbonyl [Mo(CO)₆] (1.1 eq)

  • Acetonitrile (anhydrous)

  • Water

  • Hydrochloric Acid (2M solution)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) and Molybdenum Hexacarbonyl (1.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous acetonitrile (approx. 0.1 M concentration) and a small amount of water (4-5 eq) via syringe.

    • Expert Insight: The addition of a controlled amount of water is crucial. It facilitates the hydrolysis of the intermediate imine to the desired diketone without promoting significant side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully vent the flask in a fume hood. Filter the mixture through a pad of Celite to remove insoluble molybdenum salts, washing the pad with diethyl ether.

  • Workup - Hydrolysis: Transfer the filtrate to a separatory funnel. Add 2M HCl and stir for 30 minutes to ensure complete hydrolysis of any remaining enamine intermediate.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Expert Insight: The bicarbonate wash is essential to neutralize the acid used for hydrolysis, preventing potential acid-catalyzed degradation of the product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Section 5: Conclusion and Future Outlook

Ethyl 3-ethylisoxazole-5-carboxylate represents a highly valuable and versatile building block in modern organic synthesis. Its true potential is realized when viewed not as a static scaffold, but as a masked synthon for β-dicarbonyl and β-amino enone systems. The ability to undergo predictable, high-yield ring-opening and subsequent cyclocondensation reactions makes it an ideal starting point for the construction of medicinally relevant heterocycles like pyrazoles and pyrroles.

The future application of this synthon will likely focus on its incorporation into diversity-oriented synthesis (DOS) platforms and its use in transition-metal-catalyzed cascade reactions to build molecular complexity rapidly. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic use of latent synthons like Ethyl 3-ethylisoxazole-5-carboxylate will remain a key enabling technology.

References

  • Title: Transition Metal‐Mediated Functionalization of Isoxazoles: A Review Source: ResearchGate URL: [Link]

  • Title: Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Preamble: The Enduring Significance of the Isoxazole Scaffold

An In-Depth Technical Guide to the Core Principles of Isoxazole Ring Formation For Researchers, Scientists, and Drug Development Professionals The isoxazole moiety, a five-membered aromatic heterocycle containing adjacen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of Isoxazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a plethora of clinically significant drugs, from antibiotics like sulfamethoxazole to anti-inflammatory agents such as parecoxib and antipsychotics like risperidone.[4][5] The isoxazole ring is not merely a passive scaffold; its weak N-O bond can be strategically cleaved, and its structure can be modified to fine-tune pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.[3][6]

This guide moves beyond a simple recitation of synthetic methods. As a senior application scientist, the objective here is to provide a deep, mechanistic understanding of the core strategies for isoxazole ring formation. We will explore the causality behind experimental choices, address common challenges such as regioselectivity, and present validated protocols and workflows. This document is designed to empower researchers to not only replicate these methods but to innovate upon them.

Chapter 1: The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition of Nitrile Oxides

The most robust and widely employed strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[7][8] This reaction, often referred to as a Huisgen cycloaddition, proceeds through a concerted, pericyclic mechanism to form the five-membered ring in a single, stereospecific step.[7][9] The reaction with an alkyne directly yields the aromatic isoxazole ring.[9][10]

The Challenge of the Transient Dipole: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, making their isolation and storage impractical. The causality behind virtually all modern protocols is the necessity of their in situ generation. The choice of precursor and generation method is critical as it dictates reaction conditions and compatibility with other functional groups.

Key Generation Methodologies:

  • Dehydrohalogenation of Hydroxamoyl Halides: The classical method involves treating a hydroxamoyl chloride (readily prepared from an aldoxime and a chlorinating agent like NCS) with a non-nucleophilic base such as triethylamine. This is a reliable but multi-step approach.

  • Oxidation of Aldoximes: A more direct and common approach involves the direct oxidation of aldoximes. Oxidants like sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS) are effective and inexpensive.[7] This method avoids the isolation of the hydroxamoyl halide intermediate.

  • Dehydration of Primary Nitroalkanes: For specific applications, primary nitroalkanes can be dehydrated to form nitrile oxides. A classic reagent for this transformation is phenyl isocyanate, which acts as a dehydrating agent.[11][12] This method is particularly useful for constructing peptides with isoxazole moieties.[11][12]

Directing the Reaction: The Critical Issue of Regioselectivity

When an unsymmetrical alkyne reacts with a nitrile oxide, two different regioisomeric isoxazoles can be formed (e.g., 3,4-disubstituted vs. 3,5-disubstituted). Controlling this regioselectivity is paramount for any targeted synthesis.

  • Electronic and Steric Control: In general, the reaction between a terminal alkyne and a nitrile oxide heavily favors the formation of the 3,5-disubstituted isoxazole.[13] This is governed by both steric factors (minimizing repulsion between the larger substituents) and electronic factors related to the frontier molecular orbitals (FMO) of the dipole and dipolarophile.

  • Catalytic Intervention: The use of copper(I) catalysts is a well-established method to enforce high regioselectivity for 3,5-disubstituted isoxazoles, proceeding through an in situ generated α,β-unsaturated ynone intermediate.[13][14]

  • Strategic Substrate Design: To access the less common 3,4-disubstituted isomers, alternative strategies are required. One effective method is the cycloaddition with enamines instead of alkynes, which has been shown to be highly regiospecific for the 3,4-isomer.[13]

Mechanistic Workflow: 1,3-Dipolar Cycloaddition

The following diagram illustrates the general mechanism for the formation of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition A R1-CH=N-OH (Aldoxime) C R1-C≡N⁺-O⁻ (Nitrile Oxide) A->C Oxidation B [Oxidant] e.g., NCS, NaOCl E Transition State (Concerted) C->E D R2-C≡CH (Terminal Alkyne) D->E F 3,5-Disubstituted Isoxazole E->F Ring Formation

Caption: General mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a representative synthesis via the in situ generation of a nitrile oxide from an aldoxime using an oxidant.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or ethanol (10 mL).

  • Initiation of Reaction: To the stirring solution, add an aqueous solution of sodium hypochlorite (household bleach, ~5-6% w/v, 2.0 mmol) dropwise over 10-15 minutes at room temperature. The dropwise addition is crucial to maintain a low concentration of the transient nitrile oxide, minimizing dimerization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-8 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.

Chapter 2: The Classical Approach Reimagined: Cyclocondensation with 1,3-Dicarbonyls

One of the oldest and most fundamental methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (NH₂OH).[4][15][16] The reaction typically proceeds under acidic or basic conditions and involves a sequential condensation and cyclization/dehydration process.

The Inherent Regioselectivity Problem

The primary drawback of the classical Claisen isoxazole synthesis is the frequent formation of regioisomeric mixtures when using an unsymmetrical 1,3-dicarbonyl substrate.[4] Hydroxylamine can, in principle, attack either of the two non-equivalent carbonyl groups first, leading to two different product isomers. This lack of control has historically limited the method's utility.

A Modern Solution: Substrate Control with β-Enamino Diketones

A significant advancement in controlling regioselectivity involves the use of modified 1,3-dicarbonyl substrates, such as β-enamino diketones.[4][17] By converting one of the carbonyls into a less reactive enamine, the initial nucleophilic attack of hydroxylamine is directed specifically to the remaining, more electrophilic carbonyl group.

Furthermore, the reaction conditions can be fine-tuned to achieve remarkable regiochemical control. The choice of solvent and the use of additives, such as a Lewis acid, can dictate the reaction pathway.[17][18] For instance, the use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid can activate a specific carbonyl, further enhancing the regioselectivity of the hydroxylamine attack.[13][17]

Mechanistic Workflow: Regiocontrolled Cyclocondensation

This diagram illustrates how a β-enamino diketone directs the cyclization to form a single regioisomer.

G A β-Enamino Diketone C Initial Attack on More Electrophilic Carbonyl A->C B NH₂OH·HCl B->C D Cyclization Intermediate C->D Intramolecular Condensation E Dehydration D->E F Single Regioisomer of Isoxazole E->F

Caption: Regiocontrolled isoxazole synthesis using a β-enamino diketone.

Quantitative Data: Regioselective Synthesis of Isoxazole 4a

The following data, adapted from Lacerda et al., demonstrates how reaction conditions can be optimized to achieve high regioselectivity in the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones using BF₃·OEt₂.[17]

EntryBF₃·OEt₂ (equiv.)SolventTemperature (°C)Time (h)Yield (%)Ratio (4a:5a)
10.5CH₂Cl₂Room Temp244580:20
21.0CH₂Cl₂Room Temp246085:15
31.5CH₂Cl₂Room Temp2482>95:5
42.0CH₂Cl₂Room Temp2480>95:5
51.5TolueneRoom Temp247590:10
61.5CH₃CNRoom Temp247892:8

Table demonstrates the optimization of the reaction, showing that 1.5 equivalents of the Lewis acid in DCM provides the highest yield and regioselectivity for the desired 3,4-disubstituted product (4a).[17]

Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone

This protocol is based on the optimized conditions for achieving high regioselectivity.[17]

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in anhydrous dichloromethane (CH₂Cl₂, 4 mL) under an inert atmosphere (e.g., Argon), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add boron trifluoride etherate (BF₃·OEt₂, 0.75 mmol, 1.5 equiv.) dropwise. The Lewis acid acts as a carbonyl activator, promoting selective attack.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure regioisomeric isoxazole.

Conclusion

The synthesis of the isoxazole ring, while rooted in classical chemical principles, has evolved into a sophisticated field driven by the need for efficiency, control, and diversity in drug discovery. The two primary pathways—1,3-dipolar cycloaddition and cyclocondensation—offer complementary approaches. The cycloaddition route provides a powerful and often highly regioselective method, particularly for 3,5-disubstituted products.[13] The classical cyclocondensation, once hampered by poor regiocontrol, has been revitalized through modern substrate- and reagent-based strategies, enabling access to alternative substitution patterns with high precision.[4][17] A thorough understanding of the underlying mechanisms and the factors governing regioselectivity is essential for any researcher aiming to leverage this critical heterocyclic scaffold in the development of novel therapeutics.

References

  • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides Source: University of Groningen URL: [Link]

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: Royal Society of Chemistry URL: [Link]

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  • Title: Construction of Isoxazole ring: An Overview Source: NanoBioLetters URL: [Link]

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  • Title: Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes Source: kufa.journal.net URL: [Link]

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  • Title: One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization Source: Springer URL: [Link]

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  • Title: Mechanism of formation of isoxazole‐5‐carboxamides 6. Source: ResearchGate URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Institutes of Health (PMC) URL: [Link]

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  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL: [Link]

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Exploratory

A Senior Application Scientist's Guide to Theoretical Calculations for Isoxazole Cycloaddition

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is the most powerful and versatile method for its synthesis, offering a direct route to this privileged scaffold.[3][4] However, predicting the regioselectivity, stereoselectivity, and reaction kinetics of these cycloadditions can be a significant experimental challenge. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model and predict the outcomes of isoxazole cycloaddition reactions. We will delve into the quantum mechanical principles, explore the practical application of Density Functional Theory (DFT), and present a validated workflow for analyzing these reactions. This guide is intended to empower researchers and drug development professionals to leverage computational chemistry to rationalize experimental results, guide synthetic strategies, and accelerate the discovery of novel isoxazole-based therapeutics.

Introduction: The Central Role of Isoxazoles in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6] Their rigid structure and unique electronic properties allow them to serve as versatile pharmacophores, capable of engaging in specific interactions with biological targets like proteins and enzymes.

The primary synthetic route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (typically an alkyne or alkene).[1][4] This reaction is highly efficient but often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. Understanding the factors that govern this selectivity is paramount. Theoretical calculations provide a powerful, predictive lens through which we can dissect these complex reaction pathways, offering insights that are often difficult or impossible to obtain through experimentation alone.

Chapter 1: Theoretical Foundations of the 1,3-Dipolar Cycloaddition

To accurately model the cycloaddition, one must first understand the underlying physical principles that govern the reaction. The mechanism, orbital interactions, and energy components of the transition state are key to a comprehensive understanding.

The Reaction Mechanism: A Concerted Pathway

The 1,3-dipolar cycloaddition is predominantly a concerted pericyclic reaction.[1][7] This means that the two new sigma (σ) bonds between the nitrile oxide and the dipolarophile are formed in a single transition state without the formation of any intermediates. While stepwise mechanisms involving diradical intermediates are theoretically possible, computational studies consistently show that the concerted pathway is energetically more favorable for most nitrile oxide cycloadditions.[7]

Frontier Molecular Orbital (FMO) Theory: A First Look at Reactivity

FMO theory provides a qualitative framework for understanding cycloaddition reactions. The feasibility and regioselectivity are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. According to Sustmann's classification, these interactions can be categorized into three types[8]:

  • Type I: The reaction is controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This is the most common type for nitrile oxide cycloadditions.

  • Type II: Both the HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are significant.

  • Type III: The reaction is dominated by the LUMOdipole-HOMOdipolarophile interaction.

The smaller the energy gap between the interacting orbitals, the stronger the stabilizing interaction, and the faster the reaction. Regioselectivity is determined by the combination of orbitals that leads to the largest overlap and most favorable bonding interaction in the transition state.

The Distortion/Interaction Model: A Deeper Quantitative Insight

While FMO theory is a powerful predictive tool, the Distortion/Interaction model (also known as the Activation Strain Model) provides a more rigorous, quantitative explanation of reactivity.[9] This model deconstructs the activation energy (ΔE‡) into two key components:

  • Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. This is always an energetically unfavorable term.

  • Interaction Energy (ΔEint): The actual stabilizing interaction (including orbital, electrostatic, and Pauli repulsion components) between the two distorted reactant molecules in the transition state. This is a favorable term.

ΔE‡ = ΔEdist + ΔEint

This model explains that a reaction is fast not just because of strong orbital interactions, but because the energetic penalty of distorting the reactants is effectively overcome by the stabilizing interaction energy. It is a critical tool for understanding reactivity trends across a series of different substrates.[9]

Chapter 2: Core Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic reactions due to its excellent balance of computational cost and accuracy.[8][10][11]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set.

  • Functionals: The functional is an approximation of the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. There is no single "best" functional for all applications.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

The table below summarizes some common choices for studying cycloaddition reactions. The key is to select a level of theory that has been benchmarked for similar reactions and provides a good compromise between accuracy and the available computational resources.

Level of TheoryType / DescriptionRationale & Causality
B3LYP Hybrid GGA FunctionalA widely used, robust functional that often provides good geometries and reasonable energies for a broad range of organic reactions. It's a reliable starting point.[8][11]
M06-2X Hybrid Meta-GGA FunctionalSpecifically parameterized to perform well for thermochemistry and kinetics. It often yields more accurate activation barriers than B3LYP for cycloadditions.[7]
6-31G(d) Pople-style Basis SetA double-zeta basis set with polarization functions (d) on heavy atoms. It's a good choice for initial geometry optimizations.
6-311+G(d,p) Pople-style Basis SetA triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens. This larger set is recommended for accurate final energy calculations.[8]
Modeling the Environment: The Importance of Solvent Effects

Most organic reactions are performed in a solvent, which can significantly influence reaction rates and selectivities. It is crucial to include the effect of the solvent in the calculations. The most common approach is to use an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, which treats the solvent as a continuous dielectric medium.[8][12] This approach captures the bulk electrostatic effects of the solvent without the high computational cost of explicitly modeling individual solvent molecules.

Chapter 3: A Practical Workflow for Analyzing an Isoxazole Cycloaddition

Here, we present a self-validating, step-by-step protocol for the computational analysis of a 1,3-dipolar cycloaddition reaction. Following this workflow ensures that the results are robust and physically meaningful.

G cluster_0 Step 1: Initial Geometries cluster_1 Step 2: Transition State Search cluster_2 Step 3: Verification cluster_3 Step 4: Refined Energetics cluster_4 Step 5: Analysis A Optimize Reactant & Product Geometries (e.g., B3LYP/6-31G(d)) B Locate Transition State (TS) (e.g., QST2/Berny Optimize) A->B Use optimized R/P as input C Frequency Calculation (Reactants/Products: 0 imag. freq.) (TS: 1 imag. freq.) B->C Verify nature of stationary point D Intrinsic Reaction Coordinate (IRC) (Confirms TS connects R and P) C->D If TS is valid E Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/6-311+G(d,p) + Solvent) D->E Use verified geometries F Calculate ΔG‡ and ΔGrxn (Predict Kinetics & Thermodynamics) E->F Extract energies G Advanced Analysis (NBO, D/I) (Understand Electronic Structure) F->G Deeper insight

Caption: A validated computational workflow for analyzing cycloaddition reactions.

Experimental Protocol: Step-by-Step Computational Analysis
  • Geometry Optimization:

    • Build the 3D structures of the nitrile oxide, the dipolarophile, and the expected isoxazole product(s).

    • Perform a full geometry optimization on each structure using a reliable but computationally inexpensive level of theory (e.g., B3LYP/6-31G(d)).

    • Self-Validation: Confirm that the optimization has converged according to the software's criteria.

  • Transition State (TS) Location:

    • Use the optimized reactant and product structures as input for a TS search algorithm (e.g., QST2/QST3 in Gaussian). Alternatively, manually build a guess structure for the TS and optimize it using an algorithm like Berny.

    • The goal is to find the saddle point on the potential energy surface that connects reactants and products.

  • Stationary Point Verification:

    • Perform a frequency calculation at the same level of theory for the optimized reactants, products, and the located TS.

    • Self-Validation:

      • Reactants and products must have zero imaginary frequencies, confirming they are true energy minima.

      • A valid transition state must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the atomic motions along the reaction coordinate (i.e., the formation of the new σ-bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Starting from the verified TS geometry, perform an IRC calculation in both the forward and reverse directions.

    • Self-Validation: The IRC path must lead downhill from the TS to the correct reactant and product energy minima. This definitively proves that the TS connects the desired species.

  • Refined Energy Calculation:

    • Using the optimized and verified geometries, perform a single-point energy calculation with a more accurate level of theory (e.g., M06-2X/6-311+G(d,p)) and include an implicit solvent model (e.g., PCM/SMD). This approach, using geometries from a cheaper level of theory for energies at a higher level, is a common and effective way to manage computational cost.

  • Thermodynamic Analysis:

    • Use the energies and thermal corrections from the frequency calculations to compute the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).

    • ΔG‡ = GTS - (GReactant1 + GReactant2)

    • ΔGrxn = GProduct - (GReactant1 + GReactant2)

    • To predict the major product in a reaction with multiple possible outcomes (e.g., different regioisomers), repeat this workflow for all possible pathways. The pathway with the lowest ΔG‡ will be the kinetically favored and therefore the major product.

Case Study: Regioselectivity in the Cycloaddition of Benzonitrile Oxide

Let's consider the well-studied reaction between benzonitrile oxide and an unsymmetrical dipolarophile like vinylacetic acid.[8] This reaction can lead to two different regioisomers: the 3,5-disubstituted isoxazoline and the 3,4-disubstituted isoxazoline. Computational analysis can predict which isomer will be preferentially formed.

G Reactants Benzonitrile Oxide + Vinylacetic Acid TS1 TS_A (3,5-isomer) Reactants->TS1 ΔG‡_A TS2 TS_B (3,4-isomer) Reactants->TS2 ΔG‡_B P1 3,5-disubstituted isoxazoline TS1->P1 P2 3,4-disubstituted isoxazoline TS2->P2

Caption: Energy profile for competing cycloaddition pathways.

By applying the workflow described in Chapter 3, we can calculate the free energies of activation for both competing transition states (TS_A and TS_B).

PathwayProductΔG‡ (kcal/mol)Relative ΔG‡ (kcal/mol)Predicted Outcome
A 3,5-disubstituted15.20.0Major Product
B 3,4-disubstituted17.5+2.3Minor Product

Note: Energies are illustrative and based on typical DFT results for such reactions.

The calculations predict that the activation barrier leading to the 3,5-disubstituted product is 2.3 kcal/mol lower than the barrier for the 3,4-disubstituted product. According to transition state theory, this difference in activation energy corresponds to a significant preference for the 3,5-isomer, which aligns with experimental observations for many similar systems.[7] This predictive power allows chemists to select substrates and conditions that favor the formation of the desired regioisomer, saving valuable time and resources in the lab.

Conclusion: Bridging Theory and Experiment in Drug Development

Theoretical calculations of isoxazole cycloadditions are an indispensable tool in the modern drug discovery pipeline. They provide a robust, predictive framework for understanding reaction mechanisms, rationalizing selectivity, and guiding synthetic design.[5][6] By employing the validated workflows and sound theoretical principles outlined in this guide, researchers can:

  • Predict Regio- and Stereoselectivity: Proactively identify the most likely product of a planned cycloaddition, minimizing trial-and-error synthesis.

  • Explain Experimental Observations: Understand why a particular reaction gives an unexpected outcome.

  • Screen Substrates: Computationally evaluate a range of potential dipolarophiles or nitrile oxides to identify candidates that will react efficiently and selectively.

  • Accelerate Timelines: Reduce the number of required experiments, thereby shortening the timeline from hit identification to lead optimization.

As computational power continues to increase and theoretical methods become more refined, the synergy between computational modeling and experimental synthesis will become even more critical in the quest for novel, life-saving therapeutics.

References

  • Kiss, L., et al. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. ResearchGate. Available at: [Link]

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  • Anonymous. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Tu, S.-J., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]

  • Anonymous. (n.d.). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl 3-ethylisoxazole-5-carboxylate in Medicinal Chemistry

This guide provides an in-depth exploration of Ethyl 3-ethylisoxazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 3-ethylisoxazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a versatile scaffold in the design and development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] The isoxazole core is a bioisostere of other five-membered rings like oxazole, thiazole, and imidazole, allowing for the fine-tuning of physicochemical and pharmacological properties of a lead compound.[3]

The incorporation of an isoxazole ring into a molecule can confer a range of desirable attributes, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[4] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2]

Ethyl 3-ethylisoxazole-5-carboxylate: Structure and Properties

Ethyl 3-ethylisoxazole-5-carboxylate is a disubstituted isoxazole with an ethyl group at the 3-position and an ethyl carboxylate group at the 5-position. This specific arrangement of substituents offers several strategic advantages for medicinal chemists. The ethyl group can participate in hydrophobic interactions within a target's binding pocket, while the ethyl ester at the 5-position provides a handle for further chemical modifications, such as conversion to the corresponding carboxylic acid, amide, or other functional groups.

While extensive experimental data for this specific molecule is not widely available in the public domain, its properties can be inferred from its structure and data on closely related analogues. The corresponding carboxylic acid, 3-ethylisoxazole-5-carboxylic acid, is a known compound with CAS number 14633-21-7.[5]

Table 1: Physicochemical Properties of Ethyl 3-ethylisoxazole-5-carboxylate (Predicted and Inferred)

PropertyValue (Predicted/Inferred)
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate)
CAS Number Not assigned

Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate: A Representative Protocol

A robust and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate, a plausible and efficient route is the Claisen condensation of pentan-2-one with diethyl oxalate to form an intermediate ethyl 2,4-dioxohexanoate, followed by cyclization with hydroxylamine hydrochloride.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A Pentan-2-one + Diethyl Oxalate B Sodium Ethoxide in Ethanol A->B Reaction C Ethyl 2,4-dioxohexanoate (intermediate) B->C Formation D Ethyl 2,4-dioxohexanoate E Hydroxylamine Hydrochloride D->E Reaction F Ethyl 3-ethylisoxazole-5-carboxylate (Final Product) E->F Formation

Caption: Synthetic workflow for Ethyl 3-ethylisoxazole-5-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of pentan-2-one in absolute ethanol dropwise at 0-5 °C with stirring.

  • After the addition of pentan-2-one is complete, add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxohexanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

  • Dissolve the crude ethyl 2,4-dioxohexanoate in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride in water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-ethylisoxazole-5-carboxylate.

Application Notes in Medicinal Chemistry

Ethyl 3-ethylisoxazole-5-carboxylate is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The ester functionality at the 5-position is a key handle for derivatization.

Anti-inflammatory Agents

The isoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, isoxazole-carboxamide derivatives have been evaluated as cyclooxygenase (COX) inhibitors.[6] The ethyl 3-ethylisoxazole-5-carboxylate core can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many NSAIDs. This carboxylic acid can then be coupled with various amines to generate a library of amides for screening as potential COX-1/COX-2 inhibitors.

Anticancer Agents

Derivatives of 3,5-diaryl isoxazoles have been synthesized and evaluated for their potential as anticancer agents. The ethyl 3-ethylisoxazole-5-carboxylate scaffold can be utilized to create novel anticancer compounds. The ethyl ester can be converted to a variety of amides or other functional groups, and the 3-ethyl group can be modified to explore structure-activity relationships (SAR).

Antimicrobial Agents

The isoxazole nucleus is a component of the sulfa drug sulfamethoxazole, highlighting its importance in the development of antimicrobial agents. Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivatives have shown fungicidal and herbicidal activities.[2] By analogy, Ethyl 3-ethylisoxazole-5-carboxylate can serve as a starting point for the synthesis of novel antimicrobial compounds.

Derivatization Strategies

The chemical versatility of Ethyl 3-ethylisoxazole-5-carboxylate allows for a multitude of derivatization strategies to explore SAR and optimize biological activity.

G cluster_0 Derivatization at C5-Ester cluster_1 Reduction of C5-Ester A Ethyl 3-ethylisoxazole-5-carboxylate B Hydrolysis A->B F Reduction (e.g., LiAlH4) A->F C 3-Ethylisoxazole-5-carboxylic acid B->C D Amidation C->D E 3-Ethylisoxazole-5-carboxamides D->E G (3-Ethylisoxazol-5-yl)methanol F->G

Caption: Potential derivatization pathways for Ethyl 3-ethylisoxazole-5-carboxylate.

  • Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the corresponding 3-ethylisoxazole-5-carboxylic acid. This carboxylic acid is often a key intermediate for the synthesis of amides and other derivatives.

  • Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to generate a library of 3-ethylisoxazole-5-carboxamides for biological screening.

  • Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, (3-ethylisoxazol-5-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Conclusion

Ethyl 3-ethylisoxazole-5-carboxylate represents a promising and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. The application notes and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this and related isoxazole derivatives in drug discovery.

References

  • D. K. Mohapatra, P. K. Chkaraborty, S. K. Dash, P. K. Jena, B. G. Mishra, and A. K. Tamhankar, "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies," RSC Medicinal Chemistry, vol. 12, no. 8, pp. 1249-1288, 2021.
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Application

Application Notes & Protocols: Ethyl 3-ethylisoxazole-5-carboxylate in Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure." This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide, demonstrating its clinical and commercial significance.[1][3] Isoxazole derivatives have been shown to possess a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][4]

While the broader class of isoxazoles is well-documented, specific building blocks often remain underexplored. Ethyl 3-ethylisoxazole-5-carboxylate is one such molecule. It is not a compound with extensive, publicly available biological activity data. Instead, its immense practical value in drug discovery lies in its role as a versatile and reactive synthetic intermediate . It serves as an ideal starting point for the construction of diverse chemical libraries, enabling the exploration of new chemical space and the generation of novel intellectual property.

This guide provides detailed protocols and strategic insights into how Ethyl 3-ethylisoxazole-5-carboxylate can be practically applied in a drug discovery program, from library synthesis and screening to its use as a strategic bioisostere in lead optimization campaigns.

Part 1: Core Chemical Profile and Reactivity

Understanding the physicochemical properties and reactive handles of Ethyl 3-ethylisoxazole-5-carboxylate is fundamental to its application. The molecule's structure features two primary points for chemical modification: the ethyl ester at the 5-position and the isoxazole ring itself.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃(Calculated)
Molecular Weight 169.18 g/mol (Calculated)
IUPAC Name ethyl 3-ethyl-1,2-oxazole-5-carboxylate(N/A)
Key Reactive Sites 1. C5-Ester (Hydrolysis, Amidation) 2. Isoxazole Ring (Bioisostere, Ring-opening)[5][6]

The ester group is the most accessible reactive handle. It can be readily converted into a carboxylic acid, amides, or other esters, providing a straightforward path to a diverse array of analogs. The isoxazole ring, while generally stable, can act as a bioisosteric replacement for other functional groups and can undergo reductive ring opening under specific conditions, further expanding its synthetic utility.[6][7]

Part 2: Application in Library Synthesis for High-Throughput Screening

The primary application of Ethyl 3-ethylisoxazole-5-carboxylate is as a scaffold for creating focused or diversity-oriented chemical libraries. The following protocols detail the synthesis of an amide library, a common first step in a hit-finding campaign.

Experimental Protocol 1: Synthesis of a Diverse Amide Library

Rationale: The conversion of the C5-ester to an amide is a robust and high-yielding reaction. Amide bonds are prevalent in pharmaceuticals, and by using a diverse set of amines, researchers can systematically probe the chemical space around the isoxazole core to identify key structure-activity relationships (SAR).

Workflow for Amide Library Synthesis

G A Ethyl 3-ethylisoxazole-5-carboxylate C Amide Coupling Reaction (e.g., Aminolysis or Acid Chloride Route) A->C B Panel of Diverse Amines (R-NH2) B->C D Purification (e.g., Chromatography, Crystallization) C->D E Characterization (LC-MS, NMR) D->E F Final Amide Library (For Screening) E->F

Caption: Workflow for generating an amide library.

Step-by-Step Methodology:

  • Ester Hydrolysis (Optional but Recommended for Control):

    • To a solution of Ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add lithium hydroxide (LiOH, 1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Acidify the mixture to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethylisoxazole-5-carboxylic acid. This intermediate is often more versatile for coupling reactions.

  • Amide Coupling (via Acid Chloride):

    • Dissolve the resulting carboxylic acid (1.0 eq) in dichloromethane (DCM) containing a catalytic amount of DMF.

    • Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride is typically complete when gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

  • Characterization:

    • Confirm the structure and purity of each library member using LC-MS and ¹H NMR spectroscopy.

Amine Examples for Library DiversityRationale
Aniline Derivatives (e.g., 4-fluoroaniline)Explore aromatic interactions and halogen bonding.
Benzylamine Introduce a flexible aromatic linker.
Morpholine Incorporate a common, metabolically stable heterocycle to improve solubility.
Piperidine Derivatives Explore basic functionalities for potential salt-bridge interactions.

Part 3: Strategic Applications in Lead Discovery

Beyond library synthesis, Ethyl 3-ethylisoxazole-5-carboxylate serves as a valuable scaffold for hypothesis-driven drug design, particularly as a bioisostere and in target-oriented synthesis.

Application as a Bioisosteric Replacement

Bioisosterism is the strategy of replacing one functional group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.[8][9] The isoxazole ring is an excellent bioisostere for various groups, including phenyl rings, amides, and other heterocycles like imidazole.[7][10]

Case Study: p38 MAP Kinase Inhibitors The drug candidate SB-203580 is a well-known p38 MAP kinase inhibitor featuring a core imidazole ring. Research has shown that replacing this imidazole with a substituted isoxazole can lead to potent inhibitors with an improved profile, such as reduced affinity for cytochrome P450 enzymes.[7] A medicinal chemist could use Ethyl 3-ethylisoxazole-5-carboxylate to design novel p38 inhibitors by mimicking the core structure of known inhibitors and using the C5-amide as a vector to interact with the hinge-binding region of the kinase.

p38 MAP Kinase Signaling Pathway

G cluster_0 Cellular Stress (UV, Cytokines) Stress Stress Signal MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response (TNF-α, IL-6 production) Substrates->Response Inhibitor Isoxazole-based Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling cascade.

Experimental Protocol 2: In Vitro Kinase Screening Assay

Rationale: Once a library of isoxazole-based compounds is synthesized, it must be screened against the target of interest. A fluorescence polarization (FP) assay is a robust, high-throughput method for measuring the binding of small molecule inhibitors to a protein kinase.[11] It measures the displacement of a fluorescently labeled ligand from the kinase's active site.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the target kinase (e.g., recombinant p38α) and a fluorescently labeled tracer (a known high-affinity ligand) in the assay buffer to optimized concentrations.

    • Prepare serial dilutions of the synthesized isoxazole library compounds in DMSO and then dilute further in the assay buffer.

  • Assay Execution:

    • In a 384-well microplate, add the test compounds. Include controls: buffer only (for background), tracer + kinase (for maximum polarization), and tracer only (for minimum polarization).

    • Add the kinase solution to all wells except the tracer-only controls.

    • Add the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader, measuring both parallel and perpendicular fluorescence intensity.

    • Calculate the millipolarization (mP) values for each well.

    • Determine the percent inhibition for each test compound relative to the controls.

    • For active compounds ("hits"), perform a dose-response experiment to calculate the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Hypothetical Screening Data Presentation

Compound IDStructure (R-group on Amide)p38α IC₅₀ (µM)
ISO-001-CH₂-Ph> 50
ISO-002-CH₂(4-F-Ph)15.2
ISO-003 -Ph(4-pyridyl) 0.85
ISO-004-morpholino28.9

Part 4: Integrated Drug Discovery Workflow

The practical application of Ethyl 3-ethylisoxazole-5-carboxylate is best understood within an integrated workflow that combines synthesis, screening, and computational chemistry.

Drug Discovery Workflow Diagram

G A Scaffold Selection (Ethyl 3-ethylisoxazole-5-carboxylate) B In Silico Library Design (Virtual Screening, Docking) A->B C Chemical Synthesis (Amide Library Generation) B->C D High-Throughput Screening (e.g., FP Kinase Assay) C->D E Hit Identification D->E F Hit-to-Lead Optimization (SAR, ADME Profiling) E->F Potent & Druglike Hits F->C Iterative Synthesis G Lead Candidate F->G

Caption: Integrated workflow for drug discovery.

Protocol 3: In Silico Target Identification and Docking (Abridged)

Rationale: Before embarking on synthesis, computational methods can prioritize which derivatives are most likely to be active, saving time and resources. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][13]

Methodology:

  • Target Preparation: Obtain the crystal structure of the target protein (e.g., p38 MAP kinase, PDB ID: 1A9U) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and defining the binding site based on the co-crystallized ligand.

  • Ligand Preparation: Generate 3D structures of a virtual library of amides derived from Ethyl 3-ethylisoxazole-5-carboxylate. Assign proper atom types and charges.

  • Molecular Docking: Use software (e.g., AutoDock, Schrödinger Maestro) to dock each ligand into the defined active site of the protein.

  • Analysis: Score and rank the poses based on binding affinity (e.g., kcal/mol). Prioritize compounds for synthesis that show favorable interactions with key active site residues (e.g., hydrogen bonds with the kinase hinge region).[14]

Conclusion

Ethyl 3-ethylisoxazole-5-carboxylate is a powerful yet underexploited tool in the medicinal chemist's arsenal. While not a drug itself, its true value is realized when it is used as a foundational building block for creating novel chemical entities. Its straightforward reactivity allows for the rapid generation of diverse compound libraries, which can be screened against a multitude of biological targets. By integrating rational design, robust synthetic protocols, and modern screening techniques, researchers can leverage this versatile scaffold to accelerate the discovery of next-generation therapeutics.

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A comprehensive list of all sources cited in this document.

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Method

Application Notes & Protocols: A Tiered Strategy for the Biological Screening of Ethyl 3-ethylisoxazole-5-carboxylate Analogs

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of isoxazole exhibit a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of isoxazole exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This document provides a comprehensive, tiered protocol for the biological screening of a novel library of Ethyl 3-ethylisoxazole-5-carboxylate analogs. Moving beyond a simple list of procedures, this guide explains the scientific rationale behind the experimental design, ensuring a robust and logical screening cascade. We present a multi-phase approach, starting with high-throughput primary screening to identify general cytotoxicity, followed by secondary assays to elucidate specific mechanisms like apoptosis induction and anti-inflammatory potential. Finally, we outline tertiary assays for target validation and mechanism of action studies. This self-validating framework, complete with detailed protocols, data analysis guides, and visualization of workflows, is designed for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize promising lead compounds from this chemical series.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] This arrangement confers unique physicochemical properties that are advantageous for drug design, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] The isoxazole ring is a key component in several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its therapeutic relevance.[2] The broad spectrum of reported activities for isoxazole derivatives necessitates a comprehensive screening approach to uncover the full therapeutic potential of a new analog series.[3][4][7]

A Tiered Screening Strategy: From Hits to Leads

A successful screening campaign is designed as a funnel, efficiently filtering a large library of compounds down to a small number of validated hits.[8] This protocol employs a three-tiered strategy to maximize efficiency and resource allocation.

  • Phase I: Primary Screening: A rapid, high-throughput screen (HTS) to assess the general cytotoxic or anti-proliferative activity of all analogs across one or more cancer cell lines.[9][10]

  • Phase II: Secondary Screening: Confirms the activity of "hits" from the primary screen and begins to characterize their mechanism of action (e.g., apoptosis vs. necrosis) and potential selectivity (e.g., anticancer vs. anti-inflammatory).

  • Phase III: Tertiary Screening & Hit Validation: In-depth mechanistic studies on confirmed hits to identify specific molecular targets and signaling pathways.

This tiered approach is visualized in the workflow diagram below.

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Secondary Screening cluster_2 Phase III: Tertiary Screening Compound_Library Ethyl 3-ethylisoxazole-5-carboxylate Analog Library Primary_Screen Protocol 1.1: High-Throughput Cell Viability Assay (MTS) (e.g., A549, MCF-7, HCT116) Compound_Library->Primary_Screen Data_Analysis_1 Calculate % Inhibition Identify Primary Hits (e.g., >50% Inh.) Primary_Screen->Data_Analysis_1 Dose_Response IC50 Determination (MTS Assay) Data_Analysis_1->Dose_Response Primary Hits Apoptosis_Assay Protocol 2.1: Apoptosis Induction (Caspase-Glo 3/7 Assay) Dose_Response->Apoptosis_Assay Anti_Inflammatory_Assay Protocol 2.2: Anti-inflammatory Screen (Griess Assay for NO) Dose_Response->Anti_Inflammatory_Assay Pathway_Analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB) Apoptosis_Assay->Pathway_Analysis Confirmed Apoptotic Hits Anti_Inflammatory_Assay->Pathway_Analysis Confirmed Anti-Inflammatory Hits Target_ID Target Identification (e.g., Kinase Profiling) Pathway_Analysis->Target_ID Lead_Optimization Lead Optimization Target_ID->Lead_Optimization

Figure 1. A tiered workflow for the biological screening of isoxazole analogs.

Phase I: Primary High-Throughput Screening

Objective: To rapidly identify analogs that exhibit cytotoxic or anti-proliferative activity against cancer cell lines.

Protocol 1.1: Cell Viability/Cytotoxicity Screening using MTS Assay

Principle: The MTS assay is a colorimetric method for assessing cell viability.[11] In viable cells, mitochondrial dehydrogenase enzymes convert the tetrazolium salt MTS into a soluble purple formazan product.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.[11] This assay is chosen for its simplicity, speed, and suitability for high-throughput formats.[12][13]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma)

  • Complete growth medium (e.g., DMEM/F-12K with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Test compounds (dissolved in DMSO, stock concentration 10 mM)

  • Positive control (e.g., Doxorubicin, 10 µM final concentration)

  • Sterile, clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 1 µL of compound dilutions to the respective wells (final concentration, e.g., 10 µM). Include wells for vehicle control (DMSO only) and positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[12]

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.[11][13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis and Hit Criteria:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Hit Criterion: Compounds that exhibit ≥ 50% inhibition of cell viability at a concentration of 10 µM are considered primary hits and are advanced to Phase II.

Parameter Vehicle Control (DMSO) Compound A (10 µM) Positive Control (Doxorubicin)
Absorbance (490 nm) 1.250.480.15
% Viability 100%38.4%12%
Result -Hit Validated Assay
Table 1. Example data presentation for the primary MTS screen.

Phase II: Secondary Screening & Hit Confirmation

Objective: To confirm the activity of primary hits, determine their potency (IC₅₀), and begin elucidating their mechanism of action.

Protocol 2.1: Apoptosis Induction via Caspase-3/7 Activity

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[14][15] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[14][16] This "add-mix-measure" assay is highly sensitive and ideal for multiwell plate formats.[15]

Materials:

  • Cell line(s) from primary screen

  • Confirmed hit compounds

  • Positive control (e.g., Staurosporine, 1 µM final concentration)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Sterile, opaque-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells as in Protocol 1.1 in opaque-walled plates. Treat cells with a range of concentrations (e.g., 8-point, 3-fold dilutions) of the hit compounds for 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol.[15][17] Allow the reagent to equilibrate to room temperature.

  • Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14][15]

  • Incubation: Mix the plate on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1-3 hours, protected from light.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Plot the relative luminescence units (RLU) against the compound concentration.

  • A significant, dose-dependent increase in luminescence compared to the vehicle control indicates apoptosis induction.

Protocol 2.2: Anti-inflammatory Activity via Nitric Oxide Inhibition

Principle: The isoxazole moiety is present in known anti-inflammatory drugs.[2] A key event in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[18] The Griess assay is a simple colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[18][19] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound with strong absorbance at 540 nm.[18][19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Hit compounds

  • Positive control (e.g., Dexamethasone, 1 µM final concentration)

  • Griess Reagent System (Sulfanilamide and NED solutions)

  • Sodium Nitrite (NaNO₂) standard

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of hit compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a nitrite standard curve (0-100 µM) using the NaNO₂ standard.

    • Add 50 µL of 1% sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% NED solution to all wells and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percentage of NO inhibition for each compound.

    • % NO Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100

  • Compounds showing significant, dose-dependent inhibition of NO production are considered anti-inflammatory hits.

Phase III: Tertiary Screening & Mechanism of Action

Objective: To investigate the molecular mechanism of confirmed hits. This phase is highly dependent on the results from Phase II. For instance, if a compound shows strong anti-inflammatory activity, investigating its effect on the NF-κB signaling pathway would be a logical next step.

The NF-κB Signaling Pathway in Inflammation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20][21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[22] Pro-inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the phosphorylation and degradation of IκB.[23][24] This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS (the enzyme that produces NO).[20][24]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB IkB->NFkB Inhibits IkB_degraded IkB->IkB_degraded Ub, Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Figure 2. Simplified diagram of the canonical NF-κB signaling pathway in inflammation.

Potential Tertiary Assays:

  • Western Blotting: To measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκB (p-IκB) and total IκB. A potent inhibitor would be expected to decrease p-IκB levels.

  • Reporter Gene Assays: Use a cell line containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway will result in a decreased luminescent signal.[9]

  • Kinase Profiling: For anticancer hits, screening against a panel of kinases can help identify specific molecular targets.

Conclusion

This application note provides a structured, multi-tiered framework for the comprehensive biological evaluation of Ethyl 3-ethylisoxazole-5-carboxylate analogs. By progressing from broad, high-throughput cytotoxicity screening to more focused secondary and tertiary mechanistic assays, this protocol enables the efficient identification and characterization of lead compounds. The rationale provided for each experimental choice is intended to empower researchers to adapt these protocols to their specific needs and to generate robust, reproducible, and meaningful data in the pursuit of novel therapeutics.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Mussbacher, M., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. International Journal of Advanced Research in Innovative Ideas and Technology.

  • MTS Tetrazolium Assay Protocol. Creative Bioarray.

  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Semantic Scholar.

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

  • The NF-kB Signaling Pathway. Creative Diagnostics.

  • Caspase 3/7 Activity Protocol. protocols.io.

  • NF-κB. Wikipedia.

  • Quantifying Nitric Oxide Production with the Griess Reaction. Benchchem.

  • High-Throughput Screening. Creative Bioarray.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.

  • Wang, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology.

  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

  • Lee, D.W., et al. (2014). High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform. Analytical Chemistry.

  • Mills, C.A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.

  • Protocol Griess Test. protocols.io.

  • High Throughput Screening for Novel Anti-Inflammatories. Google Books.

  • Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.

  • Anti-inflammatory Screening Compound Library. Life Chemicals.

  • Anti-inflammatory Screening Compound Library. BOC Sciences.

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central.

Sources

Application

Application Notes & Protocols: Advanced Techniques for the Functionalization of the Isoxazole Ring

Introduction: The Isoxazole Scaffold in Modern Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of approved drugs, including the COX-2 inhibitors valdecoxib and celecoxib, and the antibiotic sulfamethoxazole. The isoxazole moiety can serve as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule.

The reactivity of the isoxazole ring is nuanced. The C5 proton is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it a prime target for deprotonation. The C3 and C4 positions offer distinct electronic environments, allowing for selective functionalization through various strategies. This guide provides an in-depth exploration of key techniques for derivatizing the isoxazole core, offering both the theoretical basis and practical, field-tested protocols.

Site-Selective Functionalization via Deprotonation/Metalation

The most established method for functionalizing the isoxazole ring relies on the pronounced acidity of the C5 proton. Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a stable 5-lithioisoxazole intermediate. This powerful nucleophile can then be quenched with a wide range of electrophiles to install diverse functional groups at the C5 position.

Expertise & Experience: The choice of base and solvent is critical. While n-BuLi is common, its high reactivity can sometimes lead to side reactions. LDA is a non-nucleophilic, sterically hindered base that often provides cleaner reactions, especially for sensitive substrates. Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the lithium cation and remains stable at the required low temperatures (-78 °C) to prevent decomposition of the organolithium species.

Protocol 1: C5-Lithiation and Subsequent Electrophilic Quench

This protocol describes the general procedure for the C5-lithiation of a generic 3-substituted isoxazole and subsequent reaction with an electrophile (e.g., an aldehyde).

Experimental Workflow Diagram

Start Start: 3-Substituted Isoxazole in dry THF Cooling Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cooling Base_Addition Slowly add n-BuLi or LDA (1.1 eq) Cooling->Base_Addition Stirring1 Stir for 30-60 min at -78 °C Base_Addition->Stirring1 Intermediate Formation of 5-Lithioisoxazole Stirring1->Intermediate Electrophile_Addition Add Electrophile (e.g., Aldehyde) (1.2 eq) Intermediate->Electrophile_Addition Stirring2 Stir at -78 °C to RT (1-3 hours) Electrophile_Addition->Stirring2 Quench Quench with sat. aq. NH4Cl Stirring2->Quench Workup Extraction & Purification (e.g., Column Chromatography) Quench->Workup Product Final Product: 5-Functionalized Isoxazole Workup->Product

Caption: Workflow for C5-functionalization via lithiation.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3-Substituted IsoxazoleSynthesis GradeSigma-AldrichEnsure substrate is dry and pure.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarSigma-AldrichCrucial for reaction success.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly pyrophoric. Handle with care.
Electrophile (e.g., Benzaldehyde)Reagent GradeSigma-AldrichPurify if necessary.
Saturated aq. Ammonium ChlorideACS GradeFisher ScientificFor quenching the reaction.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor extraction.
Anhydrous Magnesium SulfateACS GradeVWRFor drying organic layers.

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the 3-substituted isoxazole (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the 5-lithioisoxazole intermediate.

  • Electrophilic Addition: Add the electrophile (1.2 eq), either neat or dissolved in a small amount of dry THF, dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-functionalized isoxazole.

Halogenation and Palladium-Catalyzed Cross-Coupling

For functionalization at the C4 position, or for accessing a wider range of C5 substituents, a halogenation/cross-coupling strategy is often employed. The C4 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 4-halo-isoxazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C, C-alkynyl, and C-N bonds, respectively.

Expertise & Experience: The success of a Suzuki coupling often depends on the careful selection of the palladium catalyst, ligand, and base. For heteroaromatic substrates like isoxazoles, using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve catalytic activity and prevent catalyst decomposition. A carbonate or phosphate base is typically used to activate the boronic acid/ester for transmetalation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromoisoxazole

This protocol details the coupling of a 4-bromoisoxazole with an arylboronic acid.

Reaction Scheme Diagram

Isoxazole 4-Bromoisoxazole Arrow Plus1 + BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Arrow Conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Arrow:n->Conditions:s Product 4-Aryl-isoxazole Arrow->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Bromoisoxazole DerivativeSynthesis GradeCombi-BlocksStarting material.
Arylboronic AcidSynthesis GradeSigma-AldrichCoupling partner.
Pd(PPh₃)₄Catalyst GradeStrem ChemicalsAir-sensitive. Handle in a glovebox if possible.
Potassium Carbonate (K₂CO₃)Anhydrous PowderSigma-AldrichBase. Must be finely powdered and dry.
1,4-DioxaneAnhydrousAcros OrganicsSolvent. Degas thoroughly before use.
WaterDegassed, DI-Co-solvent.

Step-by-Step Procedure:

  • Setup: To a reaction vial, add the 4-bromoisoxazole (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M.

  • Heating: Place the vial in a preheated heating block or oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Workup: Wash the filtrate with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-aryl-isoxazole.

Modern C-H Functionalization Strategies

Direct C-H functionalization represents a more atom- and step-economical approach to modifying the isoxazole core. These methods avoid the pre-functionalization steps (e.g., halogenation) required for traditional cross-coupling. While the inherent acidity of C5 allows for some direct functionalization, C-H activation at C4 is more challenging and often requires a directing group or specialized catalysts.

Palladium-catalyzed C-H arylation at the C4 position has been successfully demonstrated, often using an oxidant like silver acetate (AgOAc) or benzoquinone. These reactions proceed through a concerted metalation-deprotonation pathway, which is considered the rate-determining step in many cases.

Trustworthiness: Protocols for C-H activation are highly substrate-dependent and require careful optimization. The protocol below is a representative example, but screening of catalysts, oxidants, and solvents may be necessary for a new substrate.

Protocol 3: Palladium-Catalyzed C4-H Arylation

This protocol describes a direct arylation of a 3,5-disubstituted isoxazole at the C4 position.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3,5-Disubstituted IsoxazoleSynthesis Grade-Starting material.
Aryl Halide (e.g., Iodobenzene)Reagent GradeSigma-AldrichCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsCatalyst precursor.
Pivalic Acid (PivOH)Reagent GradeSigma-AldrichAdditive/ligand.
Potassium Carbonate (K₂CO₃)Anhydrous PowderSigma-AldrichBase.
Dimethylacetamide (DMA)AnhydrousSigma-AldrichHigh-boiling polar aprotic solvent.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, combine the 3,5-disubstituted isoxazole (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent/Additive Addition: Add anhydrous DMA (to 0.2 M) and pivalic acid (0.3 eq) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through Celite®.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the 3,4,5-trisubstituted isoxazole.

Ring Transformation and Cleavage

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive conditions. This property is not a liability but a powerful synthetic tool, allowing the isoxazole to serve as a masked β-dicarbonyl or β-hydroxyketone equivalent. Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) is a common method for cleaving the ring, which can lead to a variety of useful acyclic intermediates.

Mechanistic Diagram: Reductive Ring Opening

Isoxazole Substituted Isoxazole Conditions H2, Raney Ni or Pd/C Isoxazole->Conditions Cleavage N-O Bond Cleavage Conditions->Cleavage Enaminone Intermediate: β-Enaminone Cleavage->Enaminone Hydrolysis Hydrolysis (Workup) Enaminone->Hydrolysis Diketone Final Product: 1,3-Diketone Hydrolysis->Diketone

Caption: Pathway for isoxazole reductive ring cleavage.

Expertise & Experience: The choice of catalyst can influence the outcome. Raney Nickel is highly active and effective for this transformation. Palladium on carbon (Pd/C) is also widely used. The reaction is often run in an alcohol solvent like ethanol or methanol under a hydrogen atmosphere. The resulting enaminone can be isolated or hydrolyzed in situ to the corresponding 1,3-dicarbonyl compound.

References

  • Agrawal, N., & Mishra, P. (2018). Isoxazole: A privileged scaffold for drug design and development. European Journal of Medicinal Chemistry, 157, 1069-1105. [Link]

  • Yang, F., & Wu, J. (2020). Recent advances in the synthesis of isoxazoles. Organic & Biomolecular Chemistry, 18(30), 5764-5783. [Link]

  • Sun, H., & Li, B. (2018). Recent advances in transition-metal-catalyzed C–H functionalization of isoxazoles. Chemistry - An Asian Journal, 13(17), 2339-2351. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2001). Isoxazoles in organic synthesis. Chemical Reviews, 101(5), 1195-1228. [Link]

Method

The Isoxazole Scaffold: A Versatile Platform for Anti-Inflammatory Drug Discovery

Application Note & Protocols for the Synthesis of Anti-Inflammatory Agents from Ethyl 3-Ethylisoxazole-5-carboxylate Introduction: The Significance of the Isoxazole Moiety in Inflammation Research The isoxazole ring syst...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Synthesis of Anti-Inflammatory Agents from Ethyl 3-Ethylisoxazole-5-carboxylate

Introduction: The Significance of the Isoxazole Moiety in Inflammation Research

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an attractive scaffold for the design of targeted therapeutics.[3][4] In the realm of anti-inflammatory drug discovery, isoxazole derivatives have demonstrated significant potential, with several compounds exhibiting potent inhibitory activity against key inflammatory mediators such as cyclooxygenase-2 (COX-2).[5][6] The structural versatility of the isoxazole core allows for the strategic placement of various substituents, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3]

This technical guide focuses on the utility of a specific, highly functionalized isoxazole derivative, ethyl 3-ethylisoxazole-5-carboxylate, as a starting material for the synthesis of novel anti-inflammatory agents. We will delve into the synthetic strategies and detailed protocols for converting this versatile building block into isoxazole-5-carboxamides, a class of compounds with established anti-inflammatory potential. The rationale behind the chosen synthetic pathway and the critical parameters for each step will be thoroughly discussed, providing researchers with a comprehensive roadmap for their own discovery efforts.

Synthetic Strategy: From Ester to Bioactive Amide

The overarching strategy for the synthesis of isoxazole-5-carboxamide-based anti-inflammatory agents from ethyl 3-ethylisoxazole-5-carboxylate involves a two-step sequence. This approach is both logical and experimentally robust, allowing for the purification of a key intermediate, thereby ensuring the high quality of the final product.

The two primary transformations are:

  • Hydrolysis: The ethyl ester functionality of the starting material is hydrolyzed to the corresponding carboxylic acid. This is a critical step, as the carboxylic acid is the immediate precursor for the subsequent amidation reaction.

  • Amide Coupling: The newly formed isoxazole-5-carboxylic acid is then coupled with a selected amine to generate the target isoxazole-5-carboxamide. The choice of amine is crucial, as it will significantly influence the biological activity of the final compound.

This two-step approach offers a high degree of modularity, allowing for the synthesis of a library of diverse carboxamides by simply varying the amine coupling partner in the second step. This is particularly advantageous in structure-activity relationship (SAR) studies, where the goal is to systematically probe the effects of different substituents on the compound's anti-inflammatory potency.

Synthetic_Pathway Start Ethyl 3-ethylisoxazole-5-carboxylate Intermediate 3-Ethylisoxazole-5-carboxylic acid Start->Intermediate Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Final_Product N-Aryl-3-ethylisoxazole-5-carboxamide (Potential Anti-inflammatory Agent) Intermediate->Final_Product Step 2: Amide Coupling (e.g., EDC, HOBt, Amine)

Figure 1: A high-level overview of the two-step synthetic pathway from the starting ester to the target amide.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative N-aryl-3-ethylisoxazole-5-carboxamide, a potential anti-inflammatory agent.

Part 1: Synthesis of 3-Ethylisoxazole-5-carboxylic acid (Hydrolysis)

Rationale: The conversion of the ethyl ester to the carboxylic acid is a prerequisite for the subsequent amide coupling reaction. Base-catalyzed hydrolysis is a common and effective method for this transformation.[7] Lithium hydroxide (LiOH) is a frequently used base for this purpose as it is less prone to causing side reactions compared to stronger bases like sodium hydroxide, especially when dealing with sensitive heterocyclic systems. The use of a mixed solvent system, such as tetrahydrofuran (THF) and water, ensures the solubility of both the organic substrate and the inorganic base.

Materials and Reagents:

  • Ethyl 3-ethylisoxazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethylisoxazole-5-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid.

Part 2: Synthesis of N-(4-methoxyphenyl)-3-ethylisoxazole-5-carboxamide (Amide Coupling)

Rationale: The formation of the amide bond is achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A widely used and efficient method for this is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[4][5] HOBt reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization (if applicable) and reacts cleanly with the amine to form the desired amide.[4] The choice of N-(4-methoxyphenyl)amine (p-anisidine) as the coupling partner is illustrative and can be replaced with other anilines or amines to generate a library of compounds for SAR studies.

Materials and Reagents:

  • 3-Ethylisoxazole-5-carboxylic acid (from Part 1)

  • p-Anisidine (4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-ethylisoxazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add p-anisidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as triethylamine or DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-3-ethylisoxazole-5-carboxamide.

Data Presentation: A Representative Synthesis

The following table summarizes the expected results for the synthesis of N-(4-methoxyphenyl)-3-ethylisoxazole-5-carboxamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
3-Ethylisoxazole-5-carboxylic acid C₆H₇NO₃141.1285-95White to off-white solid
N-(4-methoxyphenyl)-3-ethylisoxazole-5-carboxamide C₁₃H₁₄N₂O₃246.2670-85White to pale yellow solid

Mechanism of Action: Targeting the COX Enzymes

Many isoxazole-based anti-inflammatory agents exert their therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The N-aryl carboxamide moiety of the synthesized compounds is designed to interact with the active site of the COX-2 enzyme. The specific nature of the aryl group and its substituents can significantly influence the binding affinity and selectivity for COX-2.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Synthesized_Amide N-Aryl-3-ethylisoxazole -5-carboxamide Synthesized_Amide->COX2 Selective Inhibition

Figure 2: A simplified diagram illustrating the role of COX enzymes and the targeted inhibition by the synthesized isoxazole-5-carboxamides.

Conclusion and Future Directions

Ethyl 3-ethylisoxazole-5-carboxylate serves as a valuable and versatile starting material for the synthesis of a diverse range of N-substituted isoxazole-5-carboxamides. The two-step synthetic protocol outlined in this guide, involving hydrolysis followed by amide coupling, is a robust and highly adaptable method for generating libraries of potential anti-inflammatory agents. The modularity of this approach allows for systematic exploration of the structure-activity relationships of these compounds, which is essential for the optimization of their potency and selectivity as COX-2 inhibitors. Further studies to evaluate the in vitro and in vivo anti-inflammatory activity of the synthesized compounds are warranted to identify lead candidates for further drug development.

References

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  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
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Application

Application Notes and Protocols for Ethyl 3-ethylisoxazole-5-carboxylate in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery The isoxazole ring system is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery

The isoxazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the discovery of potent fungicidal, herbicidal, and insecticidal agents.[1][2][3] Its inherent chemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, make it a "privileged scaffold" in agrochemical design. Ethyl 3-ethylisoxazole-5-carboxylate, the subject of this guide, represents a foundational structure within this chemical class. While extensive research has been conducted on more complex isoxazole derivatives, this document serves as a comprehensive guide for the initial exploration and characterization of this specific molecule's potential in agrochemical applications. We will provide detailed protocols for its synthesis, biological screening, and preliminary mechanism of action studies, empowering research teams to unlock its potential.

PART 1: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

A plausible and efficient method for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate involves a [3+2] cycloaddition reaction, a common strategy for forming the isoxazole ring.[4] This approach utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot reaction involving the generation of a nitrile oxide from an oxime, which then reacts with an alkyne via a 1,3-dipolar cycloaddition.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A Propionaldehyde Oxime R1 R1 A->R1 B Ethyl Propiolate R2 R2 B->R2 C N-Chlorosuccinimide (NCS) C->R1 D Triethylamine (Et3N) D->R1 E Ethyl 3-ethylisoxazole-5-carboxylate I1 I1 R1->I1 In situ generation of Propionitrile Oxide I1->R2 R2->E 1,3-Dipolar Cycloaddition

Caption: Proposed synthesis of Ethyl 3-ethylisoxazole-5-carboxylate.

Detailed Synthesis Protocol
  • Reaction Setup: To a stirred solution of propionaldehyde oxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Nitrile Oxide Formation: After the addition of NCS, slowly add triethylamine (Et3N) (1.2 eq) dropwise to the reaction mixture at 0 °C. This will facilitate the in situ formation of propionitrile oxide.

  • Cycloaddition: To the solution containing the generated nitrile oxide, add ethyl propiolate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Ethyl 3-ethylisoxazole-5-carboxylate.

PART 2: Agrochemical Screening Protocols

A systematic screening process is crucial to identify and quantify the potential agrochemical activities of Ethyl 3-ethylisoxazole-5-carboxylate.[5] The following protocols are designed for initial in-vitro and in-planta evaluations.

Workflow for Agrochemical Screening

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Analysis A Ethyl 3-ethylisoxazole-5-carboxylate (Test Compound) B Fungicidal Assay (in vitro) A->B C Herbicidal Assay (in planta) A->C D Insecticidal Assay (in vitro/in vivo) A->D E Dose-Response & EC50/IC50/LC50 Determination B->E C->E D->E F Spectrum of Activity (Multiple Species) E->F G Mechanism of Action Studies F->G MoA_Workflow A Primary Screening Hit (e.g., Herbicidal Activity) B Symptomology Analysis (e.g., Bleaching) A->B C Hypothesize MoA (HPPD or PPO Inhibition) B->C D Enzyme Inhibition Assay (in vitro) C->D E Metabolite Accumulation Assay (e.g., Protoporphyrin IX) C->E F Confirm MoA D->F E->F

Caption: Workflow for investigating the herbicidal mechanism of action.

Protocol 3.1: Investigating Herbicidal MoA - PPO Inhibition Assay

If herbicidal activity is observed with symptoms of rapid bleaching and necrosis, inhibition of protoporphyrinogen oxidase (PPO) is a likely mechanism. [6][7] Objective: To determine if Ethyl 3-ethylisoxazole-5-carboxylate inhibits PPO enzyme activity in vitro.

Procedure:

  • Enzyme Extraction: Isolate etioplasts from a suitable plant source (e.g., cucumber cotyledons) and prepare a solubilized enzyme extract.

  • Assay Setup: In a 96-well plate, combine the enzyme extract with a buffer solution and varying concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: Monitor the formation of protoporphyrin IX, the product of the PPO reaction, by measuring the increase in fluorescence at specific excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Conclusion and Future Directions

Ethyl 3-ethylisoxazole-5-carboxylate presents a foundational scaffold with significant, yet underexplored, potential in agrochemical research. The protocols outlined in this guide provide a robust framework for its synthesis and systematic evaluation as a fungicide, herbicide, and insecticide. Positive results from these initial screens should be followed by more in-depth studies, including dose-response analyses on a broader range of species, investigation into the spectrum of activity, and more detailed mechanism of action studies. The journey from a simple heterocyclic compound to a novel crop protection solution is complex, but it begins with the rigorous and systematic application of the principles and protocols detailed herein.

References

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  • Garcia-Vello, P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. [Link]

  • Garcia-Vello, P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (132), e56919. [Link]

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(12), 100787. [Link]

  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2045. [Link]

  • Lees, K., et al. (2022). The mode of action of isocycloseram: a novel isoxazoline insecticide. Pesticide Biochemistry and Physiology, 185, 105138. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]

  • Nandihalli, U. B., & Duke, S. O. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(5), 1993-2000. [Link]

  • Hu, D. J., et al. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Chemistry, 30(1), 157-162. [Link]

  • Lees, K., et al. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology, 185, 105138. [Link]

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  • Reddy, K. R., et al. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. [Link]

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Method

Application Notes and Protocols for the 1,3-Dipolar Cycloaddition of Nitrile Oxides

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for conducting 1,3-dipolar cycloadditions of nitrile oxides. This powerful tr...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for conducting 1,3-dipolar cycloadditions of nitrile oxides. This powerful transformation is a cornerstone in synthetic organic chemistry for the construction of five-membered heterocycles, particularly isoxazoles and isoxazolines, which are prevalent motifs in numerous bioactive molecules and functional materials.[1][2][3] This document emphasizes the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Theoretical Framework: The [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[4][5][6] Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily engage in these [3+2] cycloaddition reactions.[3][7] The reaction with an alkene yields a 2-isoxazoline, while reaction with an alkyne affords an isoxazole.[3][8]

The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[4][9] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the LUMO of the dipole and the HOMO of the dipolarophile (Type III).[4] Generally, for terminal alkenes and alkynes, the reaction proceeds with high regioselectivity to yield the 5-substituted isoxazoline or 3,5-disubstituted isoxazole, respectively.[10]

Due to their high reactivity and propensity to dimerize into furoxans, nitrile oxides are almost always generated in situ.[3] The choice of the method for generating the nitrile oxide is crucial and depends on the stability of the starting materials and the desired reaction conditions.

Generation of Nitrile Oxides: A Comparative Overview

Several reliable methods exist for the in situ generation of nitrile oxides. The selection of a particular method is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., pH, temperature), and the availability of precursors.

Generation MethodPrecursorReagentsKey Advantages
Dehydrohalogenation α-Haloaldoximes (Hydroximoyl halides)Organic or inorganic bases (e.g., Et₃N, Na₂CO₃)Classical and widely used method.
Oxidation of Aldoximes AldoximesVarious oxidants (e.g., NCS, DIB, Oxone, Magtrieve™)Milder conditions, avoids preparation of haloaldoximes.[10][11][12]
Dehydration of Nitroalkanes Primary NitroalkanesDehydrating agents (e.g., Phenyl isocyanate, Mukaiyama's reagent)Useful for specific substrates.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the generation of nitrile oxides and their subsequent cycloaddition.

Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime via Oxidation with Iodobenzene Diacetate (DIB)

This protocol is adapted from methodologies utilizing hypervalent iodine reagents, which offer mild and efficient conversion of aldoximes to nitrile oxides.[11][13][14][15]

Materials:

  • Aldoxime (1.0 eq)

  • Dipolarophile (alkene or alkyne, 1.2 eq)

  • Iodobenzene diacetate (DIB) (1.1 eq)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) (catalytic amount, ~5 mol%)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the aldoxime (1.0 eq) and the dipolarophile (1.2 eq) in methanol, add a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature.

  • Add iodobenzene diacetate (DIB) (1.1 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Green Protocol for In Situ Generation of Nitrile Oxides using NaCl/Oxone

This method represents an environmentally friendly approach, utilizing inexpensive and non-toxic reagents.[10][16]

Materials:

  • Aldoxime (1.0 eq)

  • Dipolarophile (alkene or alkyne, 1.5 eq)

  • Sodium chloride (NaCl) (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Acetonitrile:Water (1:1) solvent mixture

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.0 eq), dipolarophile (1.5 eq), NaCl (1.0 eq), and NaHCO₃ (2.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Stir the mixture vigorously at room temperature.

  • Add Oxone® (1.0 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualization of Reaction Mechanism and Workflow

Reaction Mechanism

The following diagram illustrates the concerted [3+2] cycloaddition mechanism of a nitrile oxide with an alkene.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) TS [Pericyclic Transition State] R_CNO->TS HOMO-LUMO Interaction Alkene R'HC=CHR'' (Dipolarophile) Alkene->TS Isoxazoline 2-Isoxazoline TS->Isoxazoline Cycloaddition

Caption: Mechanism of the 1,3-dipolar cycloaddition.

Experimental Workflow

The general workflow for a typical 1,3-dipolar cycloaddition experiment is depicted below.

G start Start: Prepare Reactants (Aldoxime & Dipolarophile) setup Reaction Setup: Dissolve reactants in solvent start->setup generation In Situ Generation of Nitrile Oxide (e.g., add oxidant) setup->generation reaction Cycloaddition Reaction (Stir at specified temperature) generation->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (nitrile gloves are suitable for many organic solvents but always check compatibility).[17][18]

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Specific Hazards:

  • Oxidizing Agents: Reagents like Oxone® and hypervalent iodine compounds are strong oxidizers. Avoid contact with combustible materials.

  • Nitrile Compounds: While the nitrile oxides themselves are transient intermediates, their precursors and related compounds can be toxic. Avoid inhalation and skin contact.

  • Solvents: Organic solvents are often flammable and may have associated health risks. Handle with appropriate care.

In case of a spill or exposure, follow the emergency procedures outlined in the SDS. For nitric oxide gas leaks, which can form from decomposition, immediate evacuation and ventilation are critical.[19][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inefficient generation of nitrile oxide.Check the purity and activity of the oxidant/reagent. Optimize reaction temperature and time.
Decomposition of nitrile oxide.Ensure the dipolarophile is present in sufficient excess. Consider a slower addition of the nitrile oxide precursor or oxidant.
Formation of furoxan dimer Nitrile oxide dimerization is faster than cycloaddition.Increase the concentration of the dipolarophile. Use a more reactive dipolarophile if possible.
Complex product mixture Side reactions, lack of regioselectivity.Re-evaluate the FMO of your substrates to predict regioselectivity. Consider using a catalyst to improve selectivity.[21]
Difficulty in purification Product co-elutes with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques (e.g., recrystallization, preparative TLC).

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

  • Oxidation of α-Oxo-Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Semantic Scholar. Available at: [Link]

  • Oxidation of α-oxo-oximes to nitrile oxides with hypervalent iodine reagents. PubMed. Available at: [Link]

  • Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing. Available at: [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Semantic Scholar. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]

  • 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. NIH. Available at: [Link]

  • Lavex_Pro_Nitrile Disposable Powder-Free Glove Safety Data Sheet. Webstaurant Store. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.. Available at: [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • What Safety Gear Is Used for Nitrous Oxide Work?. National Depression Hotline. Available at: [Link]

  • Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. Request PDF - ResearchGate. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. MDPI. Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. Interscan Corporation. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar cycloaddition reaction/ with examples. YouTube. Available at: [Link]

  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the Scalable Synthesis of Isoxazole-5-carboxylates

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The isoxazole ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals.[1][2] Isoxazole-5-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals.[1][2] Isoxazole-5-carboxylates, in particular, are pivotal intermediates whose efficient, safe, and scalable synthesis is a critical objective in process chemistry and drug development. This guide provides an in-depth analysis of robust and scalable protocols for their synthesis. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for methodological choices, and the critical safety and operational considerations required for successful scale-up. We will focus on two primary, field-proven strategies: the [3+2] cycloaddition of nitrile oxides with alkynes, optimized for continuous flow, and the classic cyclocondensation of β-dicarbonyl compounds with hydroxylamine, enhanced by green chemistry principles.

Section 1: Strategic Foundations for Scalable Synthesis

The industrial-scale synthesis of isoxazole-5-carboxylates demands a strategy that balances yield, purity, cost, safety, and environmental impact. While numerous methods exist, two core approaches have proven most adaptable for scale-up.

The [3+2] Huisgen Dipolar Cycloaddition Route

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a powerful and versatile method for constructing the isoxazole ring.[3][4] The reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkyne).[5]

  • Mechanism: Nitrile oxides are highly reactive and unstable intermediates, typically generated in situ from precursors like hydroximoyl chlorides or aldoximes.[6][7] They then react with an alkyne ester (e.g., ethyl propiolate) to form the 3,5-disubstituted isoxazole ring.[8]

  • Scalability Advantages: This route offers high regioselectivity, directly yielding the desired isoxazole-5-carboxylate isomer when a terminal alkyne is used, thus avoiding costly isomeric separation.[2]

  • Challenges: The primary challenge lies in the safe handling of the unstable nitrile oxide intermediate, which can dimerize or decompose, especially at the concentrations required for large-scale batch production.[9] This makes the strategy an ideal candidate for continuous flow processing.

The Cyclocondensation Route

This classical approach involves the reaction of a β-ketoester with hydroxylamine.[10] It is a robust and atom-economical method that utilizes readily available starting materials.

  • Mechanism: The reaction proceeds through the initial formation of an oxime intermediate from the reaction of hydroxylamine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.[11]

  • Scalability Advantages: The starting materials are generally inexpensive and stable, making this an economically attractive route.

  • Challenges: The primary drawback is the potential for poor regioselectivity. The reaction can yield a mixture of isoxazole-5-carboxylate and isoxazole-3-carboxylate isomers, necessitating challenging purification steps.[10] Reaction control is therefore paramount. Modern techniques, such as ultrasound-assisted synthesis in green solvents, can enhance both reaction rates and selectivity.[1][12]

Enabling Technologies for Scale-Up
  • Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for reactions involving unstable intermediates or highly exothermic processes.[13] For the [3+2] cycloaddition, flow chemistry allows for the on-demand generation and immediate consumption of nitrile oxides, minimizing decomposition and enhancing safety.[14]

  • Green Chemistry Approaches: Techniques like ultrasound and microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[1] Using environmentally benign solvents like water further enhances the sustainability of the process, a key consideration in modern pharmaceutical manufacturing.[1][15][16]

Section 2: Protocol 1 - [3+2] Cycloaddition via Continuous Flow

Rationale: This protocol leverages a telescoped, three-step continuous flow process (oximation, chlorination, and cycloaddition) to maximize safety and efficiency. By generating the highly reactive nitrile oxide intermediate in situ within the flow system, we mitigate the risks associated with its accumulation in batch mode.[13]

Experimental Workflow Diagram

Flow_Synthesis cluster_0 Pump System cluster_1 Pump System cluster_2 Pump System A Aldehyde in Solvent Mix1 T-Mixer 1 A->Mix1 B Hydroxylamine (aq) B->Mix1 C NCS or Cl2 Source in Solvent Mix2 T-Mixer 2 C->Mix2 D Alkyne Ester & Base in Solvent Mix3 T-Mixer 3 D->Mix3 Reactor1 Heated Coil Reactor 1 (Oximation) Mix1->Reactor1 Reactor1->Mix2 Reactor2 Coil Reactor 2 (Chlorination) Mix2->Reactor2 Reactor2->Mix3 Reactor3 Heated Coil Reactor 3 (Cycloaddition) Mix3->Reactor3 BPR Back Pressure Regulator Reactor3->BPR Collect Product Collection BPR->Collect

Caption: Workflow for continuous flow synthesis of isoxazole-5-carboxylates.

Detailed Step-by-Step Protocol

Materials:

  • Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS) or an on-demand Cl₂ generator

  • Ethyl Propiolate

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Solvent (e.g., Acetonitrile, Methanol)

  • Continuous flow reactor system with multiple pump channels, T-mixers, coil reactors, and a back-pressure regulator.

Procedure:

  • Stream A Preparation: Prepare a solution of the aldehyde (e.g., 1.0 M) in the chosen solvent.

  • Stream B Preparation: Prepare an aqueous solution of hydroxylamine hydrochloride (e.g., 1.2 M).

  • Stream C Preparation: Prepare a solution of the chlorinating agent (e.g., NCS, 1.1 M) in the solvent.

  • Stream D Preparation: Prepare a solution of the alkyne ester (e.g., ethyl propiolate, 1.0 M) and base (e.g., TEA, 1.2 M) in the solvent.

  • System Setup: Set up the flow reactor as depicted in the workflow diagram. Set the temperature of Reactor 1 to 50-80°C and Reactor 3 to 60-90°C. Reactor 2 is typically run at or below ambient temperature. Set the back-pressure regulator to ~5-10 bar to ensure solutions remain in the liquid phase.

  • Initiate Flow: Start pumping all streams at their designated flow rates to achieve the desired residence time in each reactor. A typical residence time might be 5-15 minutes per reactor.

  • Reaction Execution:

    • Streams A and B combine in Mixer 1 and flow through Reactor 1 to form the aldoxime.

    • The aldoxime stream is then mixed with Stream C in Mixer 2, flowing through Reactor 2 to generate the hydroximoyl chloride.

    • Finally, the hydroximoyl chloride stream is combined with Stream D in Mixer 3. The base in Stream D generates the nitrile oxide in situ, which immediately undergoes cycloaddition with the alkyne ester in Reactor 3.

  • Collection and Work-up: Collect the output from the reactor. The solvent can be removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove salts and can be purified by crystallization or silica gel chromatography.

Performance Data
Aldehyde SubstrateThroughput ( g/hour )Isolated Yield (%)Purity (HPLC, %)Reference
Benzaldehyde10.588>98[13]
4-Methoxybenzaldehyde12.191>99[13]
2-Thiophenecarboxaldehyde9.885>97[13]

Section 3: Protocol 2 - Ultrasound-Assisted Cyclocondensation

Rationale: This protocol employs a green, efficient, one-pot, three-component reaction to synthesize isoxazole derivatives. Ultrasound irradiation accelerates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to significantly reduced reaction times and often improved yields compared to conventional heating.[1] Using water as the solvent minimizes environmental impact.[1]

Reaction Mechanism Diagram

Cyclocondensation_Mechanism cluster_reactants Reactants Ketoester β-Ketoester Intermediate1 Oxime Intermediate Ketoester->Intermediate1 + NH2OH Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isomer Isoxazole-3-carboxylate (Side Product) Intermediate1->Isomer Alternative Cyclization Product Isoxazole-5-carboxylate Intermediate2->Product - H2O

Caption: Mechanism for the cyclocondensation of a β-ketoester and hydroxylamine.

Detailed Step-by-Step Protocol

Materials:

  • β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.1 equiv)

  • Base (e.g., Sodium Acetate) (1.1 equiv)

  • Solvent: Deionized Water

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Charging the Vessel: In a suitable round-bottom flask, combine the β-ketoester (10 mmol), hydroxylamine hydrochloride (11 mmol), and sodium acetate (11 mmol) in deionized water (20 mL).[10]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is approximately the same as the level of the reaction mixture.

  • Irradiation: Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 30-60 minutes.[1]

  • Isolation: Upon completion, the product often precipitates directly from the aqueous solution, especially upon cooling the mixture in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure isoxazole-5-carboxylate.

Performance Comparison
MethodCatalystSolventTimeYield (%)Reference
Conventional StirringNoneWater3 hours (reflux)75[1]
UltrasoundNoneWater30 minutes (RT)92[1]
MicrowaveNoneEthanol5 minutes (100°C)90[1]

Section 4: Critical Scale-Up Considerations

Process Safety
  • Reagent Hazards: Hydroxylamine and its salts can be toxic and corrosive. They are also thermally unstable and can decompose violently, especially in the presence of impurities. Always handle in a well-ventilated area with appropriate PPE.[9]

  • Intermediate Instability: As discussed, nitrile oxides are reactive and potentially explosive. Their in situ generation and immediate consumption, as practiced in flow chemistry, is the preferred strategy for large-scale operations.

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is mandatory.[14] This analysis identifies decomposition onsets and energies, which are critical for defining safe operating limits and developing emergency shutdown procedures. The OREOS (Oxygen balance/Rule of 6/Explosive functional group/Onset temperature/Scale) safety assessment provides a structured framework for evaluating such risks.[14]

Purification and Isolation
  • Crystallization: For large-scale purification, crystallization is far more economical than chromatography. Developing a robust crystallization procedure is key. This involves screening various solvents and optimizing parameters like cooling rate and agitation to control crystal size and purity.

  • Managing Regioisomers: In the cyclocondensation route, controlling the reaction conditions (pH, temperature, solvent) is the first line of defense against isomer formation.[10] If isomers are formed, selective crystallization or derivatization might be required to achieve separation at scale.

  • Liquid-Liquid Extraction: An efficient liquid-liquid extraction work-up is essential to remove inorganic salts and other water-soluble impurities before the final purification step.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive starting materials.- Incorrect reaction temperature.- Decomposition of nitrile oxide intermediate (in [3+2] route).- Verify purity of reagents (e.g., via NMR).- Optimize temperature profile; monitor with probes.- For batch [3+2], add base slowly at low temp. For flow, ensure rapid mixing and consumption.
Mixture of Regioisomers - Lack of kinetic or thermodynamic control in cyclocondensation reaction.- Carefully control pH; buffer the reaction medium.- Screen different solvents and temperatures to favor one isomer.- Explore alternative β-dicarbonyl starting materials.
Byproduct Formation (e.g., Furoxans) - Dimerization of the nitrile oxide intermediate.- Use high dilution or slow addition in batch processes.- Employ flow chemistry for immediate consumption of the nitrile oxide.
Difficult Purification - Similar polarity of product and impurities/isomers.- Oily product that won't crystallize.- Screen a wider range of solvent systems for chromatography.- Attempt derivatization to a solid, purify, then cleave.- For oils, try trituration with a non-polar solvent or bulb-to-bulb distillation if thermally stable.

References

  • Benchchem. Comparative analysis of different synthetic routes to isoxazole-5-carboxylates. Benchchem.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
  • ACS Publications. Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development.
  • ResearchGate. (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry.
  • ResearchGate. Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate | Request PDF. ResearchGate.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • NIH. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC.
  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Thieme. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts.
  • ResearchGate. (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry.
  • Benchchem. Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
  • ElectronicsAndBooks. synthesis of functionalized 5,5-disubstituted isoxazolines via 1,3-dipolar cycloaddition reactions. ElectronicsAndBooks.
  • Benchchem. Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Benchchem.
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  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia.
  • NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
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  • NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • NIH. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.
  • NIH. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.
  • PubMed. Clean and efficient synthesis of isoxazole derivatives in aqueous media. PubMed.

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Method

Application Note: A Practical Guide to Metal-Free Synthetic Routes for Substituted Isoxazoles

Here is the in-depth technical guide you requested. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide you requested.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs and clinical candidates.[1][2][3] Traditional syntheses often rely on metal catalysts, which can introduce issues of cost, toxicity, and product contamination.[1][2][4] This guide provides a comprehensive overview of robust, metal-free synthetic strategies for accessing substituted isoxazoles. We will delve into the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for key methodologies, including 1,3-dipolar cycloadditions, intramolecular cyclizations, and organocatalyzed multicomponent reactions.

Introduction: The Imperative for Metal-Free Isoxazole Synthesis

The five-membered isoxazole heterocycle is a cornerstone in drug discovery, valued for its ability to participate in various noncovalent interactions with biological targets.[5][6] The drive towards greener, more sustainable chemical manufacturing has made the development of metal-free synthetic routes a critical objective.[1][4] These approaches not only circumvent the challenges associated with residual metal impurities in active pharmaceutical ingredients (APIs) but also often provide access to novel chemical space with improved efficiency and operational simplicity.[7][8] This document serves as a practical guide to implementing these advanced, metal-free protocols in a laboratory setting.

The Cornerstone Strategy: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The most widely employed and versatile route to the isoxazole core is the 1,3-dipolar cycloaddition (a Huisgen cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[2][9][10] The reaction proceeds via a concerted pericyclic mechanism, offering high regioselectivity and broad functional group tolerance.[10]

Causality Behind the Method: The Nitrile Oxide Challenge

Nitrile oxides are highly reactive and unstable, making their isolation impractical.[11] Therefore, the central challenge in this methodology is their efficient in situ generation from stable precursors under metal-free conditions. The choice of precursor and generation method dictates the reaction's scope and mildness.

G cluster_reactants Reactants cluster_product Product Alkyne Alkyne (Dipolarophile) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide Nitrile Oxide (1,3-Dipole) R-C≡N⁺-O⁻ NitrileOxide->Isoxazole

Caption: General schematic of the 1,3-dipolar cycloaddition pathway.

Protocol 1: Hypervalent Iodine-Mediated Synthesis from Aldoximes

A highly effective metal-free method for generating nitrile oxides involves the oxidation of aldoximes using hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA).[12] This approach is favored for its mild conditions and rapid reaction times.

Experimental Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).

  • Dissolution: Dissolve the reactants in a suitable solvent such as Dichloromethane (DCM) (5 mL).

  • Oxidant Addition: At room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-3 hours).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes) to afford the pure 3,5-disubstituted isoxazole.[12]

Trustworthiness: This protocol is self-validating. The consumption of the aldoxime, observable by TLC, directly correlates with the formation of the isoxazole product. The high regioselectivity of the cycloaddition ensures a single major product, simplifying purification and characterization.

Data Presentation: Comparison of Common Metal-Free Nitrile Oxide Generation Methods
Method/ReagentPrecursorConditionsScope & LimitationsTypical Yield (%)
Hypervalent Iodine (PIFA) [12]AldoximeRoom Temp, DCMBroad scope, fast reactions. Reagent can be expensive.75-95
Sodium Hypochlorite (Bleach) [10]AldoximeRoom Temp, Biphasic (e.g., DCM/H₂O)Inexpensive and green. May not be suitable for base-sensitive or oxidation-prone substrates.60-90
N-Chlorosuccinimide (NCS) / Base [10]AldoximeRoom Temp, DMF, then Et₃NForms hydroximoyl chloride intermediate. Good for a wide range of substrates.70-92
Base-promoted elimination [10]ChloroximeRoom Temp, Et₃N or NaHCO₃ in Ethyl AcetatePre-formed chloroxime required. Very mild and scalable.80-95

Intramolecular Cyclization: Crafting Complex Scaffolds

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful strategy for constructing fused bicyclic or complex polycyclic isoxazole systems.[11][13] By tethering the alkyne (or alkene) dipolarophile to the aldoxime precursor, the subsequent cycloaddition occurs in a highly controlled, intramolecular fashion.

Causality Behind the Method: Proximity-Induced Reactivity

The key to the INOC reaction is the design of a substrate where the 1,3-dipole and the dipolarophile are held in close proximity.[13] This pre-organization dramatically lowers the entropic barrier to cyclization, often allowing the reaction to proceed under very mild conditions and with exquisite control over stereochemistry and regiochemistry.

G A Tethered Precursor (Aldoxime + Alkyne) B In Situ Nitrile Oxide Generation (e.g., NaOCl) A->B Oxidation C Fused Isoxazole Product B->C Intramolecular [3+2] Cycloaddition

Caption: Workflow for the Intramolecular Nitrile Oxide Cycloaddition (INOC).

Protocol 2: INOC Synthesis of a Fused Tetracyclic Isoxazole

This protocol is adapted from a reported synthesis where an alkyne and an aldoxime are tethered via a benzimidazole scaffold.[13]

Experimental Protocol:

  • Precursor Synthesis: Synthesize the starting material containing both the aldoxime and a tethered alkyne moiety according to established literature procedures.[13]

  • Reaction Setup: In a 50 mL flask, dissolve the aldoxime precursor (1.0 mmol, 1.0 equiv) in Dichloromethane (DCM, 15 mL).

  • Biphasic System: Add an aqueous solution of sodium hypochlorite (household bleach, ~5-6%, 15 mL) to create a biphasic system.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material (typically < 1 hour).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product from this reaction is often very clean, and in some cases, may not require further purification.[13] If necessary, recrystallization or flash chromatography can be employed.

Efficient Assembly via Organocatalyzed Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[7] Organocatalyzed MCRs represent a particularly green and cost-effective approach for building molecular complexity without metals.

Causality Behind the Method: The Power of Organocatalysis

Simple, readily available organic molecules can act as powerful catalysts. In the following protocol, hexamine acts as a mild base and likely a phase-transfer catalyst, facilitating the condensation and cyclization steps in an environmentally benign aqueous ethanol medium.[7] This avoids the need for harsh reagents or toxic metal catalysts often used in similar condensations.

Protocol 3: Hexamine-Catalyzed One-Pot Synthesis of 4-Aryl-3-methylisoxazol-5(4H)-ones

This protocol details a one-pot, three-component reaction for the synthesis of biologically relevant isoxazol-5(4H)-ones.[7]

Experimental Protocol:

  • Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (1.0 mmol, 1.0 equiv), and hydroxylamine hydrochloride (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst: Add a 1:1 mixture of Ethanol:Water (5 mL) and hexamine (0.2 mmol, 20 mol%) as the catalyst.[7]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically short (60-90 minutes).[7]

  • Product Isolation: Upon completion, the product often precipitates directly from the reaction mixture.

  • Work-up: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often obtained in high purity without the need for column chromatography.

Data Presentation: Substrate Scope of Hexamine-Catalyzed MCR
EntryAromatic Aldehyde (R group)Reaction Time (min)Yield (%)
14-OCH₃7591
2H9085
34-Cl6094
44-NO₂6592
53-NO₂7089
Data adapted from Reference[7].

Advanced and Cascade Methodologies

The field of metal-free isoxazole synthesis is continuously evolving. Several innovative cascade and domino reactions have been developed that offer unique advantages.

  • Ultrasonication-Assisted Cascade Reaction: A one-pot cascade reaction between an aromatic aldehyde and ethyl nitroacetate can be promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO) under ultrasonication in water. This method leverages non-conventional energy sources to drive the reaction efficiently.[2][10]

  • Domino Reductive Nef/Cyclization: β-Nitroenones can be converted directly into 3,5-disubstituted isoxazoles using tin(II) chloride. While this uses a metal salt, it acts as a reducing agent in a domino sequence rather than a traditional catalyst, showcasing alternative mechanistic pathways.[14]

Conclusion

The methodologies presented in this guide demonstrate that high-yield, scalable, and versatile syntheses of substituted isoxazoles can be readily achieved without resorting to transition metal catalysis. The 1,3-dipolar cycloaddition remains the most powerful tool, with various mild methods available for the requisite in situ generation of nitrile oxides. Furthermore, intramolecular cyclizations and organocatalyzed multicomponent reactions provide elegant and highly efficient pathways to complex and functionally diverse isoxazole derivatives. Adopting these protocols can significantly enhance the sustainability, cost-effectiveness, and overall quality of isoxazole synthesis in both academic research and industrial drug development.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • Journal For Basic Sciences. (n.d.). An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst. [Link]

  • OUCI. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022). RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. [Link]

  • Hieb, A. R., & Kerr, M. A. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. (n.d.). [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). MDPI. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Semantic Scholar. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... [Link]

  • Wang, C., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). (PDF) One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common and complex challenges encountered during the synthesis of this privileged heterocyclic scaffold, providing in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level, common queries that researchers often have before and during their experiments.

Q1: My reaction yield is consistently low or non-existent. What are the most common culprits?

A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: starting materials, reaction conditions, or the stability of key intermediates.[1][2]

  • Starting Material Integrity: The purity of your starting materials is paramount. For instance, in the common 1,3-dipolar cycloaddition, the stability of the alkyne and the nitrile oxide precursor (e.g., an aldoxime) is critical.[1] Ensure they are pure and have not degraded during storage.

  • Reaction Conditions: Temperature control is crucial. The in situ generation of nitrile oxides, for example, may require low temperatures to prevent their dimerization into inactive furoxans.[1] Conversely, some cycloadditions require elevated temperatures to proceed at a reasonable rate.[3][4] Insufficient reaction time can lead to low conversion, while excessive time may cause product degradation.[1]

  • Intermediate Instability: Nitrile oxides are highly reactive and prone to dimerization, which is a major pathway for yield loss.[1] The most effective strategy to counter this is to generate the nitrile oxide in situ in the presence of the alkyne, ensuring the cycloaddition reaction is faster than the dimerization.

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material Integrity start->check_sm check_conditions 2. Optimize Reaction Conditions check_sm->check_conditions Materials OK sub_sm Purity (NMR, GC/MS) Reactivity (fresh vs. old sample) check_sm->sub_sm check_intermediate 3. Address Intermediate Stability check_conditions->check_intermediate Conditions Optimized sub_conditions Temperature screening Time course study Solvent polarity check_conditions->sub_conditions solution Improved Yield check_intermediate->solution Stability Addressed sub_intermediate Ensure in situ generation Slow addition of precursor Check for furoxan byproduct check_intermediate->sub_intermediate

Caption: A flowchart for troubleshooting low yields.

Q2: I'm getting a mixture of 3,5- and 3,4-disubstituted regioisomers. How can I improve selectivity for the 3,5-isomer?

A2: Achieving high regioselectivity is one of the central challenges in isoxazole synthesis, particularly when using unsymmetrical alkynes.[5] The formation of the 3,5-disubstituted isomer from a terminal alkyne is generally favored in the Huisgen 1,3-dipolar cycloaddition due to a combination of steric and electronic factors.[6] However, if you are observing poor selectivity, several strategies can be employed.

  • Catalysis: The use of a copper(I) catalyst is a well-established method for ensuring high regioselectivity for the 3,5-isomer when using terminal alkynes.[4][6] Ruthenium(II) catalysts have also been shown to produce high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[3][4]

  • Modify Reaction Conditions: The choice of solvent can influence the regiochemical outcome.[1] Lowering the reaction temperature can sometimes enhance selectivity.

  • Slow Generation of Dipole: The slow, in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime oxidized with N-chlorosuccinimide or a hypervalent iodine reagent) maintains a low concentration of the dipole, which can improve selectivity and minimize side reactions.[6]

Q3: My product is difficult to purify. What are the best strategies to isolate the desired 3,5-disubstituted isoxazole?

A3: Purification challenges often arise from the presence of unreacted starting materials, the undesired regioisomer, and furoxan byproducts, all of which may have similar polarities to the target compound.[1]

  • Column Chromatography: This remains the most effective method. A systematic screening of solvent systems using Thin-Layer Chromatography (TLC) is essential. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Sometimes a three-solvent system (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of triethylamine or acetic acid can significantly improve separation.[1]

  • Crystallization: If your product is a solid, crystallization can be a powerful purification technique to remove small amounts of impurities.

  • Byproduct Minimization: The best purification strategy is to have a cleaner crude reaction mixture. As mentioned, minimizing furoxan formation by generating the nitrile oxide in situ at a controlled rate is critical.[1]

Q4: I suspect my isoxazole product is decomposing during workup or purification. What conditions should I avoid?

A4: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1][7]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.[1][7]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond, often used intentionally to synthesize β-enaminones.[1][8] Avoid these conditions if you wish to preserve the ring.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][7] Be mindful of this if your downstream steps involve metal-catalyzed reactions.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1] If your compound is light-sensitive, protect it from light during workup and storage.

Part 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific problems, focusing on the widely used 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

Problem: Formation of Furoxan Byproduct
  • Symptom: You observe significant peaks in your crude NMR that do not correspond to your starting materials or desired product. On TLC, you see a byproduct spot, often with a similar polarity to the product. Mass spectrometry may show a peak corresponding to double the mass of your nitrile oxide intermediate.

  • Probable Cause: Nitrile oxides are prone to [3+2] cycloaddition with themselves (dimerization) to form stable furoxan (1,2,5-oxadiazole-2-oxide) byproducts.[1] This side reaction is competitive with the desired cycloaddition with the alkyne and is favored at higher concentrations of the nitrile oxide.

  • Solutions & Protocol:

    • In Situ Generation (Mandatory): Never attempt to pre-form and isolate the nitrile oxide. It should always be generated in the presence of the alkyne (the dipolarophile).[1][9]

    • Slow Addition of Precursor: The precursor to the nitrile oxide (e.g., the aldoxime or hydroximoyl halide) should be added slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over dimerization.

    • Ensure Alkyne Availability: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne to ensure that a newly formed nitrile oxide molecule is more likely to encounter an alkyne than another nitrile oxide molecule.

Nitrile_Oxide_Reactions cluster_0 Reaction Pathways NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) DesiredProduct 3,5-Disubstituted Isoxazole NitrileOxide->DesiredProduct [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan Byproduct NitrileOxide->Furoxan Dimerization (Side Reaction) Alkyne R'C≡CH (Alkyne) Alkyne->DesiredProduct

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Problem: Poor Regioselectivity with Terminal Alkynes
  • Symptom: ¹H NMR of the crude product shows two distinct sets of signals for the isoxazole ring protons and substituents, indicating a mixture of 3,5- and 3,4-disubstituted isomers.

  • Probable Cause: While the 3,5-isomer is electronically favored, the reaction conditions may not be optimal to ensure high selectivity. Factors like solvent polarity, temperature, and the absence of a catalyst can lead to the formation of the undesired 3,4-isomer.[1][5]

  • Solutions & Protocol: The primary goal is to steer the reaction towards a single, predictable outcome. The choice of catalyst is often the most impactful variable.

Table 1: Strategies to Improve Regioselectivity for 3,5-Disubstituted Isoxazoles

StrategyProtocol DetailsRationale & CausalityReference
Copper(I) Catalysis Use 5 mol% CuSO₄·5H₂O with 10 mol% sodium ascorbate in a t-BuOH/H₂O mixture. The nitrile oxide is generated in situ from the corresponding aldoxime using an oxidant like NCS.The copper catalyst coordinates with the terminal alkyne, activating it for cycloaddition and strongly directing the regiochemical outcome towards the 3,5-isomer. This is analogous to the well-known CuAAC "click" reaction.[4][6][10]
Ruthenium(II) Catalysis Employ a Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) at room temperature.Ruthenium catalysts can also promote high regioselectivity, and in some cases, are effective for both terminal and internal alkynes, offering a broader substrate scope.[3][4]
Solvent & Temp. Optimization Screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) and polar protic (e.g., Ethanol). Run reactions at different temperatures (e.g., 0 °C, RT, 50 °C).Solvent polarity can influence the transition state energies of the two possible cycloaddition pathways differently. Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy.[1]
Alternative Methods Consider a domino reductive Nef reaction/cyclization of β-nitroenones using SnCl₂·2H₂O.This method avoids the nitrile oxide/alkyne cycloaddition entirely. The mechanism involves the reduction of a nitro group to an oxime, which then undergoes intramolecular cyclization and dehydration, providing unambiguous regiocontrol.[5][11]

Experimental Protocol: Copper-Catalyzed Regioselective Synthesis

  • To a solution of the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water, add CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq).

  • In a separate flask, prepare the aldoxime from the corresponding aldehyde and hydroxylamine hydrochloride.

  • Add the aldoxime (1.2 eq) to the alkyne/catalyst mixture.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.2 eq) in DMF or another suitable solvent to the reaction mixture over 1-2 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to isolate the 3,5-disubstituted isoxazole.

References
  • D. S. G. N. Babu, K. K. Kumar, and M. V. B. Rao, "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold," RSC Advances, vol. 11, no. 53, pp. 33565–33596, 2021. [Online]. Available: [Link]

  • M. E. I. Khan, T. L. Cassini, M. Petrini, and A. Palmieri, "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones," Organic & Biomolecular Chemistry, 2024. [Online]. Available: [Link]

  • S. M. A. S. K. Basha, H. M. G. Al-Hazmi, and S. M. El-Khawass, "Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines," Chemistry Central Journal, vol. 10, no. 1, p. 17, 2016. [Online]. Available: [Link]

  • S. Kumar, S. Verma, and P. Kumar, "The synthetic and therapeutic expedition of isoxazole and its analogs," Bioorganic Chemistry, vol. 104, p. 104221, 2020. [Online]. Available: [Link]

  • Y. Zhu, "New Synthetic Method for 3,5-Disubstituted Isoxazole," Chemical Journal of Chinese Universities, 2013. [Online]. Available: [Link]

  • D. S. G. N. Babu, K. K. Kumar, and M. V. B. Rao, "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold," RSC Advances, vol. 11, no. 53, pp. 33565–33596, 2021. [Online]. Available: [Link]

  • S. M. A. S. K. Basha, H. M. G. Al-Hazmi, and S. M. El-Khawass, "Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline...," Chemistry Central Journal, 2016. [Online]. Available: [Link]

  • T. M. V. D. Pinho e Melo, "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides," Beilstein Journal of Organic Chemistry, vol. 11, pp. 1064–1071, 2015. [Online]. Available: [Link]

  • D. S. G. N. Babu, K. K. Kumar, and M. V. B. Rao, "Synthesis of 3,5-disubstituted isoxazole," ResearchGate, 2021. [Online]. Available: [Link]

  • M. E. I. Khan, T. L. Cassini, M. Petrini, and A. Palmieri, "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones," Organic & Biomolecular Chemistry, 2024. [Online]. Available: [Link]

  • S. H. Lee, "Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents," ACS Sustainable Chemistry & Engineering, 2024. [Online]. Available: [Link]

  • C. Messaoudi et al., "An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction," Synthetic Communications, vol. 52, no. 24, pp. 3069-3081, 2022. [Online]. Available: [Link]

  • A. Chondrogianni et al., "Microwave-assisted synthesis of 3,5-disubstituted isoxazoles," ResearchGate, 2014. [Online]. Available: [Link]

  • N. N. Murthy, C. Murthy, and V. B. Tatipamula, "Synthesis of Fused Isoxazoles: A Comprehensive Review," MDPI, 2024. [Online]. Available: [Link]

  • D. S. G. N. Babu, "Mechanism of 1,3-dipolar cycloaddition reaction," ResearchGate, 2021. [Online]. Available: [Link]

  • A. R. S. V. K. T. Gottumukkala, "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition," Molbank, vol. 2021, no. 1, p. M1196, 2021. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Isoxazole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • C. Pérez-Balado and D. J. Ramón, "Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents," ACS Sustainable Chemistry & Engineering, vol. 3, no. 9, pp. 2343–2349, 2015. [Online]. Available: [Link]

  • C. Pérez-Balado and D. J. Ramón, "Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents," CORE, 2015. [Online]. Available: [Link]

  • T. M. V. D. Pinho e Melo, "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition...," Beilstein Journal of Organic Chemistry, 2015. [Online]. Available: [Link]

  • S. K. A. Kumar, "Challenges associated with isoxazole directed C−H activation," ResearchGate, 2020. [Online]. Available: [Link]

  • C. G. Chin and R. G. Micetich, "The synthesis of 3,5-disubstituted isoxazoles 26l–r. Reagents and...," ResearchGate, 1970. [Online]. Available: [Link]

  • M. Chen et al., "Lewis acid-promoted direct synthesis of isoxazole derivatives," Beilstein Journal of Organic Chemistry, vol. 19, pp. 1827–1833, 2023. [Online]. Available: [Link]

  • A. Padwa et al., "Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles," The Journal of Organic Chemistry, vol. 56, no. 8, pp. 2713–2720, 1991. [Online]. Available: [Link]

  • R. G. Micetich and C. G. Chin, "Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles," Canadian Journal of Chemistry, vol. 48, no. 9, pp. 1371–1376, 1970. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 3-ethylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of substituted isoxazoles is a cornerstone of medicinal chemistry. Ethyl 3-ethylisoxazole-5-carboxylate is typically synthesized via the cyclocondensation reaction between a β-ketoester, Ethyl 3-oxopentanoate , and hydroxylamine . While seemingly straightforward, this reaction is mechanistically nuanced. The primary challenges that researchers face are controlling regioselectivity, maximizing yield, and simplifying purification.

The core of the synthesis involves the reaction of hydroxylamine with the two carbonyl groups of the β-ketoester. The nucleophilicity of hydroxylamine's two atoms (nitrogen and oxygen) and the differential reactivity of the ketone and ester carbonyls can lead to different outcomes. The desired product forms when the amine group of hydroxylamine attacks the ketone and the hydroxyl group attacks the ester (after initial intermediate formation), followed by cyclization and dehydration. A common side-product is the isomeric 5-ethyl-3-isoxazolone. This guide will help you suppress these side reactions and maximize the yield of your target molecule.

Reaction Overview: Cyclocondensation Pathway

The primary synthetic route is the reaction between ethyl 3-oxopentanoate and hydroxylamine hydrochloride. The reaction proceeds through an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Reaction_Mechanism Fig 1. General reaction scheme for isoxazole synthesis. A Ethyl 3-oxopentanoate C Ethyl 3-ethylisoxazole-5-carboxylate A:e->C:w + B Hydroxylamine (NH2OH) B:e->C:w

Caption: General reaction scheme for isoxazole synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield is the most common issue and can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.[1]

  • Causality: The cyclocondensation reaction is an equilibrium-driven process that is sensitive to pH, temperature, and reagent integrity.[2]

    • Reagent Quality: Hydroxylamine hydrochloride can degrade over time, and the β-ketoester (Ethyl 3-oxopentanoate) can undergo self-condensation or hydrolysis.

    • pH Control: The initial condensation to form the oxime intermediate is typically favored under slightly acidic to neutral conditions (pH 4-6). The subsequent cyclization step often requires basic conditions to deprotonate the oxime's hydroxyl group, making it a better nucleophile for attacking the ester carbonyl. An incorrect pH at either stage can halt the reaction.[2]

    • Temperature: While heating is necessary to drive the dehydration and aromatization, excessive temperatures can cause decomposition of reactants, intermediates, or the final product.

  • Troubleshooting Workflow:

Troubleshooting_Low_Yield start Problem: Low Yield check_reagents 1. Verify Reagent Quality - Check purity of Ethyl 3-oxopentanoate. - Use fresh Hydroxylamine HCl. start->check_reagents check_ph 2. Monitor and Adjust pH - Is the initial pH slightly acidic (4-6)? - Was a base added for the cyclization step? check_reagents->check_ph Reagents OK solution_reagents Solution: Purify ketoester (distillation). Use fresh, high-purity hydroxylamine. check_reagents->solution_reagents check_conditions 3. Review Reaction Conditions - Is the temperature appropriate? - Is the reaction time sufficient? check_ph->check_conditions pH Control OK solution_ph Solution: Buffer the reaction or use a controlled addition of base (e.g., NaOAc, NaHCO3). check_ph->solution_ph analyze_crude 4. Analyze Crude Mixture - Run TLC/LCMS. - Identify spots: starting material, product, byproducts? check_conditions->analyze_crude Conditions OK solution_conditions Solution: Optimize temperature stepwise (e.g., 60°C -> 80°C). Monitor by TLC to determine optimal time. check_conditions->solution_conditions solution_analysis Solution: If starting material remains, drive reaction harder. If byproducts dominate, address regioselectivity (see Q2). analyze_crude->solution_analysis

Caption: Decision-making flowchart for troubleshooting low yields.

Q2: My NMR analysis shows a mixture of products. How can I improve the regioselectivity?

A2: The formation of a regioisomeric byproduct, typically the 5-ethyl-3-isoxazolone, is a classic challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[1][2]

  • Causality: Hydroxylamine can attack either the ketone or the ester carbonyl first.

    • Desired Pathway: Nucleophilic attack by the amine (-NH2) group of hydroxylamine on the more electrophilic ketone carbonyl, followed by cyclization and dehydration, yields the desired Ethyl 3-ethylisoxazole-5-carboxylate.

    • Undesired Pathway: Attack on the ester carbonyl leads to the formation of the isomeric isoxazolone. Controlling which pathway dominates is key to achieving high regioselectivity. Generally, the ketone is more reactive than the ester towards nucleophilic attack. However, reaction conditions can alter this preference.

  • Strategies to Enhance Regioselectivity:

    • pH Control: Running the initial condensation at a slightly acidic pH (pH ~4-5) protonates the carbonyl of the ketone, activating it for nucleophilic attack by the hydroxylamine nitrogen and favoring the correct intermediate.[1]

    • Temperature Management: Lowering the reaction temperature during the initial condensation phase can enhance the kinetic preference for attack at the more reactive ketone center.

    • Use of Derivatives: In some cases, converting the β-ketoester to a β-enamino ester derivative can provide better regiochemical control.[1]

ParameterCondition for High RegioselectivityRationale
pH Slightly acidic (e.g., pH 4-5) for initial stepPreferentially activates the ketone carbonyl for attack by the amine.
Temperature Low to moderate (e.g., 0°C to RT) initiallyFavors the kinetically controlled attack on the more reactive ketone.
Base Addition Slow, controlled addition for cyclizationPrevents side reactions and promotes the desired intramolecular cyclization.

Q3: My product is difficult to purify. What are the best methods for isolating pure Ethyl 3-ethylisoxazole-5-carboxylate?

A3: Purification can be challenging due to the presence of unreacted starting materials or regioisomers with similar polarities.[1]

  • Causality: The polarity of the desired product is similar to that of the starting β-ketoester and potential byproducts. This makes separation by standard techniques like column chromatography difficult without careful solvent system selection.

  • Purification Workflow:

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup - Neutralize reaction. - Extract with organic solvent (e.g., Ethyl Acetate). - Wash with brine. start->workup dry Dry & Concentrate - Dry organic layer (e.g., Na2SO4). - Remove solvent via rotary evaporation. workup->dry purify_choice Choose Purification Method dry->purify_choice column Column Chromatography - Use TLC to find optimal eluent (e.g., Hexane/EtOAc gradient). - Pack column carefully. purify_choice->column Oily Product or Close Polarity Impurities recrystallize Recrystallization - Test solvents (e.g., Ethanol/Water, Heptane/EtOAc). - Cool slowly to form pure crystals. purify_choice->recrystallize Solid Product end Pure Product column->end recrystallize->end

Caption: A general workflow for the purification process.

  • Detailed Steps:

    • Aqueous Workup: After the reaction is complete, cool the mixture and neutralize it carefully with a dilute acid (if the reaction was run under basic conditions) or base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts.

    • Column Chromatography: This is the most reliable method.[3]

      • Solvent System Screening: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and impurities. A mixture of hexanes and ethyl acetate is a good starting point.

      • Execution: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective and scalable purification method.[3] The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: Hydroxylamine hydrochloride is corrosive and toxic; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The organic solvents used are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.

Q2: Can I use a different β-ketoester to make other 3-substituted isoxazoles? A2: Yes, this synthetic method is quite general. Using different β-ketoesters allows for the synthesis of a variety of 3-substituted isoxazole-5-carboxylates. For example, using ethyl acetoacetate would yield Ethyl 3-methylisoxazole-5-carboxylate.

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Staining with potassium permanganate can help visualize the spots.

Q4: Can this reaction be performed using microwave irradiation? A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for isoxazole synthesis.[4] The conditions would need to be optimized for this specific substrate, but it is a viable strategy for accelerating the reaction.

Experimental Protocol: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This protocol is a representative procedure based on established methods for isoxazole synthesis from β-ketoesters.[2][5][6]

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reactant: To the stirring solution, add Ethyl 3-oxopentanoate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting ketoester on TLC), cool the mixture to room temperature.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-ethylisoxazole-5-carboxylate.

References
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Retrieved from [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Journal of the Agricultural Chemical Society of Japan. Retrieved from [Link]

  • Sato, K., et al. (Year not specified). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry.
  • Request PDF. (2025). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. Retrieved from [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. Retrieved from [Link]

  • Sato, K., Sugai, S., & Tomita, K. (Year not specified). Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Oxford Academic. Retrieved from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved from [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Retrieved from [Link]

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Retrieved from [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 3-ethylisoxazole-5-carboxylate

Welcome to the technical support center for the purification of crude Ethyl 3-ethylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-ethylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. The isoxazole scaffold is a key component in many pharmaceutical agents, making efficient and reliable purification a critical step in synthetic workflows.[1][2][3] This document provides a structured approach to troubleshooting and frequently asked questions, grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of Ethyl 3-ethylisoxazole-5-carboxylate, offering step-by-step solutions and the rationale behind them.

Recrystallization Issues

Q1: My compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the compound's melting point is lower than the boiling point of the chosen solvent, or the solution is supersaturated.[4]

Troubleshooting Steps:

  • Reheat and Dilute: Warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation.[4]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help promote the formation of well-defined crystals.[4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[4]

    • Seeding: If available, add a single, pure crystal of Ethyl 3-ethylisoxazole-5-carboxylate to the cooled solution to initiate crystal growth.[4]

  • Solvent System Re-evaluation: If the issue persists, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Consider a mixed solvent system, such as ethyl acetate/hexanes.

Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?

A2: This is a common issue that can stem from several factors, primarily excessive solvent or a highly stable supersaturated solution.

Troubleshooting Steps:

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[4] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Induce Nucleation: As with "oiling out," try scratching the flask or adding a seed crystal.[4]

  • Re-evaluate Solvent Choice: The solvent may be too effective at dissolving your compound, even at low temperatures. A less polar solvent or a different mixed solvent system might be necessary.

Column Chromatography Challenges

Q3: How do I select the optimal solvent system (eluent) for column chromatography?

A3: The ideal eluent should provide good separation between your product and impurities, with the product having a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[5]

Solvent Selection Strategy:

  • Initial TLC Screening: Ethyl 3-ethylisoxazole-5-carboxylate is a moderately polar compound. Start by running TLC plates with varying ratios of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[6]

  • Adjusting Polarity:

    • If the product spot remains at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.

    • If the product spot runs with the solvent front (high Rf), the eluent is too polar. Increase the proportion of the nonpolar solvent.

  • Fine-Tuning: Once you have an approximate ratio, run several TLCs with minor adjustments to the solvent mixture to achieve the target Rf of ~0.3.

Q4: My compound is streaking on the TLC plate and the column. What causes this and how can I prevent it?

A4: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (silica gel).

Troubleshooting Steps:

  • Reduce Sample Concentration: Ensure the sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Overloading is a common cause of poor separation.

  • Improve Solubility: If the compound is not very soluble in the eluent, it can precipitate on the column. Dissolve the crude product in a slightly more polar solvent for loading, and then begin elution with the selected mobile phase.

  • Modify the Mobile Phase: Adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic) to the eluent can sometimes improve peak shape by minimizing strong interactions with the silica gel.

Liquid-Liquid Extraction Problems

Q5: An emulsion has formed during the extraction, and the layers are not separating. How can I resolve this?

A5: Emulsions are common when performing liquid-liquid extractions, especially with complex mixtures.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Break the Emulsion:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • If that fails, try adding a small amount of the organic solvent used for the extraction.

    • As a last resort, filtering the mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for Ethyl 3-ethylisoxazole-5-carboxylate.

Q6: What are the most common impurities I should expect in my crude Ethyl 3-ethylisoxazole-5-carboxylate?

A6: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts such as regioisomers, and decomposition products of the isoxazole ring under harsh reaction or workup conditions.[1] For instance, if the synthesis involves the cyclization of a chalcone derivative with hydroxylamine, unreacted chalcone could be a major impurity.[1]

Q7: Is distillation a viable purification method for Ethyl 3-ethylisoxazole-5-carboxylate?

A7: Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. The boiling point of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is reported as 72°C at 0.5 mmHg.[7][8] It is crucial to use a high-vacuum system to keep the distillation temperature low and prevent thermal decomposition of the isoxazole ring.

Q8: When should I choose recrystallization over column chromatography?

A8: The choice depends on the nature and amount of impurities, as well as the scale of your reaction.

Technique Best Suited For Advantages Disadvantages
Recrystallization Removing small amounts of impurities from a solid product.Scalable, can yield very pure material, relatively inexpensive.Not effective for impurities with similar solubility; can have lower recovery.
Column Chromatography Separating complex mixtures with components of varying polarities.Highly versatile, can separate closely related compounds.More time-consuming, requires larger volumes of solvent, can be less scalable.

Q9: Can I use an acid-base extraction to purify my crude product?

A9: This is generally not a primary purification method for Ethyl 3-ethylisoxazole-5-carboxylate itself, as the ester is neutral. However, it can be very effective for removing acidic or basic impurities from the crude mixture. For example, an acidic wash (e.g., with dilute HCl) can remove basic impurities like triethylamine, which might be used as a catalyst in the synthesis.[7] Conversely, a basic wash (e.g., with sodium bicarbonate) can remove acidic starting materials or byproducts.[7]

III. Standard Purification Protocols

The following are detailed, step-by-step methodologies for the most common purification techniques for Ethyl 3-ethylisoxazole-5-carboxylate.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to maintain a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 3-ethylisoxazole-5-carboxylate.

IV. Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of crude Ethyl 3-ethylisoxazole-5-carboxylate.

Purification_Workflow start Crude Ethyl 3-ethylisoxazole-5-carboxylate is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) distillation Consider Vacuum Distillation is_solid->distillation Alternative for liquid/low-melting solid check_purity Check Purity (TLC/NMR) recrystallization->check_purity pure_product Pure Product column_chromatography->pure_product distillation->pure_product check_purity->column_chromatography Impure check_purity->pure_product Purity OK

Caption: A decision tree for selecting a purification method.

V. References

  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification - Benchchem. (n.d.). Retrieved from

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Purification of Crude Ethyl 3-hydroxyisoxazole-5-carboxylate - Benchchem. (n.d.). Retrieved from

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. Retrieved from

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from

  • An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate - Benchchem. (n.d.). Retrieved from

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved from

  • Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. (n.d.). The Royal Society of Chemistry. Retrieved from

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (2025). ChemSynthesis. Retrieved from

Sources

Optimization

common by-products in isoxazole synthesis and their removal

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to by-product formation and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to by-product formation and purification in isoxazole synthesis. As a heterocyclic scaffold of immense importance in pharmaceuticals and materials science, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights in a troubleshooting format to help you navigate common experimental hurdles, ensuring the integrity and purity of your target molecules.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific, common problems encountered during isoxazole synthesis. The format is designed to help you quickly diagnose the issue and find a validated solution.

Q1: I'm performing a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. My crude reaction mixture shows a major by-product peak. What is it and how can I prevent it?

Answer:

In the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the most common and often frustrating by-product is a furoxan (1,2,5-oxadiazole-2-oxide).[2]

Causality: The Dimerization Problem

Nitrile oxides are high-energy, reactive intermediates. If the concentration of the nitrile oxide is too high or the dipolarophile (your alkyne) is not reactive enough or is present in a low concentration, the nitrile oxide will react with itself. This head-to-tail dimerization is a rapid, often irreversible process that competes directly with your desired cycloaddition.[2]

Preventative Strategies:

The key is to maintain a low, steady-state concentration of the nitrile oxide throughout the reaction. This ensures it is more likely to encounter and react with the alkyne rather than another nitrile oxide molecule.

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ from a stable precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the alkyne.[3] This avoids the isolation of the unstable nitrile oxide.

  • Slow Addition: If you are generating the nitrile oxide from a precursor using a reagent (e.g., a base or an oxidizing agent), add the reagent slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[2]

  • Temperature Control: Generating nitrile oxides can be exothermic. Running the reaction at a controlled, often lower, temperature can slow the rate of dimerization relative to the cycloaddition.[2]

Below is a workflow to diagnose and mitigate furoxan formation.

G start Unexpected Peak in Crude Cycloaddition Mixture check_mass Check MS Data: Does mass correspond to dimer of nitrile oxide? start->check_mass furoxan Likely Furoxan By-product check_mass->furoxan Yes not_furoxan Other By-product (See Q2 & Q3) check_mass->not_furoxan No strategy Implement Mitigation Strategy furoxan->strategy insitu Generate Nitrile Oxide In Situ strategy->insitu slow_add Use Slow Addition of Activating Reagent strategy->slow_add temp_control Optimize Reaction Temperature strategy->temp_control outcome Clean Reaction Profile with Minimal Dimerization insitu->outcome slow_add->outcome temp_control->outcome

Caption: Troubleshooting workflow for furoxan by-product formation.

Q2: My reaction of hydroxylamine with an unsymmetrical 1,3-dicarbonyl compound yielded a mixture of two isoxazoles that are nearly inseparable by column chromatography. What's happening?

Answer:

You are observing the formation of regioisomers . This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl precursor, as the hydroxylamine can attack either of the two distinct carbonyl carbons, leading to two different isoxazole products.[2] The separation is difficult because the isomers often have very similar polarities.

Causality: Competing Nucleophilic Attack

The reaction proceeds via initial condensation of the amine group of hydroxylamine with one carbonyl to form an oxime intermediate, followed by cyclization of the hydroxyl group onto the second carbonyl.[4] The regiochemical outcome is determined by which carbonyl is attacked first. This is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.

Strategies to Control Regioselectivity:

  • Substrate Modification (The "Sure-Fire" Method): The most reliable way to enforce regioselectivity is to modify the substrate. Converting the 1,3-dicarbonyl into a β-enamino ketone derivative blocks one of the carbonyls from initial attack, providing excellent regiochemical control.[2]

  • Condition Optimization (The "Fine-Tuning" Method):

    • pH Control: Adjusting the pH can favor the formation of one isomer. Acidic conditions, for example, can alter the reactivity of the carbonyl groups and influence the initial condensation step.[2]

    • Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. It is worthwhile to screen solvents like ethanol, methanol, acetonitrile, or THF.[2]

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl carbons and directing the nucleophilic attack of hydroxylamine. The amount of Lewis acid used is a critical parameter to optimize.[2]

Table 1: Common By-products in Major Isoxazole Synthesis Routes

Synthesis RouteCommon By-productsPrimary CauseMitigation Strategies
1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)Furoxans (dimers)High concentration of reactive nitrile oxide intermediate.[2]In situ generation, slow addition of reagents, temperature control.[2]
RegioisomersPoor orbital control (HOMO/LUMO interactions) between dipole and dipolarophile.[5]Use of copper catalysts (for terminal alkynes), modification of substrate electronics.[6]
Condensation (Hydroxylamine + 1,3-Dicarbonyl)RegioisomersUse of unsymmetrical 1,3-dicarbonyls allows for two possible cyclization pathways.[2]Modify substrate to β-enamino ketone, optimize pH, add Lewis acid catalyst.[2]
Oxazoles, 2H-AzirinesReaction conditions (e.g., specific bases or acids) favoring alternative cyclization pathways.[6]Strict control of base/acid type and stoichiometry.[6]
Part 2: Purification Protocols and Best Practices
Q3: Standard silica gel chromatography is failing to separate my desired isoxazole from a persistent by-product. What advanced purification strategies can I use?

Answer:

When baseline separation is not achievable on silica gel, a multi-pronged approach is necessary. Isoxazole derivatives, especially regioisomers, can be notoriously difficult to purify due to their similar polarities.[2]

Systematic Approach to Purification:

  • Exhaustive TLC Screening: Before scaling up to a column, screen a wide range of solvent systems on TLC.

    • Solvent Mixtures: Go beyond simple hexane/ethyl acetate. Try gradients with dichloromethane, ether, or acetone.

    • Additives: Adding a small amount (0.1-1%) of an acid (acetic acid) or a base (triethylamine) to the mobile phase can dramatically alter the retention of your compounds by protonating or deprotonating minor functional groups, improving separation.[2]

  • Change the Stationary Phase: If silica gel fails, switch to a different stationary phase.

    • Alumina: Available in acidic, basic, and neutral forms. The surface chemistry is different from silica and can provide alternative selectivity.[2]

    • Reverse-Phase Silica (C18): This is an excellent alternative for moderately polar to nonpolar compounds. Elution is done with polar solvents like water/acetonitrile or water/methanol. Compounds elute in reverse order of polarity compared to normal phase.[2]

  • Crystallization: If your desired product is a solid, crystallization is one of the most powerful purification techniques.

    • Solvent Screening: The goal is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution.

    • Protocol: Dissolve the crude material in a minimum amount of a suitable hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Collect the crystals by filtration.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material on a smaller scale, preparative HPLC is the gold standard.[2] It offers much higher resolving power than standard column chromatography.

G start Crude Isoxazole Mixture tlc Step 1: Systematic TLC Solvent Screening start->tlc column Step 2: Column Chromatography tlc->column check_purity Check Purity (NMR, LCMS) column->check_purity pure Pure Product check_purity->pure >95% Pure impure Mixture Persists check_purity->impure <95% Pure options Advanced Options impure->options alt_phase Try Alternative Phase (Alumina, C18) options->alt_phase crystallize Attempt Crystallization options->crystallize prep_hplc Use Preparative HPLC options->prep_hplc alt_phase->check_purity crystallize->check_purity prep_hplc->pure

Caption: A workflow for the systematic purification of isoxazoles.

Part 3: Frequently Asked Questions (FAQs)
Q4: Can alternative energy sources like microwaves or ultrasound improve my isoxazole synthesis and reduce by-products?

Answer:

Yes, absolutely. Both microwave irradiation and ultrasonication are powerful green chemistry tools that can significantly enhance isoxazole synthesis, often leading to higher yields, shorter reaction times, and cleaner reaction profiles with fewer by-products.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reactions, particularly 1,3-dipolar cycloadditions.[2][5] The rapid, uniform heating can favor the desired cycloaddition pathway over the slower, thermal dimerization of nitrile oxides. This often results in a cleaner product in minutes compared to hours with conventional heating.

  • Ultrasonic Irradiation: Sonication promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles. This creates localized hot spots with intense pressure, enhancing mass transfer and reaction rates. This method has been shown to improve yields and reduce side reactions in the synthesis of various isoxazole derivatives, often under milder conditions (e.g., room temperature) and without the need for catalysts.[7][8]

Q5: Are there any general safety precautions I should be aware of during isoxazole synthesis?

Answer:

Yes, safety is paramount. While the specific hazards depend on the reagents used, some general points apply to many isoxazole syntheses:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated or in concentrated form. Always handle with care, use a safety shield, and avoid large-scale reactions without a proper risk assessment.

  • Nitrile Oxides: While typically generated in situ to avoid isolation, nitrile oxides themselves are high-energy and potentially explosive.[2]

  • Solvents and Reagents: Many syntheses involve strong acids, bases, and volatile organic solvents. Always consult the Safety Data Sheet (SDS) for every chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Ullah, F., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Retrieved from [Link]

  • Schmidt, T. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Recent Progress in the Synthesis of Isoxazoles. Retrieved from [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Shreenivas, M. T., et al. (2020). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Formation

From the Desk of the Senior Application Scientist Welcome to the technical support guide for isoxazole synthesis. The isoxazole ring is a cornerstone scaffold in medicinal chemistry and drug development, valued for its u...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for isoxazole synthesis. The isoxazole ring is a cornerstone scaffold in medicinal chemistry and drug development, valued for its unique electronic properties and its presence in numerous FDA-approved drugs. However, its synthesis is not without challenges. Low yields, poor regioselectivity, and difficult purifications are common hurdles that can impede research progress.

This guide is designed to serve as a direct line of support for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the 'why' behind the experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My isoxazole synthesis is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?

Low yields are the most common issue in isoxazole synthesis, often stemming from a few key areas. A systematic approach is the best way to diagnose and solve the problem.

Causality Analysis: Low conversion can be traced back to three primary factors: the integrity of your starting materials, the kinetics of the reaction (conditions), or the stability of key intermediates.

Troubleshooting Workflow:

LowYield_Troubleshooting start Low or No Yield Observed check_materials Step 1: Verify Starting Materials start->check_materials check_conditions Step 2: Evaluate Reaction Conditions check_materials->check_conditions Materials confirmed pure solution_materials Purity Check: - Run NMR/LC-MS on starting materials. - Use fresh, high-purity reagents and solvents. check_materials->solution_materials Impurities or degradation suspected check_intermediate Step 3: Assess Intermediate Stability (for 1,3-Dipolar Cycloadditions) check_conditions->check_intermediate Conditions appear optimal solution_conditions Systematic Optimization: - Screen solvents (e.g., CH3CN, EtOH, H2O). - Optimize base (e.g., Na2CO3, Et3N, Cs2CO3). - Vary temperature; low temp for nitrile oxide generation. - Monitor reaction time via TLC/LC-MS. - Explore alternative energy sources (Ultrasound/Microwave). check_conditions->solution_conditions Conditions may be suboptimal solution_intermediate Minimize Dimerization: - Ensure in situ generation of nitrile oxide is efficient. - Add nitrile oxide precursor slowly to the alkyne solution. - Maintain a low concentration of the nitrile oxide. check_intermediate->solution_intermediate Byproduct (furoxan) detected end_goal Improved Yield solution_materials->end_goal solution_conditions->end_goal solution_intermediate->end_goal

Caption: A flowchart for systematically troubleshooting low yields.

Detailed Solutions:

  • Starting Material Integrity: Ensure the purity of your starting materials and solvents.[1] For the Claisen synthesis, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[2] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor (e.g., aldoxime) is critical.[2]

  • Reaction Conditions:

    • Solvent & Base: The choice of solvent and base is critical and highly substrate-dependent. For example, in some 1,3-dipolar cycloadditions, acetonitrile (CH₃CN) gives better yields than DMSO or DMF.[1] Sodium carbonate (Na₂CO₃) has been shown to be an effective base in certain systems.[1] A systematic screening is often necessary.

    • Temperature: Temperature control is crucial. The in situ generation of nitrile oxides may require low temperatures to prevent their dimerization, followed by warming to facilitate the cycloaddition with the alkyne.[2]

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation.[2]

  • Alternative Energy Sources:

    • Ultrasound Irradiation: This technique can dramatically increase reaction rates and yields. A reaction that gives a 90% yield after 3 hours of conventional heating at 100°C might achieve a 95% yield in just 15 minutes at 50°C with ultrasound.[1][3]

    • Microwave Irradiation: Microwave-assisted synthesis is also highly effective, often resulting in shorter reaction times and cleaner reaction profiles.[2][4]

Problem 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge, especially with unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) or unsymmetrical alkynes (1,3-dipolar cycloaddition).[2] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants.[2]

Causality Analysis: The transition states leading to the different regioisomers are often close in energy. The goal of optimization is to alter the reaction conditions to energetically favor one transition state over the other.

Decision Tree for Improving Regioselectivity:

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed method_check Which Synthesis Method? start->method_check claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method_check->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_check->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer). - Change solvent (e.g., protic EtOH vs. aprotic MeCN). - Use β-enamino diketone derivatives for better control. claisen->claisen_solutions cycloaddition_solutions Modify Conditions/Reagents: - Change solvent polarity. - Add a Lewis acid catalyst (e.g., BF3·OEt2). - Modify electronic properties of alkyne or nitrile oxide. - Use copper-catalyzed conditions for terminal alkynes. cycloaddition->cycloaddition_solutions end_goal Improved Regioselectivity claisen_solutions->end_goal cycloaddition_solutions->end_goal

Caption: A decision-making flowchart for addressing regioselectivity.

Detailed Solutions:

  • Modify Reaction Conditions:

    • Solvent: Solvent polarity can significantly influence the regioisomeric ratio. For instance, when reacting β-enamino diketones with hydroxylamine, using ethanol (protic) can favor one isomer while acetonitrile (aprotic) can favor the other.[2]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in syntheses from β-enamino diketones.[2]

    • pH Control: In the Claisen synthesis, the pH of the reaction medium can be a critical determinant of the isomeric ratio.[2]

  • Substrate Modification: Using β-enamino diketones instead of traditional 1,3-dicarbonyls can provide superior regiochemical control.[2] Altering the steric and electronic properties of substituents on your reactants is a powerful, albeit more synthetically intensive, strategy.[2]

Data on Regioselectivity Control

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating the powerful influence of solvent and base selection.[2]

EntrySolventBaseRatio (Isomer 1 : Isomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3MeCNEt₃N>99:196
4MeCNDBU>99:195
Problem 3: I am observing significant byproduct formation, especially in my 1,3-dipolar cycloaddition. How can I prevent this?

Causality Analysis: In 1,3-dipolar cycloadditions, the most common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[5] This occurs when the nitrile oxide is generated faster than it is consumed by the alkyne, or if it is thermally unstable under the reaction conditions.

Dimerization_Pathway cluster_main Reaction Pathways RCNOH_Cl Precursor (e.g., Hydroximoyl Chloride) RCNO Nitrile Oxide (R-C≡N⁺-O⁻) RCNOH_Cl->RCNO in situ generation (e.g., +Base) Isoxazole Desired Isoxazole RCNO->Isoxazole + Alkyne [3+2] Cycloaddition (Desired Path) Furoxan Side Product (Furoxan Dimer) RCNO->Furoxan + another Nitrile Oxide Dimerization (Side Reaction) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Desired cycloaddition vs. undesired dimerization pathway.

Mitigation Strategies:

  • Strict In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the reactive intermediate is trapped as it is formed. Do not attempt to pre-form and isolate the nitrile oxide unless you are using a protocol specifically designed for stable variants.[2]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride) to a solution of the alkyne and any other necessary reagents (e.g., base). This keeps the instantaneous concentration of the nitrile oxide low, kinetically disfavoring the second-order dimerization reaction.[2]

  • Temperature Control: As mentioned previously, generate the nitrile oxide at a low temperature (e.g., 0 °C or below) to reduce its rate of decomposition and dimerization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to isoxazole derivatives? A1: The two most versatile and widely used methods are:

  • Reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This involves the condensation of a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[2]

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2][4] This method is often highly efficient and can be made regioselective with modern catalytic systems.[4][6]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening? A2: The isoxazole ring's N-O bond is its Achilles' heel and can be cleaved under certain conditions:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can readily cleave the N-O bond.

  • Photochemical Conditions: UV irradiation can induce rearrangement.[2]

  • Certain Transition Metals: Some metals can catalyze N-O bond cleavage.[2] If you suspect decomposition, consider using milder workup procedures (e.g., avoiding strong acids/bases), performing purifications promptly, and protecting the compound from light.

Q3: What are the key safety precautions I should take when synthesizing isoxazoles? A3: Always follow standard laboratory safety practices. Specific hazards include:

  • Nitrile Oxides: These are high-energy, potentially explosive intermediates. They should always be generated in situ and never isolated or stored.[2]

  • Reagents and Solvents: Many reagents used, such as strong bases, oxidants (e.g., NCS, Oxone), and organic solvents, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol demonstrates a highly efficient, one-pot multicomponent cyclocondensation catalyzed by SnII-Mont K10 under ultrasound irradiation, achieving high yields in a short time.[3]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine hydroxylamine hydrochloride (1.2 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Solvent and Catalyst: Add 5 mL of an aqueous medium and 0.01 g of SnII-Mont K10 catalyst.[3]

  • Irradiation: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a power of 90 W and maintain the temperature at 30 °C.[3]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 20 minutes.[3]

  • Work-up: Upon completion, collect the precipitate by filtration. The crude product can be purified by recrystallization from ethanol.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride followed by its cycloaddition with a terminal alkyne.

Methodology:

  • Reaction Setup: To a stirred solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the hydroxyimidoyl chloride (1.5 eq).[1]

  • Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate (inorganic salts) forms, remove it by filtration.

  • Extraction: Extract the product from the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. Available from: [Link]

  • Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1085. Available from: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available from: [Link]

Sources

Optimization

addressing regioselectivity issues in isoxazole synthesis

Technical Support Center: Isoxazole Synthesis A Senior Application Scientist's Guide to Addressing Regioselectivity Issues Welcome to the technical support center for isoxazole synthesis. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Senior Application Scientist's Guide to Addressing Regioselectivity Issues

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate and troubleshoot these common yet complex issues. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the specific problems you may face at the bench.

Troubleshooting Guide: Navigating Regioisomer Formation

The formation of a mixture of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1][2] This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?

This is a classic regioselectivity problem in Huisgen 1,3-dipolar cycloadditions.[3] The formation of the 3,5-disubstituted regioisomer is often the thermodynamically favored product, but kinetic control can lead to mixtures. Here’s how to enhance selectivity for the 3,5-isomer:

  • Leverage Catalysis: Copper(I) catalysis is a highly effective method for ensuring the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4][5] This is a cornerstone of "click chemistry."[6] Ruthenium catalysts have also been shown to be effective.[4]

    • Mechanism Insight: The copper catalyst coordinates to the terminal alkyne, activating it and directing the cycloaddition to favor the 3,5-isomer.

  • Optimize Reaction Conditions:

    • Solvent Polarity: Employing less polar solvents can sometimes enhance selectivity.

    • Temperature Control: Lowering the reaction temperature can improve the regioselectivity by favoring the pathway with the lower activation energy, which often leads to the 3,5-isomer.[4]

  • Control Nitrile Oxide Concentration: Nitrile oxides are prone to dimerization, forming furoxans, which can complicate your reaction.[1] Generating the nitrile oxide in situ at a slow rate maintains a low concentration, minimizing side reactions and potentially improving selectivity.[4] This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to an aldoxime precursor.[7]

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [8]

  • Materials:

    • Aldoxime (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Copper(I) iodide (CuI) (5 mol%)

    • Base (e.g., Triethylamine, Et₃N) (1.5 mmol)

    • Solvent (e.g., Tetrahydrofuran, THF) (10 mL)

  • Procedure:

    • To a stirred solution of the aldoxime and terminal alkyne in THF, add CuI.

    • Add the base (e.g., triethylamine) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 2: I am specifically trying to synthesize a 3,4-disubstituted isoxazole, but my reaction is favoring the 3,5-isomer. What strategies can I employ?

Synthesizing 3,4-disubstituted isoxazoles often requires moving away from standard terminal alkyne cycloadditions.[4] Here are some effective strategies:

  • Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the alkyne can influence the regiochemical outcome.[4]

  • Alternative Synthetic Routes:

    • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the reaction of in situ generated nitrile oxides with enamines. This method has proven to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4][9]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[4][10]

Question 3: My Claisen isoxazole synthesis using an unsymmetrical 1,3-dicarbonyl and hydroxylamine is giving me a nearly 1:1 mixture of regioisomers. How can I gain control?

The classic Claisen condensation for isoxazole synthesis is notorious for its lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.[2] The key is to differentiate the reactivity of the two carbonyl groups.

  • Modify the Substrate: Converting the 1,3-dicarbonyl to a β-enamino diketone is an excellent strategy. This modification alters the electronic properties of the carbonyls, allowing for better regiochemical control during the cyclocondensation with hydroxylamine.[2]

  • Tune the Reaction Conditions:

    • pH Adjustment: The pH of the reaction medium can significantly influence which carbonyl is preferentially attacked by hydroxylamine. Acidic conditions often favor one isomer over the other.[1]

    • Solvent Effects: The choice of solvent (e.g., ethanol vs. acetonitrile) can impact the regioselectivity.[1][10]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can activate one carbonyl over the other, leading to improved regioselectivity.[10] The amount of Lewis acid can be critical, so optimization is necessary.[10]

    • Use of Additives: The presence of a base, like pyridine, can also influence the regiochemical outcome.[2][10]

Data Summary: Effect of Reaction Conditions on Regioselectivity
Synthesis MethodKey ParameterEffect on Regioisomer RatioReference
1,3-Dipolar CycloadditionCopper(I) CatalystSignificantly favors 3,5-isomer with terminal alkynes[4][5]
1,3-Dipolar CycloadditionLower TemperatureCan improve selectivity for the 3,5-isomer[4]
Claisen SynthesisLewis Acid (BF₃·OEt₂)Can be optimized to favor one regioisomer[10]
Claisen SynthesisSolvent (e.g., MeCN)Can influence the regiochemical outcome[10]
Claisen SynthesisAdditive (Pyridine)Can alter the regioisomeric ratio[2][10]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of isoxazole synthesis?

Regioselectivity refers to the preference for the formation of one regioisomer over another in a chemical reaction. In isoxazole synthesis, this typically arises when reacting two unsymmetrical reagents. For example, in the reaction of a nitrile oxide (R-CNO) with an unsymmetrical alkyne (R'-C≡C-R''), two possible isoxazole products can be formed: the 3,4-disubstituted and the 3,5-disubstituted isomers. A highly regioselective reaction will produce predominantly one of these isomers.

Q2: What are the primary synthetic routes to isoxazoles and their main regioselectivity challenges?

The two most common methods for synthesizing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[11][12]

    • Challenge: When both the nitrile oxide and the alkyne are unsymmetrical, a mixture of regioisomers can be formed. The regioselectivity is governed by a complex interplay of steric and electronic factors of the substituents.[13][14]

  • Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine (Claisen Isoxazole Synthesis): This is a classic and widely used method.[2][15]

    • Challenge: If the 1,3-dicarbonyl compound is unsymmetrical, the two carbonyl groups are non-equivalent. Hydroxylamine can react with either carbonyl group, leading to the formation of a mixture of two regioisomeric isoxazoles.[2][16]

Q3: How do steric and electronic effects influence regioselectivity in 1,3-dipolar cycloadditions?

Both steric and electronic effects play a crucial role in determining the regiochemical outcome of 1,3-dipolar cycloadditions.[13][14]

  • Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4] The reaction proceeds through the transition state with the smallest HOMO-LUMO energy gap. The relative energies of these orbitals are influenced by the electron-donating or electron-withdrawing nature of the substituents on both the nitrile oxide and the alkyne.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can hinder the approach of the reactants in a particular orientation, thereby favoring the formation of the less sterically hindered regioisomer.[14]

Q4: Are there any "green" or more environmentally friendly methods for controlling regioselectivity?

Yes, there is a growing interest in developing more sustainable methods for isoxazole synthesis.

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using ball-milling, can be both environmentally friendly and lead to high yields and regioselectivity.[17]

  • Aqueous Conditions: Some regioselective syntheses can be carried out in water, which is a green solvent.[9][18]

  • Metal-Free Catalysis: While copper is highly effective, concerns about metal contamination have led to the development of metal-free alternatives, including organocatalysis.[8][9]

Visualizing the Workflow

Troubleshooting Regioselectivity in Isoxazole Synthesis

G start Mixture of Regioisomers Observed method Identify Synthesis Method start->method claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_strat Strategies for Claisen claisen->claisen_strat cyclo_target Desired Isomer? cycloaddition->cyclo_target claisen_sol1 Modify Substrate: Use β-enamino diketone claisen_strat->claisen_sol1 claisen_sol2 Adjust Reaction Conditions: - Optimize pH - Screen Solvents - Add Lewis Acid (e.g., BF₃·OEt₂) - Add Base (e.g., Pyridine) claisen_strat->claisen_sol2 cyclo_strat Strategies for Cycloaddition end Improved Regioselectivity claisen_sol1->end claisen_sol2->end iso_35 3,5-Disubstituted cyclo_target->iso_35 3,5 iso_34 3,4-Disubstituted cyclo_target->iso_34 3,4 cyclo_35_sol Optimize for 3,5-Isomer: - Use Cu(I) Catalyst - Use Less Polar Solvent - Lower Reaction Temperature - In situ Nitrile Oxide Generation iso_35->cyclo_35_sol cyclo_34_sol Strategies for 3,4-Isomer: - Use Internal Alkyne - Switch to Enamine Cycloaddition - Consider Cyclocondensation Route iso_34->cyclo_34_sol cyclo_35_sol->end cyclo_34_sol->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4287-4297. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34215-34237. [Link]

  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Gotor-Fernández, V., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 19. [Link]

  • Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Ghandi, M., & Tahermansouri, H. (2015). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

  • S. S. V. Ramasastry group. (2019). Synthesis of isoxazoles. YouTube. [Link]

  • Benci, K., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 23(8), 2025. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Martinez, A., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(49), 29353-29360. [Link]

  • Ahmad, I., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(03), 114-127. [Link]

  • Mlostoń, G., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

  • Mistry, P. M., & appreciative-synthesis-994. (2022). Isoxazole synthesis. Reddit. [Link]

  • Huisgen, R. (1984). 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). John Wiley & Sons, Inc.
  • Kumar, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. [Link]

  • Hossain, M. I., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179. [Link]

  • ResearchGate. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [Link]

  • ResearchGate. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Taylor & Francis Online. (2010). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful five-me...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful five-membered ring-forming reactions. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low or No Product Yield

This is the most frequent issue encountered. A systematic approach is crucial to pinpoint the root cause.

A1: Failure in CuAAC, a cornerstone of "click chemistry," typically stems from issues with the catalyst's active state, reagent integrity, or reaction environment.[1][2]

  • Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Additionally, disproportionation of Cu(I) into Cu(0) and Cu(II) can occur, further depleting the active catalyst.

  • Reagent Purity and Stability: The stability of your azide and alkyne starting materials is paramount. Azides, particularly small organic azides, can be unstable. Alkynes may undergo side reactions under certain conditions. Impurities in solvents or starting materials can also chelate or react with the copper catalyst.

  • Insufficient Reducing Agent: In protocols that generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), sodium ascorbate is the most common reducing agent.[3][4] An insufficient amount will lead to incomplete formation of the active Cu(I) catalyst.

  • Presence of Inhibitors: Your reaction mixture may contain species that inhibit the catalyst. Thiols are a well-known inhibitor of CuAAC reactions.[1] Buffers like Tris or phosphate can also interfere with the copper catalyst.[1]

  • Catalyst Check:

    • Oxygen Exclusion: Degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes) before use. Run the reaction under an inert atmosphere.

    • Fresh Reagents: Prepare the sodium ascorbate solution fresh for each experiment, as it can degrade in solution. Use a reliable source of Cu(II) salt.

    • Order of Addition: A common and effective practice is to add the azide and alkyne to the solvent, followed by the reducing agent (sodium ascorbate), and finally the Cu(II) salt.[5]

  • Reagent Integrity Verification:

    • Purity Analysis: Confirm the purity of your azide and alkyne starting materials using NMR or LC-MS.[6]

    • Stability Test: If you suspect your starting materials are degrading under the reaction conditions, run a control experiment where each is subjected to the reaction conditions (solvent, temperature) without the other coupling partner or catalyst and analyze for decomposition.

  • Ligand Assistance:

    • For sensitive or complex substrates, especially in aqueous or biological media, the use of a stabilizing ligand is highly recommended.[2] Ligands like TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) from oxidation and disproportionation, significantly improving reaction outcomes.[2]

A2: Thermal cycloadditions are governed by the electronic properties of the dipole and dipolarophile and are often much slower than their catalyzed counterparts.[7][8]

  • Poor Frontier Molecular Orbital (FMO) Overlap: The rate of a 1,3-dipolar cycloaddition is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][9][10] A large energy gap leads to a slow reaction.

    • Normal-Electron-Demand: The reaction is fastest when the HOMO of the dipole interacts with the LUMO of the dipolarophile. This is accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.[7]

    • Inverse-Electron-Demand: The reaction is fastest when the LUMO of the dipole interacts with the HOMO of the dipolarophile. This is accelerated by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile.[7]

  • High Activation Energy: These reactions often require elevated temperatures to overcome the activation barrier, which can lead to decomposition of starting materials or products.[3][4]

  • Solvent Effects: The choice of solvent can influence reaction rates, although the effects are typically less pronounced than in ionic reactions. More polar solvents can sometimes accelerate reactions involving polar transition states.[11]

  • Electronic Modification: If possible, modify the substrates to favor a smaller HOMO-LUMO gap. For a normal-electron-demand reaction, this would mean making the dipolarophile more electron-poor.

  • Solvent Screening: Screen a range of solvents with varying polarities. Common choices include toluene, xylenes, DMF, and DMSO for higher temperatures.

  • Concentration and Temperature Adjustment: Increasing the concentration of the reactants can increase the reaction rate. A careful, stepwise increase in temperature may improve conversion, but this must be balanced against potential thermal decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Section 2: Regioselectivity and Stereoselectivity Issues

Controlling the orientation and spatial arrangement of the newly formed ring is a critical aspect of synthesis.

A3: Regioselectivity in 1,3-dipolar cycloadditions is determined by a combination of electronic and steric factors that influence the transition state.[9][10][12]

  • In Thermal Reactions: Regioselectivity is dictated by the FMO coefficients of the reacting atoms.[9][10] The most favorable interaction occurs between the atoms with the largest HOMO and LUMO coefficients. In many cases, this leads to a mixture of products if the electronic preferences are not strongly pronounced.

  • In Catalyzed Reactions (CuAAC vs. RuAAC): The choice of metal catalyst offers a powerful method for controlling regiochemistry in azide-alkyne cycloadditions.

    • Copper (CuAAC): Copper(I) catalysts almost exclusively yield the 1,4-disubstituted 1,2,3-triazole.[4][8]

    • Ruthenium (RuAAC): Ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-disubstituted 1,2,3-triazole.[8][13]

G start Mixture of Regioisomers Observed is_azide_alkyne Is this an azide-alkyne cycloaddition? start->is_azide_alkyne use_catalyst Employ Metal Catalysis for Control is_azide_alkyne->use_catalyst Yes thermal_options Modify Reaction Parameters is_azide_alkyne->thermal_options No want_1_4 Desired: 1,4-isomer use_catalyst->want_1_4 want_1_5 Desired: 1,5-isomer use_catalyst->want_1_5 change_electronics Alter Electronic Properties (Add EWG/EDG to substrates) thermal_options->change_electronics change_sterics Modify Steric Hindrance (Increase bulk near one reactive site) thermal_options->change_sterics change_solvent Screen Solvents (Vary polarity) thermal_options->change_solvent cuaac Use Copper(I) Catalyst (CuAAC) (e.g., CuSO4 / Na-Ascorbate) want_1_4->cuaac Select ruaac Use Ruthenium Catalyst (RuAAC) (e.g., Cp*RuCl(PPh3)2) want_1_5->ruaac Select end_note Re-analyze product ratio cuaac->end_note ruaac->end_note change_electronics->end_note change_sterics->end_note change_solvent->end_note

A4: 1,3-dipolar cycloadditions are concerted, pericyclic reactions and are therefore typically stereospecific with respect to the dipolarophile.[9]

  • Stereospecificity: The stereochemistry of the dipolarophile is retained in the product. For example, a cycloaddition with a (Z)-alkene will give the syn diastereomer, while a cycloaddition with an (E)-alkene will yield the anti diastereomer.

  • Diastereoselectivity: When the reaction creates new stereocenters relative to existing ones, diastereoselectivity becomes important. It is often controlled by steric hindrance in the transition state, which dictates the face selectivity of the approach of the 1,3-dipole to the dipolarophile. Chiral auxiliaries or catalysts can be employed to achieve high levels of diastereoselectivity or enantioselectivity.

Section 3: Reaction Monitoring and Purification

Properly tracking your reaction and isolating the product are essential for success.

A5: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help resolve closely running spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and definitive method. It allows you to monitor the consumption of reactants and the formation of the product by observing their respective molecular weight ions.[6] This is particularly useful for complex reaction mixtures or when products are not UV-active for TLC visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, ¹H NMR can be used to track progress by observing the disappearance of characteristic reactant peaks (e.g., the alkyne proton in a terminal alkyne) and the appearance of product peaks (e.g., the triazole proton).[6]

A6: Residual copper is a common issue in CuAAC purifications.

  • Aqueous Workup with a Chelator: After the reaction is complete, quenching with an aqueous solution of a copper chelator like ammonia, ammonium chloride, or EDTA can help sequester the copper salts into the aqueous layer during an extraction.

  • Filtration: Passing the crude reaction mixture through a short plug of silica gel, celite, or a specialized copper scavenging resin can effectively remove the majority of the copper catalyst before column chromatography.

  • Column Chromatography: Standard silica gel chromatography is typically effective for final purification. A solvent system that provides good separation between your product and any remaining starting materials or byproducts should be used.

ParameterRecommended RangeNotes
Cu(II) Source 1–5 mol%CuSO₄·5H₂O is most common.[3]
Reducing Agent 5–10 mol% (or >1 eq. to Cu)Sodium Ascorbate is standard. Must be in excess of copper.[2]
Ligand (optional) 1–5 mol% (1:1 ratio with Cu)TBTA or THPTA are highly effective.[2]
Solvent Varioust-BuOH/H₂O, DMF, DMSO, THF.[5][14]
Temperature Room Temp to 60 °CMost CuAAC reactions proceed readily at room temperature.[5][8]

References

  • Optimization of the 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • McCulloch, B., et al. (2017). Modular Mesoionics: Understanding and Controlling Regioselectivity in 1,3-Dipolar Cycloadditions of Münchnone Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]

  • van der Born, R., et al. (2017). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal. Retrieved from [Link]

  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. (2020). ACS Publications. Retrieved from [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). PMC - NIH. Retrieved from [Link]

  • Optimization of the reaction conditions for the 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. Retrieved from [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. Retrieved from [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]

  • Golas, P. T., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). ACS Publications. Retrieved from [Link]

  • Reddit. (2024). Click Reaction Looking Weird?. r/Chempros. Retrieved from [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Omega. Retrieved from [Link]

  • Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. (2018). MDPI. Retrieved from [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Retrieved from [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). PMC - NIH. Retrieved from [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (2012). IJRPC. Retrieved from [Link]

  • 1,3 dipolar cycloaddition Reactions. (2016). Slideshare. Retrieved from [Link]

  • Understanding the 1,3‐Dipolar Cycloadditions of Allenes. (2020). PMC - NIH. Retrieved from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. (2013). SMU. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Dimer Formation in Nitrile Oxide Cycloadditions

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing [3+2] cycloaddition reactions of nitrile oxides. This powerful transformation is a cornerstone for synthesizi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing [3+2] cycloaddition reactions of nitrile oxides. This powerful transformation is a cornerstone for synthesizing five-membered heterocycles like isoxazolines and isoxazoles, which are prevalent in medicinal chemistry and materials science.[1][2][3] However, a common and often frustrating side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide), which can significantly reduce the yield of the desired product.[4][5][6]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you understand, control, and minimize furoxan formation, thereby maximizing the efficiency of your cycloaddition reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding nitrile oxide dimerization.

Q1: My reaction is producing a significant amount of a white, often crystalline, byproduct, and the yield of my desired isoxazoline/isoxazole is low. What is happening?

A: You are likely observing the formation of a furoxan dimer. Nitrile oxides are highly reactive 1,3-dipoles that can react with a dipolarophile (your alkene or alkyne) in the desired [3+2] cycloaddition.[7] However, they can also react with themselves in a rapid dimerization process, especially if their concentration becomes too high or if the dipolarophile is not sufficiently reactive.[5][6] This dimerization is a major competing pathway that consumes the nitrile oxide intermediate.[2]

Q2: How can I confirm the byproduct is a furoxan dimer?

A: Furoxans have distinct spectroscopic signatures. In ¹H NMR, you will see the disappearance of the characteristic aldoxime proton (if that is your precursor) and the appearance of signals corresponding to the dimer structure. In ¹³C NMR, the furoxan ring carbons will have characteristic shifts. Mass spectrometry is also a definitive tool; the dimer will have a molecular weight exactly double that of your nitrile oxide intermediate (2 × R-CNO).

Q3: Why are some nitrile oxides more prone to dimerization than others?

A: The stability of a nitrile oxide and its propensity to dimerize are influenced by both steric and electronic factors.

  • Sterics: Large, bulky substituents on the nitrile oxide (e.g., a mesityl group) can sterically hinder the approach of two molecules, slowing down dimerization and in some cases allowing the nitrile oxide to be isolated.[8]

  • Electronics: The rate of dimerization is dependent on the substituent 'X' in 'XCNO'. The kinetic barrier to dimerization generally increases as the substituent becomes less electronegative and a better π-donor.[9]

Q4: Can I just add my nitrile oxide precursor all at once?

A: This is generally not recommended unless you are using a very stable nitrile oxide or a highly reactive dipolarophile. Adding the precursor or generating reagent all at once can lead to a rapid increase in the local concentration of the nitrile oxide, strongly favoring the second-order dimerization reaction over the desired cycloaddition.[6]

In-Depth Troubleshooting Guides

If the FAQs haven't solved your issue, these detailed guides provide strategies to suppress dimer formation. The core principle behind all these methods is to maintain a low, steady-state concentration of the nitrile oxide throughout the reaction.

Guide 1: Mastering In Situ Generation

The most effective strategy to prevent dimerization is to generate the nitrile oxide in situ (in the reaction mixture) in the presence of the dipolarophile.[5][8] This ensures the nitrile oxide is consumed by the desired cycloaddition as soon as it is formed.

Common In Situ Generation Methods:

PrecursorReagents & ConditionsAdvantagesConsiderations
Aldoximes N-Chlorosuccinimide (NCS) / Pyridine or Et₃N in CH₂Cl₂ or CHCl₃.[10][11]Mild, common, and effective for many substrates.Stoichiometric amounts of chlorinated waste are produced. Not suitable for substrates sensitive to halogenation.[12]
Aldoximes Hypervalent Iodine Reagents (e.g., PIFA, IBX, DMP).[13]Good for substrates sensitive to chlorinating agents.Reagents can be expensive.
Aldoximes Oxone® / NaCl.[14][15]"Green" and environmentally friendly oxidant system.[8][16]Requires biphasic conditions or specific solvents for optimal results.
Hydroximoyl Halides Triethylamine (Et₃N) or other non-nucleophilic bases.[12]A classic and widely used method. Precursors are typically stable.Requires prior synthesis of the hydroximoyl halide from the corresponding oxime.[12]

Expert Insight: The choice of generation method is critical. For electron-rich aromatic systems or substrates with sensitive functional groups, avoiding harsh halogenating agents like NCS is preferable. In these cases, oxidation with hypervalent iodine reagents or Oxone® can be a superior choice.[12][13][14]

Guide 2: The Power of Slow Addition & Diffusion Control

Even with in situ generation, the rate of addition of the generating reagent (e.g., base or oxidant) is paramount.

// Invisible edges to enforce vertical alignment if needed A -> F [style=invis]; } ondot Caption: Kinetic control via slow addition.

Protocol: Syringe Pump Slow Addition

This is the gold standard for minimizing dimerization with highly reactive nitrile oxides or unreactive dipolarophiles.

  • Setup: Dissolve the aldoxime (or hydroximoyl chloride) precursor and the dipolarophile in a suitable aprotic solvent (e.g., CH₂Cl₂, THF, Dioxane) in the reaction flask.[8]

  • Prepare Additive: In a separate syringe, prepare a dilute solution of the generating reagent (e.g., triethylamine or a solution of NCS/pyridine).

  • Initiate Addition: Place the syringe on a syringe pump and set a very slow addition rate (e.g., over 4-12 hours). The optimal rate depends on the specific reaction kinetics and may require some optimization.

  • Monitor: Follow the reaction progress by TLC or LC-MS, monitoring the consumption of the dipolarophile and the formation of the product.

Alternative Technique: Diffusion Reagent Mixing

For extremely sensitive systems, a diffusion mixing technique can be employed. In this method, the amine base (e.g., triethylamine) is not added directly. Instead, its vapors are slowly absorbed by the reaction mixture from a separate container within the sealed reaction vessel.[6] This generates the nitrile oxide in trace amounts, making dimerization highly unlikely.[6]

Guide 3: Optimizing Reaction Parameters

Fine-tuning the reaction conditions can further tip the balance in favor of your desired cycloaddition.

1. Concentration & Stoichiometry:

  • Principle: The cycloaddition is first order in both the nitrile oxide and the dipolarophile, while dimerization is second order in the nitrile oxide.

  • Action:

    • Keep the overall reaction concentration dilute to disfavor the bimolecular dimerization.

    • Use an excess of the dipolarophile (1.5 to 5 equivalents).[6] This increases the probability that a newly formed nitrile oxide molecule will collide with a dipolarophile rather than another nitrile oxide.

2. Temperature:

  • Principle: Both reactions have activation energy barriers. Lowering the temperature will slow both rates, but it can disproportionately slow the dimerization if it has a higher activation energy.

  • Action: Run the reaction at 0 °C or even lower temperatures. While this may increase the reaction time, it often significantly improves the product-to-dimer ratio.

3. Solvent Choice:

  • Principle: Solvent polarity can influence the stability and reactivity of the 1,3-dipole.[8]

  • Action: Aprotic solvents are generally preferred.[8] While there is no universal "best" solvent, screening solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Toluene, and Acetonitrile can reveal optimal conditions for your specific substrate combination.

Mechanistic Overview: The Competing Pathways

Understanding the underlying mechanism is key to effective troubleshooting. A nitrile oxide intermediate (RCNO) has two primary fates in your flask.

// Nodes Precursor [label="Aldoxime or\nHydroximoyl Chloride", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="R-C≡N⁺-O⁻\n(Nitrile Oxide Intermediate)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Dipolarophile [label="Alkene / Alkyne\n(Dipolarophile)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloadduct [label="Isoxazoline / Isoxazole\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Furoxan\n(Dimer Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dinitrosoalkene [label="Dinitrosoalkene\n(Diradical Intermediate)", shape=ellipse, style="dashed", color="#5F6368"];

// Edges Precursor -> NO [label=" In situ\nGeneration"]; {rank=same; NO; Dipolarophile;} NO -> Cycloadduct [label=" [3+2] Cycloaddition\n(Desired Pathway)", color="#34A853", fontcolor="#34A853"]; Dipolarophile -> Cycloadduct [style=invis];

NO -> Dinitrosoalkene [label=" Dimerization\n(Competing Pathway)", color="#EA4335", fontcolor="#EA4335"]; Dinitrosoalkene -> Dimer [label=" Ring\nClosure", style=dashed];

// Invisible edge to position Dinitrosoalkene NO -> Dimer [style=invis, weight=0.1]; } ondot Caption: Competing reaction pathways for nitrile oxides.

The dimerization is not a concerted process but proceeds stepwise through a dinitrosoalkene diradical intermediate.[5][9][17] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[17] Your goal is to make the blue path kinetically dominant over the red path.

By implementing the strategies outlined in this guide—namely, maintaining a low concentration of the nitrile oxide intermediate through in situ generation and slow addition techniques—you can effectively suppress the formation of the furoxan dimer and significantly improve the outcome of your nitrile oxide cycloaddition experiments.

References

  • Chen, K., Niu, C., & Wang, G.-W. (2020). Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions. Molecules, 25(16), 3719. [Link]

  • Glaser, R., & Choy, G. S.-C. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]

  • Wikipedia. (2025). Furoxan. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. [Link]

  • Ryabukhin, D. S., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(11), 11435. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 8(8), 1415–1418. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6663. [Link]

  • Chen, K., & Wang, G.-W. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 969-976. [Link]

  • Wang, Q., et al. (2020). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic Chemistry Frontiers, 7(1), 109-114. [Link]

  • Reddy, P. V., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925–929. [Link]

  • Chen, K., & Wang, G.-W. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. Taylor & Francis Online. [Link]

  • Pasinszki, T., et al. (2015). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 17(23), 15536-15551. [Link]

  • ResearchGate. (n.d.). Synthesis of nitrile oxides 11 and 12. Reagents and conditions. [Link]

  • Torssell, K. B. G. (1988).
  • Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Stevens, E. (2019). 1,3-dipolar cycloadditions. YouTube. [Link]

  • Wallace, T. (n.d.). LECTURE 5 Cycloaddition Reactions. [Link]

  • ResearchGate. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. [Link]

  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. [Link]

  • Wikipedia. (2025). 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. (n.d.). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. [Link]

  • Lee, S., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]

  • ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Isoxazole Derivative Synthesis

Welcome to the technical support center for isoxazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their isoxazole synthesis from the la...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their isoxazole synthesis from the laboratory bench to pilot plant or manufacturing scale. Scaling a synthesis is rarely a linear process; challenges that are manageable in glassware can become critical obstacles in large reactors.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you anticipate, diagnose, and resolve common scale-up issues, ensuring a robust, safe, and efficient process.

Troubleshooting Guide: From Bench to Bulk

This section addresses the most pressing challenges encountered during the scale-up of isoxazole synthesis, presented in a practical question-and-answer format.

Problem 1: My Yield Has Dropped Significantly and Varies Between Batches After Scaling Up.

Question: My lab-scale synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition consistently yields >85%. However, on a 50 L scale, the yield is erratic, sometimes dropping below 50%. What's going wrong?

Answer: This is a classic scale-up challenge rooted in fundamental changes to the physical environment of the reaction. The primary culprits are often inadequate heat transfer and inefficient mixing, which directly impact reaction kinetics and the stability of key intermediates like nitrile oxides.[1][3]

Causality Explained: As you increase the volume of a reactor, its surface-area-to-volume ratio decreases dramatically. This severely limits the vessel's ability to dissipate heat.[1] Many isoxazole syntheses, especially those involving the in situ generation of nitrile oxides, are exothermic.[4][5] If the heat generated by the reaction exceeds the rate of heat removal, localized hot spots can form.[1] These hot spots can accelerate the decomposition of your nitrile oxide intermediate or promote side reactions, such as dimerization to form inactive furoxans, which directly lowers your yield.[6][7]

Inefficient mixing in large vessels can lead to localized high concentrations of reagents. When generating a nitrile oxide in situ, for example, slow dispersion can cause the freshly formed nitrile oxide to dimerize before it has a chance to react with the alkyne dipolarophile.[7]

Troubleshooting Workflow:

G start Low / Inconsistent Yield at Scale q1 Is the reaction exothermic? (Check literature or run RC1) start->q1 a1 Improve Heat Transfer: - Lower batch concentration - Use a jacketed reactor with  efficient thermal fluid - Reduce addition rates q1->a1 Yes q2 Are you generating an intermediate in situ? (e.g., Nitrile Oxide) q1->q2 No / Unsure a1->q2 a2 Optimize Mass Transfer: - Increase agitation speed  (check impeller type) - Use subsurface addition - Add precursor slowly to a  well-stirred solution of the  second reactant q2->a2 Yes q3 Is starting material consumed? (Monitor by HPLC/TLC) q2->q3 No a2->q3 a3 Re-evaluate Reaction Time: - Longer reaction times may be  needed at lower temperatures - Confirm raw material purity q3->a3 No end Yield Stabilized q3->end Yes a3->end

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: I'm Seeing New, Unidentified Impurities in My Final Product.

Question: At the lab scale, my product was >99% pure after chromatography. The scaled-up batch contains two new impurities at 2% and 3% levels, making purification difficult. Why is this happening?

Answer: The impurity profile frequently changes during scale-up.[1][2] Side reactions that were negligible at a small scale can become significant contributors in a large reactor due to the issues of extended reaction times, localized temperature spikes, and changes in reagent concentration gradients as discussed above.

Causality Explained: For isoxazoles synthesized via the common 1,3-dipolar cycloaddition pathway, the most frequent impurity is the furoxan (1,2,5-oxadiazole-2-oxide) dimer of the nitrile oxide intermediate.[6][7] This side reaction is highly dependent on the concentration of the nitrile oxide. In a large, poorly mixed reactor, pockets of high nitrile oxide concentration can form, favoring dimerization over the desired cycloaddition.

Another potential issue is the stability of the isoxazole ring itself under certain work-up conditions. The N-O bond is the weakest link and can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain metals.[7] Reductive conditions (e.g., catalytic hydrogenation) can also cleave this bond.[7] What might be a brief exposure during a lab work-up could become a prolonged, decomposition-inducing event at scale.

Visualizing the Competing Reaction Pathways:

G cluster_main Main Reaction Environment cluster_side Side Reaction (Favored by High Concentration) R_CHO Aldoxime Precursor NitrileOxide Nitrile Oxide (Reactive Intermediate) R_CHO->NitrileOxide in situ generation Product Desired 3,5-Disubstituted Isoxazole NitrileOxide->Product [3+2] Cycloaddition (Desired Pathway) NitrileOxide2 2x Nitrile Oxide Alkyne Alkyne (Dipolarophile) Furoxan Furoxan Dimer (Impurity) NitrileOxide2->Furoxan Dimerization (Undesired Pathway)

Sources

Optimization

Technical Support Center: Method Refinement for the Purification of Polar Isoxazole Compounds

Welcome to the technical support center dedicated to the purification of polar isoxazole compounds. This guide is structured to provide direct, actionable solutions to common challenges encountered in the research and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of polar isoxazole compounds. This guide is structured to provide direct, actionable solutions to common challenges encountered in the research and drug development environment. Drawing from established methodologies and field-proven experience, we aim to equip you with the knowledge to refine your purification strategies, improve recovery, and ensure the high purity of your target molecules.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of polar isoxazoles. Each entry explains the potential causes and provides a series of systematic solutions.

Question 1: My polar isoxazole has high water solubility, leading to poor recovery during liquid-liquid extraction (LLE). How can I improve this?

Answer:

This is a classic challenge with polar compounds, as they are reluctant to partition into less-polar organic solvents.[1] The goal is to decrease the compound's affinity for the aqueous phase or increase its affinity for the organic phase.

Causality: High polarity, often due to functional groups like hydroxyls, amines, or carboxylic acids, leads to strong hydrogen bonding with water. Standard organic solvents like ethyl acetate may not be able to compete effectively.

Solutions:

  • Salting Out: Saturate the aqueous layer with an inorganic salt (e.g., NaCl, (NH₄)₂SO₄). This increases the ionic strength of the aqueous phase, disrupting the hydration shell around your compound and reducing its aqueous solubility, thereby promoting its transfer into the organic layer.[1]

  • pH Adjustment: If your isoxazole possesses acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups.[1] A neutralized molecule is less polar and generally more soluble in organic solvents.[2] For example, basifying an acidic compound or acidifying a basic compound can significantly improve extraction efficiency.

  • Use a More Polar Organic Solvent: If ethyl acetate or dichloromethane fail, consider more polar, water-immiscible solvents. N-butanol is an excellent choice for extracting highly polar molecules.[1] Alternatively, a mixture of a chlorinated solvent with an alcohol, such as a 3:1 mixture of chloroform and isopropanol, can be effective.[1]

  • Continuous Liquid-Liquid Extraction: For exceptionally water-soluble compounds, continuous LLE is a highly efficient, though more complex, method that repeatedly passes fresh organic solvent through the aqueous phase.[1]

Question 2: I'm observing severe streaking and poor separation of my polar isoxazole on a silica gel column. What's going wrong?

Answer:

Streaking on silica gel is a common problem when dealing with polar compounds, especially those with basic nitrogen atoms, as isoxazoles contain.[1][3] This phenomenon arises from strong, non-ideal interactions between the analyte and the stationary phase.

Causality: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. Polar and basic compounds can interact too strongly with these sites, leading to slow desorption kinetics, which manifests as tailing or streaking.[4][5]

Solutions:

  • Incorporate a Mobile Phase Modifier:

    • For Basic Compounds: Add a small amount of a competitive base like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) (typically 0.1-2%) to your mobile phase.[1][3] These modifiers compete with your compound for the acidic sites on the silica, leading to sharper peaks.

    • For Acidic Compounds: Adding a small amount of acetic acid or formic acid (0.1-1%) can improve the peak shape for acidic analytes.[3]

  • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself may be the issue.

    • Alumina: For basic compounds, alumina (basic or neutral grade) can be a superior alternative to silica gel.[3][4]

    • Reverse-Phase (C18): If your compound has sufficient non-polar character to be retained, reverse-phase chromatography can be an excellent choice as it minimizes the strong polar interactions that cause tailing.[3]

  • Use "Dry Loading": Loading the sample in a large volume of a strong solvent can cause band broadening. Instead, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. This powder can then be carefully loaded onto the top of your packed column, resulting in a much sharper starting band.[1]

Question 3: My compound elutes immediately in the void volume during reverse-phase (C18) chromatography. How can I achieve retention?

Answer:

Elution in the solvent front on a C18 column is a clear indication that your compound is too polar to interact with the non-polar stationary phase.[4] The mobile phase (typically water/acetonitrile or water/methanol) is more effective at solvating your compound than the C18 chains are at retaining it.

Solutions:

  • Use 100% Aqueous Mobile Phase: Before abandoning reverse-phase, try running the column with 100% water (or a buffered aqueous solution). Some highly polar compounds will show retention under these conditions.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this scenario. It utilizes a polar stationary phase (like silica or a polar bonded phase) with a reverse-phase type mobile phase (high organic, low aqueous).[4][6] Water acts as the strong, eluting solvent. This mode is specifically designed for compounds that are too polar for reverse-phase.[6]

  • Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for bases, or tetrabutylammonium hydrogen sulfate for acids) to the mobile phase can form a more non-polar complex with your analyte, thereby increasing its retention on a C18 column.

Question 4: My attempts at crystallization result in an oil or no solid material at all. What should I do?

Answer:

Crystallization is a highly effective purification technique but requires finding a very specific set of conditions. "Oiling out" or failure to crystallize are common outcomes when these conditions are not met.

Causality: Oiling out often occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated too quickly.[1][7] Failure to crystallize can be due to high purity (sometimes impurities are needed for nucleation), insufficient supersaturation, or the use of an inappropriate solvent.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[7]

    • Binary Solvent System: This is often more practical. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol, water) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., diethyl ether, hexanes) dropwise until the solution becomes faintly cloudy (turbid).[1][8] Allow this solution to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[7]

  • Address "Oiling Out": If your compound oils out, try re-heating the solution to redissolve the oil, then add more of the "good" solvent before allowing it to cool again, more slowly this time. Using a lower-boiling point solvent system can also prevent this issue.[7]

Workflow & Decision Making

The purification of a novel polar isoxazole requires a logical, stepwise approach. The following diagram outlines a typical decision-making workflow.

Purification_Workflow cluster_0 Initial Assessment & Workup cluster_1 Primary Purification: Chromatography cluster_2 Final Polishing & Isolation Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (LLE) [pH adjust, salting out] Start->LLE SPE Solid-Phase Extraction (SPE) [Initial Cleanup/Desalting] LLE->SPE If high salt or very polar impurities Chrom_Choice Select Chromatography Mode LLE->Chrom_Choice SPE->Chrom_Choice Silica Normal Phase (Silica/Alumina) [Additives: NEt3, AcOH] Chrom_Choice->Silica Moderately Polar Reverse Reverse Phase (C18) [Additives: TFA, Ion-Pair] Chrom_Choice->Reverse Sufficiently Non-Polar HILIC HILIC [High organic mobile phase] Chrom_Choice->HILIC Highly Polar Purity_Check Assess Purity (TLC/LC-MS) Silica->Purity_Check Reverse->Purity_Check HILIC->Purity_Check Crystallization Crystallization / Recrystallization [Binary Solvents, Seeding] Purity_Check->Crystallization Purity >90% & Solid Prep_HPLC Preparative HPLC Purity_Check->Prep_HPLC Difficult Separation / High Purity Needed End Pure Compound Purity_Check->End Purity Sufficient Crystallization->End Prep_HPLC->End

Caption: Decision workflow for purifying polar isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography setup for a new polar isoxazole of unknown properties?

A1: Start with silica gel flash chromatography. It is robust, inexpensive, and widely applicable. Begin your solvent screening with Thin Layer Chromatography (TLC). A good starting mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate.[9] If the compound does not move from the baseline (Rf = 0), switch to a stronger mobile phase like dichloromethane (DCM) and methanol (MeOH).[4][10] For polar compounds, a gradient elution from 100% DCM to 5-10% MeOH in DCM is a very common and effective strategy.[10] Always be prepared to add modifiers like triethylamine if you observe streaking.[3]

Q2: Are there alternatives to column chromatography for compounds that are unstable on silica or alumina?

A2: Yes. If you suspect your compound is degrading on acidic silica gel, several alternatives exist.[9]

  • Preparative HPLC (Prep-HPLC): This offers much higher resolution and can be used in either normal-phase or reverse-phase mode.[1][3] Reverse-phase is often preferred for polar compounds as it avoids the acidic silica surface.

  • Solid-Phase Extraction (SPE): While often used for cleanup, SPE cartridges with different sorbents (C18, Diol, Amino) can be used for purification, especially for separating compounds with very different polarities.[11][12][13]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for challenging separations, including isomers, and is considered a "green" alternative due to its use of CO₂.[3][14]

Q3: How do I choose between different SPE sorbents for my polar isoxazole?

A3: The choice depends on your sample matrix and the properties of your isoxazole.

  • Non-polar Sorbents (e.g., C18, C8): Use these to extract your polar isoxazole from a highly non-polar matrix. This is a less common scenario for this compound class. These are primarily used in "reversed-phase" SPE.[12][13]

  • Polar Sorbents (e.g., Silica, Diol, Aminopropyl): Use these to retain your polar isoxazole from a non-polar to mid-polar matrix. This is "normal-phase" SPE.[11][12] The aminopropyl phase is particularly useful for compounds that interact too strongly with silica.[6]

  • Ion-Exchange Sorbents (e.g., SAX, SCX): If your isoxazole has a strongly acidic or basic handle, ion exchange can be an extremely selective purification method.

Data & Protocols
Table 1: Common Chromatographic Systems for Polar Compounds
Chromatography ModeStationary PhaseCommon Mobile Phase SystemMechanism & Application Notes
Normal Phase Silica Gel, AluminaHexane/Ethyl Acetate, DCM/MethanolAdsorption. Standard for moderately polar compounds. Prone to streaking with basic compounds; requires modifiers (e.g., 0.5% NEt₃).[3][10]
Reverse Phase C18, C8Water/Acetonitrile, Water/MethanolPartitioning. Excellent for compounds with some non-polar character. Additives like 0.1% TFA or Formic Acid are used to improve peak shape.[1][15]
HILIC Silica, Aminopropyl, DiolAcetonitrile/Water (High Organic)Partitioning into an adsorbed water layer. Ideal for highly polar compounds that are not retained by reverse phase. Water is the strong solvent.[4][6]
Protocol 1: Step-by-Step Flash Column Chromatography with Dry Loading

This protocol details a standard procedure for purifying a moderately polar isoxazole using silica gel.

  • TLC Optimization:

    • Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is Ethyl Acetate/Hexane or DCM/Methanol.[9]

    • If streaking is observed, add 0.5% triethylamine (for basic compounds) to the TLC solvent and re-run.

  • Column Packing:

    • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use for elution.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or channels form.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude compound (~1g) in a minimal amount of a volatile solvent (e.g., DCM, Methanol).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand or fritted disc to protect the sample layer.

    • Carefully fill the column with the initial mobile phase.

    • Begin elution, collecting fractions and monitoring their composition by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

Chromatography_Troubleshooting Problem Poor Separation / Streaking on Silica Column Check_Loading Is Sample Overloaded or Loaded in Strong Solvent? Problem->Check_Loading Check_Modifier Is Compound Basic/Acidic? Check_Loading->Check_Modifier No Sol_Loading Use Dry Loading Technique Check_Loading->Sol_Loading Yes Check_Stationary Still Poor Separation? Check_Modifier->Check_Stationary No Sol_Modifier Add Modifier to Mobile Phase (e.g., 0.5% NEt3 or 0.1% AcOH) Check_Modifier->Sol_Modifier Yes Sol_Stationary Change Stationary Phase (Alumina, Reverse Phase, HILIC) Check_Stationary->Sol_Stationary Yes Success Improved Separation Check_Stationary->Success No, Resolved Sol_Loading->Check_Modifier Sol_Modifier->Check_Stationary Sol_Stationary->Success

Caption: Troubleshooting workflow for column chromatography.

References
  • Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Purification of Polar Oxazole Compounds. (n.d.). BenchChem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed.
  • Crystallization. (n.d.). University of California, Irvine.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. (2024). National Institutes of Health (NIH).
  • Strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product. (n.d.). BenchChem.
  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry.
  • Liquid-Liquid Extraction of Polar Organic Compounds. (n.d.). LCGC International.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex.
  • Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Re-crystallization experiments. (n.d.). ResearchGate.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? (2014). ResearchGate.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International.
  • Intro to Liquid-Liquid Extraction. (2021). YouTube.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • Sample Preparation – Manual Solid Phase Extraction. (n.d.). SCION Instruments.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Ethyl 3-ethylisoxazole-5-carboxylate Purity by HPLC Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Et...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Ethyl 3-ethylisoxazole-5-carboxylate, a robust and validated analytical method is imperative to ensure that each batch meets the stringent requirements for clinical progression. This guide provides an in-depth, experience-driven comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method against a less-optimized alternative, underscoring the criticality of a comprehensive validation strategy.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This is achieved by systematically evaluating a set of performance characteristics as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4]

The Criticality of a Validated HPLC Method

Ethyl 3-ethylisoxazole-5-carboxylate, as an isoxazole derivative, belongs to a class of compounds with significant pharmacological potential.[5][6][7][8] Impurities, whether process-related or degradation products, can impact the drug's safety and efficacy profile. A validated stability-indicating HPLC method is therefore essential to separate, detect, and quantify the main component and any potential impurities.

I. HPLC Method Development: A Tale of Two Approaches

The development of a reliable HPLC method involves the strategic selection of chromatographic parameters to achieve optimal separation. Here, we compare two distinct methods for the analysis of Ethyl 3-ethylisoxazole-5-carboxylate.

Method A: The Optimized Gradient Method represents a well-developed, robust approach. Method B: The Sub-optimal Isocratic Method serves as a comparative example of a less refined technique.

ParameterMethod A: Optimized Gradient MethodMethod B: Sub-optimal Isocratic MethodRationale for Optimized Choices (Method A)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmA longer column provides higher resolution, crucial for separating closely eluting impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile60:40 Acetonitrile:WaterA gradient elution (varying the ratio of A and B) allows for the effective separation of compounds with a wider range of polarities, which is essential for impurity profiling. The acidic mobile phase ensures consistent protonation of the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/min1.2 mL/minA flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Detection UV at 230 nmUV at 230 nmThe wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Column Temp. 30 °CAmbientTemperature control enhances the reproducibility of retention times.
Injection Vol. 10 µL20 µLA smaller injection volume can lead to better peak shape and efficiency.

II. System Suitability Testing (SST): The Daily Health Check

Before any analysis, System Suitability Testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[9][10] It's an integral part of the analytical procedure.[11]

SST ParameterMethod A Acceptance CriteriaMethod B Observed Values (Hypothetical)Why Method A's Criteria are Superior
Tailing Factor (T) ≤ 1.52.1A tailing factor greater than 2 indicates poor peak symmetry, which can compromise the accuracy of peak integration.[9] Method A's tighter acceptance criterion ensures symmetrical peaks.
Theoretical Plates (N) ≥ 50002500A higher number of theoretical plates signifies greater column efficiency and better separation power.
Repeatability (%RSD) ≤ 1.0% for 5 injections2.5%A low Relative Standard Deviation (RSD) for replicate injections demonstrates the precision of the system.[9][10] The 2.0% limit is a common industry standard, and Method A's stricter limit ensures higher confidence in the results.
Resolution (Rs) ≥ 2.0 between analyte and nearest impurity1.3A resolution of at least 2.0 ensures baseline separation between peaks, which is critical for accurate quantification of both the main component and its impurities.[9]

III. Method Validation: The Five Pillars of Trust

Following the principles of ICH Q2(R1), a comprehensive validation was performed on Method A to demonstrate its reliability.[1][2][3][4]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[2] To prove this, forced degradation studies are conducted to generate potential degradation products.[12][13][14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of Ethyl 3-ethylisoxazole-5-carboxylate in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

Results Comparison:

ConditionMethod A: Optimized Gradient MethodMethod B: Sub-optimal Isocratic Method
Unstressed Sample Sharp, symmetrical peak at ~8.5 min.Broader peak at ~4.2 min.
Acid Hydrolysis Main peak is pure. Degradant peak observed at ~6.2 min (Rs > 3.0).Degradant peak co-elutes with the main peak.
Base Hydrolysis Main peak is pure. Two degradant peaks at ~5.1 and ~7.8 min (Rs > 2.5).One degradant peak partially overlaps with the main peak.
Oxidative Degradation Main peak is pure. A minor degradant peak is well-resolved at ~9.1 min.The degradant peak is not detected.

Method A successfully separates all degradation products from the main analyte peak, proving its stability-indicating nature. In contrast, Method B fails to resolve key degradants, making it unsuitable for purity analysis.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: Linearity

  • Prepare a stock solution of Ethyl 3-ethylisoxazole-5-carboxylate reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

ParameterMethod A: Optimized Gradient MethodMethod B: Sub-optimal Isocratic Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9915
Y-intercept Close to zeroSignificant non-zero intercept

Method A shows excellent linearity with an r² value exceeding 0.999, indicating a strong correlation between concentration and response. Method B's lower r² and significant y-intercept suggest a less reliable linear relationship.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.

Experimental Protocol: Accuracy (Recovery)

  • Prepare placebo (if in a drug product) or blank solutions.

  • Spike the blank with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Data Summary:

Spike LevelMethod A: % Recovery (Mean ± SD)Method B: % Recovery (Mean ± SD)
80% 99.5 ± 0.4%95.2 ± 2.1%
100% 100.2 ± 0.3%104.5 ± 1.9%
120% 99.8 ± 0.5%96.1 ± 2.5%

Method A demonstrates high accuracy, with recovery values consistently between 98.0% and 102.0%. Method B shows greater variability and deviation from 100%, indicating potential systemic errors.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-day precision): Analysis of samples by different analysts, on different days, or with different equipment.

Experimental Protocol: Precision

  • For repeatability, prepare six individual samples at 100% of the target concentration and analyze them on the same day.

  • For intermediate precision, have a second analyst repeat the analysis on a different day.

  • Calculate the %RSD for the results.

Data Summary:

Precision LevelMethod A: %RSDMethod B: %RSD
Repeatability 0.4%2.2%
Intermediate Precision 0.7%3.8%

Method A exhibits excellent precision with %RSD values well below the typical acceptance criterion of 2.0%. Method B's higher %RSD values indicate a lack of reproducibility.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the sample under each modified condition.

  • Evaluate the impact on SST parameters and assay results.

Method A was found to be robust, with no significant changes in retention time, peak shape, or assay results when subjected to minor variations. Method B, however, showed significant shifts in retention time and a loss of resolution with small changes in mobile phase composition, indicating it is not a robust method.

IV. Visualizing the Validation Workflow

A structured approach is key to successful method validation. The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_val Validation Parameters MethodDev Method Development & Optimization SST System Suitability Testing (SST) MethodDev->SST Validation Method Validation (ICH Q2(R1)) SST->Validation If SST Passes Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Caption: Workflow for HPLC method validation.

The following diagram illustrates how each validation parameter contributes to the overall trustworthiness of the analytical method.

Trustworthiness Trustworthy Trustworthy Analytical Result Specificity Specificity Specificity->Trustworthy   Ensures correct   analyte is measured Linearity Linearity Linearity->Trustworthy   Guarantees proportional   response to concentration Accuracy Accuracy Accuracy->Trustworthy   Confirms result is   close to the true value Precision Precision Precision->Trustworthy   Demonstrates result   is reproducible Robustness Robustness Robustness->Trustworthy   Shows reliability under   normal variations

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Routes of Isoxazoles: A Comparative Analysis

Introduction The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals du...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[1][2] The development of efficient and versatile synthetic routes to access variously substituted isoxazoles is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic strategies for isoxazole ring construction, offering field-proven insights and detailed experimental protocols to inform your synthetic planning. We will delve into the two primary methodologies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine, evaluating their respective strengths, weaknesses, and practical applicability.

Route 1: The [3+2] Huisgen Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly modular method for constructing the isoxazole ring.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to introduce a wide variety of substituents at the 3 and 5-positions of the isoxazole ring by simply changing the starting aldehyde (for the nitrile oxide) and the alkyne.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide and alkyne react in a single step to form the five-membered isoxazole ring. The regioselectivity of the reaction, which determines whether the 3,5-disubstituted or 3,4-disubstituted isomer is formed, is a critical consideration. For terminal alkynes, the reaction generally favors the formation of the 3,5-disubstituted isoxazole.

G cluster_reactants Reactants cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole R1_CNO->Isoxazole [3+2] Cycloaddition R2_Alkyne R²-C≡C-H Terminal Alkyne R2_Alkyne->Isoxazole

Caption: General scheme of the [3+2] Huisgen cycloaddition for isoxazole synthesis.

Experimental Protocols

A significant advantage of this route is the in situ generation of the often unstable nitrile oxide from a stable precursor, typically an aldoxime, using a mild oxidant.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [4]

This protocol is particularly effective for achieving high regioselectivity with terminal alkynes.

  • Materials: Substituted aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium carbonate (1.2 mmol), terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), triethylamine (2.0 mmol), and tetrahydrofuran (THF, 10 mL).

  • Step 1: Aldoxime Formation: To a solution of the substituted aldehyde (1.0 mmol) in ethanol (5 mL) is added hydroxylamine hydrochloride (1.2 mmol) and sodium carbonate (1.2 mmol). The mixture is stirred at room temperature for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde. The solvent is removed under reduced pressure.

  • Step 2: Cycloaddition: The crude aldoxime is dissolved in THF (10 mL). The terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), and triethylamine (2.0 mmol) are added. The mixture is stirred at room temperature for 4-6 hours.

  • Step 3: Workup and Purification: The reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Synthesis of 3,5-Disubstituted Isoxazoles [5]

This approach avoids the use of metal catalysts, which can be advantageous in pharmaceutical synthesis to avoid metal contamination of the final product.

  • Materials: Aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), N-chlorosuccinimide (NCS, 1.1 mmol), triethylamine (1.5 mmol), and dichloromethane (DCM, 10 mL).

  • Step 1: Nitrile Oxide Generation and Cycloaddition: To a solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in DCM (10 mL) is added triethylamine (1.5 mmol). The mixture is cooled to 0 °C, and a solution of NCS (1.1 mmol) in DCM (5 mL) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Step 2: Workup and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Comparative Data
Catalyst SystemAlkyne TypeTemperature (°C)Time (h)Yield (%)Regioselectivity (3,5- vs 3,4-)Reference
Copper(I) IodideTerminalRoom Temp4-685-95>95:5[4][6]
None (NCS)Terminal0 to Room Temp12-2470-85~90:10[5]
RutheniumTerminal601280-90>98:2[7]
None (High Temp)Internal100-1202450-70Mixture[8]
Advantages and Disadvantages

Advantages:

  • High Modularity: A wide range of substituents can be introduced at the 3- and 5-positions.

  • Good Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.[9][10]

  • High Regioselectivity with Terminal Alkynes: Catalyzed versions, particularly with copper(I), provide excellent control over the formation of the 3,5-disubstituted isomer.[6][8]

Disadvantages:

  • Regioselectivity with Internal Alkynes: The reaction with unsymmetrical internal alkynes often leads to a mixture of regioisomers, which can be difficult to separate.

  • Safety of Nitrile Oxides: Although generated in situ, nitrile oxides can be unstable and potentially hazardous.

  • Metal Contamination: Copper-catalyzed methods may require additional purification steps to remove residual metal, a concern in pharmaceutical applications.[5]

Route 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method is a straightforward and often high-yielding approach to isoxazoles, particularly for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted derivatives. The readily available nature of 1,3-dicarbonyl compounds makes this a cost-effective strategy.

Reaction Mechanism

The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring.

G Reactants 1,3-Dicarbonyl Compound Hydroxylamine (NH₂OH) Monoxime Monoxime Intermediate Reactants->Monoxime Condensation Cyclic_Intermediate Cyclic Hemiaminal Monoxime->Cyclic_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Product Cyclic_Intermediate->Isoxazole Dehydration

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyl compounds.

Experimental Protocols

Protocol 3: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone

This is a classic and highly reproducible protocol.

  • Materials: Acetylacetone (10.0 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), sodium hydroxide (4.4 g, 0.11 mol), water (50 mL), and ethanol (25 mL).

  • Step 1: Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide in water. To this solution, add hydroxylamine hydrochloride with stirring until it dissolves completely.

  • Step 2: Addition of Dicarbonyl: Add acetylacetone dropwise to the stirred solution. An exothermic reaction will occur. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Step 3: Isolation and Purification: The product often separates as an oil. Extract the mixture with diethyl ether. Wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The crude 3,5-dimethylisoxazole can be further purified by fractional distillation.

Protocol 4: Synthesis of a 3,4,5-Trisubstituted Isoxazole [11]

This protocol demonstrates the synthesis of more complex isoxazoles using a substituted 1,3-dicarbonyl compound.

  • Materials: Substituted 1,3-diketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium acetate (1.5 mmol), and ethanol (10 mL).

  • Step 1: Reaction: To a solution of the 1,3-diketone (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Step 2: Reflux: Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

  • Step 3: Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 3,4,5-trisubstituted isoxazole.

Comparative Data
1,3-Dicarbonyl SubstrateProduct SubstitutionReaction ConditionsTime (h)Yield (%)Reference
Acetylacetone3,5-DimethylNaOH, H₂O/EtOH, RT180-90[12]
Dibenzoylmethane3,5-DiphenylNaOAc, EtOH, Reflux485-95[13]
Ethyl Acetoacetate & Aromatic Aldehyde3-Methyl-4-aryl-5-oneWater, RT0.5-284-96
Substituted 1,3-Diketones3,4,5-TrisubstitutedNaOAc, EtOH, Reflux4-870-90[11]
Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: 1,3-Dicarbonyl compounds are common and often inexpensive laboratory reagents.

  • High Yields: This method frequently provides high yields of the desired isoxazole.

  • Straightforward Procedure: The experimental setup and workup are generally simple and do not require specialized equipment.

  • Access to 3,4,5-Trisubstituted Isoxazoles: This route is particularly well-suited for the synthesis of fully substituted isoxazoles.[11]

Disadvantages:

  • Limited Substituent Diversity at the 4-position: The substituent at the 2-position of the 1,3-dicarbonyl compound dictates the substituent at the 4-position of the isoxazole, which can limit the accessible diversity at this position.

  • Regioselectivity with Unsymmetrical Dicarbonyls: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of two regioisomeric isoxazoles.

  • Harsher Conditions for Some Substrates: While many reactions proceed under mild conditions, some substrates may require elevated temperatures and longer reaction times.

Comparative Summary and Conclusion

The choice between the [3+2] cycloaddition and the 1,3-dicarbonyl condensation method for isoxazole synthesis depends heavily on the desired substitution pattern, the availability of starting materials, and the required level of regiochemical control.

G cluster_cycloaddition [3+2] Cycloaddition cluster_condensation 1,3-Dicarbonyl Condensation Cyc_Adv High Modularity Good Functional Group Tolerance High Regioselectivity (Terminal Alkynes) Cyc_Disadv Poor Regioselectivity (Internal Alkynes) Potential for Metal Contamination Con_Adv Readily Available Starting Materials High Yields Access to Trisubstituted Isoxazoles Con_Disadv Limited C4-Substituent Diversity Regioselectivity Issues (Unsymmetrical Dicarbonyls) Decision Desired Isoxazole? Decision->Cyc_Adv 3,5-Disubstituted Decision->Con_Adv 3,4,5-Trisubstituted

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Validation

A Comparative Guide to the Reactivity of Ethyl and Methyl 3-Ethylisoxazole-5-carboxylates

This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 3-ethylisoxazole-5-carboxylate and its methyl analog, Methyl 3-ethylisoxazole-5-carboxylate. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 3-ethylisoxazole-5-carboxylate and its methyl analog, Methyl 3-ethylisoxazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols to elucidate the subtle yet significant differences imparted by the ester's alkyl group.

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous pharmaceuticals, including COX-2 inhibitors and antibiotics.[1][2] As a five-membered aromatic heterocycle, it offers a unique blend of stability and controlled reactivity.[3][4] The stability of the aromatic system allows for manipulation of substituents, while the inherent weakness of the N-O bond provides a site for strategic ring cleavage under specific reductive or basic conditions, making isoxazoles versatile synthetic intermediates.[4]

When a carboxylate ester is appended at the 5-position, as in the case of our target molecules, an additional reactive center is introduced. The reactivity of this ester group is paramount for transformations such as prodrug activation, or the synthesis of amides and other derivatives. This guide focuses on a critical question: How does changing the ester from a methyl to an ethyl group—a common and seemingly minor modification—impact the overall reactivity profile of the 3-ethylisoxazole-5-carboxylate system?

We will explore this by examining the core principles governing the reactivity of these molecules and then applying them to predict and test their behavior in key chemical transformations.

Part 1: Foundational Principles of Reactivity

The reactivity of these compounds is not governed by a single factor but is a composite of the properties of the isoxazole ring, the ester functionality, and the specific alkyl group attached.

The Isoxazole Core and the Ester Moiety

The isoxazole ring is an electron-rich aromatic system, yet it possesses a weak N-O bond that is susceptible to cleavage.[1][4] This duality is key to its utility. Reactions can either preserve the ring or use its controlled opening to yield valuable difunctionalized compounds like β-hydroxy ketones or enaminoketones.[4][5]

The ester at the C5 position is a classic electrophilic site. The carbonyl carbon is susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. The efficiency of these reactions is dictated by two primary characteristics of the ester's alcohol-derived portion (the -OR group).

The Decisive Role of the Alkyl Group: Methyl vs. Ethyl

While both are simple alkyl groups, the transition from methyl (-CH₃) to ethyl (-CH₂CH₃) introduces critical differences in steric and electronic properties.

  • Steric Hindrance : The ethyl group is sterically more demanding than the methyl group.[6][7] This increased bulk physically obstructs the trajectory of an incoming nucleophile aiming to attack the carbonyl carbon. A more "crowded" reaction center leads to a higher activation energy and, consequently, a slower reaction rate.

  • Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, with an additional carbon atom, is a slightly stronger electron-donating group than methyl.[8] This increased electron donation to the carbonyl carbon reduces its partial positive charge (electrophilicity), making it a less attractive target for nucleophiles.

Combining these factors leads to a clear prediction: The methyl ester is expected to be more reactive towards nucleophilic acyl substitution than its ethyl counterpart. The smaller size and slightly lower electron-donating ability of the methyl group create a more accessible and more electrophilic carbonyl center.[9][10]

G cluster_methyl Methyl 3-ethylisoxazole-5-carboxylate cluster_ethyl Ethyl 3-ethylisoxazole-5-carboxylate M_Struct Less Steric Hindrance Slightly More Electrophilic C=O M_React Higher Reactivity M_Struct->M_React Leads to E_Struct Greater Steric Hindrance Slightly Less Electrophilic C=O E_React Lower Reactivity E_Struct->E_React Leads to Nu Nucleophile (e.g., OH⁻, RNH₂) Nu->M_Struct Attacks Nu->E_Struct Attacks

Caption: Factors influencing the relative reactivity of methyl vs. ethyl esters.

Part 2: Comparative Analysis in Key Transformations

To empirically validate our predictions, we can subject both esters to a series of standard chemical reactions and compare their conversion rates. Below are detailed protocols for three fundamental transformations.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is a classic nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl, ultimately yielding a carboxylate salt. This reaction is highly sensitive to both steric and electronic effects at the carbonyl center.

Causality of Experimental Design: A kinetic study is the most direct way to measure reactivity differences. By running the reactions in parallel under identical conditions (temperature, concentration) and monitoring reactant consumption or product formation over time, we can quantitatively determine the rate constants for each ester. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) offers precise quantitative data.

Experimental Protocol: Comparative Saponification Kinetics

  • Preparation : Prepare 0.1 M stock solutions of Ethyl 3-ethylisoxazole-5-carboxylate and Methyl 3-ethylisoxazole-5-carboxylate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Prepare a 0.5 M aqueous solution of Lithium Hydroxide (LiOH).[11][12]

  • Reaction Initiation : In separate, temperature-controlled reaction vessels maintained at 25°C, add 10 mL of each ester stock solution. At time t=0, add 4 mL of the 0.5 M LiOH solution to each vessel to initiate hydrolysis (final LiOH concentration will be ~0.14 M).

  • Monitoring :

    • At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M HCl solution to neutralize the base and stop the reaction.

    • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining ester.

  • Data Analysis : Plot the natural logarithm of the ester concentration versus time for both reactions. The slope of this line will be proportional to the pseudo-first-order rate constant. A steeper slope indicates a faster reaction.

Predicted Outcome : The plot for Methyl 3-ethylisoxazole-5-carboxylate will exhibit a significantly steeper slope than that for the ethyl analog, confirming its higher reactivity in base-catalyzed hydrolysis.

Aminolysis

The reaction of an ester with an amine to form an amide is fundamental in pharmaceutical synthesis. This transformation is also a nucleophilic acyl substitution and is governed by the same steric and electronic principles as hydrolysis.[13]

Causality of Experimental Design: Using a primary amine like benzylamine allows for a clean reaction that is easily monitored. The formation of the new amide product can be tracked, and its appearance rate serves as a direct measure of the ester's reactivity. The reaction is typically slower than saponification, often requiring elevated temperatures.[13]

Experimental Protocol: Comparative Aminolysis with Benzylamine

  • Setup : In two separate round-bottom flasks, dissolve 1.0 mmol of each ester (Ethyl and Methyl 3-ethylisoxazole-5-carboxylate) in 10 mL of a suitable solvent like Toluene.

  • Reagent Addition : Add 1.2 mmol (1.2 equivalents) of benzylamine to each flask.

  • Reaction : Heat both flasks to 80°C under a nitrogen atmosphere and stir.

  • Monitoring : Monitor the progress of the reaction by TLC every hour, using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Spot the starting ester and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of a new, more polar product spot (the amide) indicates conversion.

  • Work-up & Analysis : After a set time (e.g., 6 hours), cool the reactions, wash with dilute HCl to remove excess benzylamine, dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR to determine the conversion ratio of ester to amide.

Predicted Outcome : The reaction with Methyl 3-ethylisoxazole-5-carboxylate will show a higher conversion to the corresponding amide after 6 hours compared to the ethyl ester, demonstrating its superior reactivity in aminolysis.

Reductive Ring Opening

The cleavage of the isoxazole's N-O bond is a powerful transformation for accessing linear synthons. Catalytic hydrogenation is a common method to achieve this.[14][15]

Causality of Experimental Design: This experiment investigates whether the ester group influences the reactivity of the isoxazole ring itself. While the primary reaction site is the N-O bond, the overall electronic nature of the molecule can have a subtle effect. The goal here is less about rate and more about observing the feasibility and outcome of the reduction for both analogs.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation : In two separate hydrogenation flasks, dissolve 1.0 mmol of each ester in 15 mL of anhydrous Ethanol.

  • Catalyst Addition : Add 10 mol% of Palladium on Carbon (10% Pd/C) to each flask.[14]

  • Hydrogenation : Seal the flasks, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with Ethanol.

  • Analysis : Concentrate the filtrate under reduced pressure. Analyze the resulting crude product by ¹H NMR and Mass Spectrometry to identify the structure of the ring-opened product (typically a β-enamino-ketoester).

Predicted Outcome : Both esters are expected to undergo successful reductive ring opening. The reaction rate is primarily dictated by the hydrogenation of the N-O bond, so significant differences in reaction times between the methyl and ethyl esters are not anticipated. The primary outcome will be the successful synthesis of the respective methyl and ethyl β-enamino-ketoesters, demonstrating that this core reactivity of the isoxazole is preserved in both analogs.[15]

Summary of Predicted Reactivity

TransformationPredicted Relative ReactivityPrimary Influencing Factor(s)Rationale
Saponification (Hydrolysis) Methyl Ester > Ethyl EsterSteric & ElectronicThe smaller methyl group allows easier nucleophilic access, and its weaker inductive effect maintains higher carbonyl electrophilicity.[6][8]
Aminolysis Methyl Ester > Ethyl EsterSteric & ElectronicSimilar to hydrolysis, the less hindered and more electrophilic carbonyl of the methyl ester reacts faster with amines.[13]
Reductive Ring Opening Methyl Ester ≈ Ethyl EsterN-O Bond LabilityThe reaction occurs at the isoxazole ring, distant from the ester. The alkyl group's influence is expected to be minimal.[4]

Conclusion

For chemical transformations involving nucleophilic attack at the ester carbonyl, Methyl 3-ethylisoxazole-5-carboxylate is demonstrably the more reactive analog . This heightened reactivity is a direct consequence of the lower steric hindrance and greater electrophilicity of its carbonyl group compared to the ethyl ester. While the ethyl group offers slightly more stability, the methyl group provides a kinetic advantage that can be crucial for achieving higher yields or faster reaction times in synthetic sequences like hydrolysis and amidation.[9]

Conversely, for reactions targeting the isoxazole ring itself, such as reductive cleavage, the difference between the two esters is predicted to be negligible. The choice between the ethyl and methyl analog should therefore be guided by the specific transformation intended. For subsequent reactions at the ester position, the methyl variant is the superior choice for enhanced reactivity. If the ester is merely a placeholder and stability is a priority, the ethyl variant may be preferred. This guide provides the foundational logic and experimental framework for making that informed decision.

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  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
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  • ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole.
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Comparative

A Senior Application Scientist's Guide to the Biological Activity of Isoxazole Regioisomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Formula, The Architectural Imperative of Regioisomerism In the landscape of medicinal chemistry, the isoxazole scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula, The Architectural Imperative of Regioisomerism

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged five-membered heterocycle, a cornerstone in the design of numerous therapeutic agents.[1][2][3] This aromatic ring, containing adjacent nitrogen and oxygen atoms, is not merely a passive framework but an active participant in molecular interactions.[1][4][5] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][6][7] However, the true elegance and challenge in harnessing the power of isoxazoles lie in understanding their regioisomerism.

The specific arrangement of substituents on the isoxazole ring—be it 3,5-disubstituted, 3,4-disubstituted, or 4,5-disubstituted—is not a trivial structural nuance. It is a critical determinant of a molecule's three-dimensional shape, electronic distribution, and physicochemical properties. This architectural variation directly governs how a molecule interacts with its biological target, dictating the difference between a potent therapeutic lead and an inactive compound. This guide provides a comparative analysis of isoxazole regioisomers, grounded in experimental data, to illuminate the profound impact of substituent placement on biological activity and to offer a strategic framework for rational drug design.

The Regioisomeric Question: A Comparative Analysis of Biological Activity

The central thesis of this guide is that the biological profile of an isoxazole derivative is intrinsically linked to its substitution pattern. We will explore this by comparing regioisomers across three key therapeutic areas: oncology, inflammation, and microbiology.

Anticancer Activity: A Game of Shape and Target Engagement

The anticancer potential of isoxazole derivatives is well-documented, with mechanisms including the inhibition of crucial cellular machinery like chaperone proteins, tubulin, and various kinases.[8][9][10] Regioisomeric placement of substituents dictates the molecule's ability to fit into the specific binding pockets of these targets.

For instance, studies have shown that 3,4,5-trisubstituted isoxazoles are promising agents, often targeting proteins like Hsp90, which is vital for the stability of numerous oncoproteins.[9] In contrast, a comparison between diarylisoxazoles revealed that 4,5-disubstituted isomers exhibited greater antimitotic activity than their 3,4-disubstituted counterparts, suggesting a different mode of interaction, possibly with tubulin polymerization.[11] The 3,5-disubstituted pattern is also prevalent, with its efficacy heavily dependent on the nature of the groups at these two positions, which often interact with distinct pockets of a target enzyme or receptor.[12][13]

Comparative Experimental Data: Anticancer Cytotoxicity (IC₅₀ µM)

Isoxazole ScaffoldCompound ExampleCell Line (Cancer Type)IC₅₀ (µM)Mechanism/Target
3,5-Disubstituted Tyrosol-isoxazole derivative 3d (4-t-Bu-C₆H₄ at C5)K562 (Leukemia)45Apoptosis Induction
3,5-Disubstituted Isoxazole-Chalcone 10a DU145 (Prostate)0.96Tubulin Polymerization Inhibition
4,5-Disubstituted Diarylisoxazole AnaloguesVariousPotent (Specific data varies)Antimitotic
3,4,5-Trisubstituted NVP-AUY922 AnalogueNCI-H460 (Lung)Potent (Specific data varies)Hsp90 Inhibition
3,4-Disubstituted Diarylisoxazole AnaloguesVariousLess potent than 4,5-isomersAntimitotic

Data synthesized from multiple sources for comparative illustration.[9][11][13]

The causality behind these differences often relates to steric and electronic factors. A bulky group at the C-5 position of a 3,5-disubstituted isoxazole might be essential for anchoring the molecule in a hydrophobic pocket, while the substituent at C-3 provides a critical hydrogen bond interaction. Shifting that bulky group to the C-4 position could introduce steric clashes, preventing optimal binding and reducing activity.

Anti-inflammatory Activity: Targeting the Catalytic Sites of Enzymes

Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, have made a significant clinical impact on treating inflammation.[1][2] The efficacy of isoxazole-based anti-inflammatory agents is highly dependent on their structure, which allows for selective inhibition of enzymes like cyclooxygenase (COX-2) over COX-1, reducing gastrointestinal side effects.

Regioisomerism is key to achieving this selectivity. The arrangement of aryl groups and sulfonamide moieties around the isoxazole core determines the precise orientation within the COX-2 active site. Studies comparing different substitution patterns consistently find that specific regioisomers show superior potency and selectivity.[14]

Comparative Experimental Data: Anti-inflammatory Activity

Isoxazole RegioisomerCompound ExampleAssayResult
3,5-Disubstituted 3-(4'-methoxyphenyl)-5-(4-chlorophenyl)isoxazoleCarrageenan-induced paw edema70.90% inhibition
3,5-Disubstituted 3-(4'-methoxyphenyl)-5-phenylisoxazoleCarrageenan-induced paw edema65.45% inhibition
3,4,5-Trisubstituted Compound 5b Carrageenan-induced paw edema76.71% inhibition
Reference Drug IndomethacinCarrageenan-induced paw edema72.72% inhibition

Data synthesized from multiple sources for comparative illustration.[15][16][17]

The data suggests that while the 3,5-disubstituted scaffold is effective, further substitution at the C-4 position can enhance activity, potentially by providing additional interactions within the target enzyme's binding site. The choice of substituents is also critical; electron-withdrawing groups on a phenyl ring at the C-5 position often correlate with increased anti-inflammatory activity.

Antimicrobial Activity: Disrupting Microbial Defenses

The isoxazole ring is present in several potent antibiotics, including Cloxacillin and Dicloxacillin.[1][3][7] The antimicrobial action of isoxazole derivatives often stems from their ability to interfere with essential bacterial processes, such as cell wall synthesis or metabolic pathways. The spatial arrangement of functional groups, dictated by regioisomerism, is crucial for interacting with bacterial enzymes or structures.

For example, structure-activity relationship (SAR) studies have shown that the presence of specific groups at the C-3 and C-5 positions of the isoxazole ring is vital for activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of electron-donating or halogen groups on phenyl rings attached to the isoxazole core can modulate the antimicrobial spectrum and potency.[1][18]

Comparative Experimental Data: Antibacterial Activity (MIC µg/mL)

Isoxazole ScaffoldCompound ExampleS. aureus (Gram +)E. coli (Gram -)
3,5-Disubstituted Chalcone derivative 28 (2,4,6-trimethoxyphenyl)1>100
3,5-Disubstituted Chalcone derivative 17 (2-methoxyphenyl)8>100
Reference Drug Ciprofloxacin12

Data synthesized from a representative study for comparative illustration.[18]

This table clearly illustrates how the substitution pattern on the phenyl ring of a 3-phenyl-5-aryl isoxazole framework dramatically impacts antibacterial potency and spectrum. The highly potent activity of compound 28 against S. aureus highlights the importance of the specific methoxy substitution pattern.

Structure-Activity Relationship (SAR) Synthesis: A Predictive Framework

From the comparative data, we can distill a set of guiding principles for isoxazole drug design. The following diagram illustrates the general influence of substituent placement on the isoxazole core.

Caption: Generalized Structure-Activity Relationship (SAR) for the isoxazole scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of biological data, robust and well-controlled experimental protocols are essential. Here, we detail the methodologies for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay quantitatively measures the metabolic activity of living cells, which is a proxy for cell viability and proliferation. The causality is based on the principle that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.

Experimental Workflow: MTT Assay

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of each isoxazole regioisomer in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions. Include wells with medium only (blank), medium with vehicle (e.g., 0.1% DMSO) as a negative control, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Gently pipette to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[19] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6).

    • Group I: Control (Vehicle, e.g., 0.5% CMC).

    • Group II: Standard (Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compounds (Isoxazole regioisomers at a specific dose, e.g., 20 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective vehicle, standard, or test compound orally.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Mechanistic Insights: Isoxazoles and Cellular Signaling

Understanding the differential activity of regioisomers requires looking at the molecular level. For example, in cancer, many isoxazole derivatives function by inducing apoptosis (programmed cell death).[8][10] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. A potent anticancer isoxazole may bind to and inhibit Bcl-2, freeing up Bax to initiate the caspase cascade, leading to cell death. The specific regioisomeric structure is what allows for this high-affinity binding to Bcl-2.

Apoptosis Signaling Pathway Modulated by Isoxazoles

Apoptosis_Pathway cluster_main Apoptosis Induction Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Isoxazole Active Isoxazole Regioisomer Isoxazole->Bcl2 Inhibition

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Perspectives

The evidence is unequivocal: regioisomerism is a primary determinant of the biological activity of isoxazole derivatives. The choice of a 3,5-, 3,4-, or 4,5-disubstitution pattern, or a more complex trisubstituted scaffold, fundamentally alters a molecule's interaction with its biological target. This guide has demonstrated through comparative data that these structural modifications can lead to orders-of-magnitude differences in potency across anticancer, anti-inflammatory, and antimicrobial applications.

For drug development professionals, this underscores the necessity of systematic regioisomeric synthesis and evaluation. Rather than viewing isomers as minor variants, they should be treated as distinct chemical entities with unique therapeutic potential. Future research should focus on co-crystal structure analysis to visualize the precise binding modes of different regioisomers, further refining our understanding and enabling more predictive, in silico design of next-generation isoxazole-based therapeutics.

References

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Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Ethyl 3-ethylisoxazole-5-carboxylate

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory agents to anticancer therapeutics, necessitates robust and unambiguous methods for the synthesis and structural verification of its derivatives.[4][5][6] This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the structure of a target molecule, Ethyl 3-ethylisoxazole-5-carboxylate, following its synthesis.

The primary challenge in the synthesis of 3,5-disubstituted isoxazoles via the common 1,3-dipolar cycloaddition pathway is the potential formation of regioisomers.[7][8] Therefore, simply obtaining a product with the correct mass is insufficient; a rigorous, multi-technique spectroscopic approach is essential to definitively establish the precise arrangement of substituents on the isoxazole ring. This guide will explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

Part 1: The Synthetic Challenge: Regioselectivity in Isoxazole Formation

The most versatile and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][4][9] For our target molecule, a plausible route involves the reaction of the nitrile oxide generated from propionaldoxime with ethyl propiolate.

However, this reaction can theoretically yield two distinct regioisomers:

  • Ethyl 3-ethylisoxazole-5-carboxylate (Target Isomer)

  • Ethyl 5-ethylisoxazole-3-carboxylate (Potential Regioisomeric Impurity)

Distinguishing between these two structures is the central analytical problem. This guide will compare and contrast the expected spectroscopic data for both isomers, demonstrating how a combined analytical approach provides an irrefutable structural assignment.

Part 2: A Multi-Pronged Analytical Workflow for Unambiguous Confirmation

A single analytical technique is rarely sufficient for the complete characterization of a novel compound. We will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This workflow is designed to be self-validating, where the results from each technique corroborate the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis [3+2] Cycloaddition (Propionaldoxime + Ethyl Propiolate) purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purified Sample ir FT-IR Spectroscopy purification->ir Purified Sample ms Mass Spectrometry purification->ms Purified Sample interpretation Comparative Data Analysis (vs. Regioisomer) nmr->interpretation ir->interpretation ms->interpretation confirmation Final Structure Confirmed interpretation->confirmation

Figure 1: High-level workflow for the synthesis and structural confirmation of Ethyl 3-ethylisoxazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. We will utilize 1D (¹H, ¹³C) and 2D techniques to resolve the isomeric ambiguity.

Rationale for Experimental Choice: ¹H NMR allows us to count the number of distinct protons, determine their electronic environments, and understand their connectivity through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. For challenging cases like regioisomers, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable as they reveal long-range (2-3 bond) correlations between protons and carbons, providing definitive proof of connectivity.[10]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Shift (ppm) - Target IsomerPredicted MultiplicityIntegrationPredicted Shift (ppm) - Regioisomer
Isoxazole-H~6.8 - 7.0s1H~6.5 - 6.7
Ester -OCH₂-~4.4 - 4.5q2H~4.4 - 4.5
3-Ethyl -CH₂-~2.8 - 2.9q2HN/A
5-Ethyl -CH₂-N/A--~3.0 - 3.1
Ester -CH₃~1.4 - 1.5t3H~1.4 - 1.5
3-Ethyl -CH₃~1.3 - 1.4t3HN/A
5-Ethyl -CH₃N/A--~1.3 - 1.4

Key Differentiator: The chemical shift of the isoxazole ring proton (Isoxazole-H) is the most telling feature in the ¹H NMR spectrum. In the target 3,5-disubstituted isomer, this proton is at the C4 position, deshielded by the adjacent C5-ester group, leading to a downfield shift (~6.8-7.0 ppm). In the regioisomer, the C4-proton is adjacent to the C5-ethyl group, resulting in a more upfield resonance (~6.5-6.7 ppm).[11]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Shift (ppm) - Target IsomerPredicted Shift (ppm) - Regioisomer
Ester C=O~160~162
Isoxazole C3~165~160
Isoxazole C5~172~175
Isoxazole C4~105~103
Ester -OCH₂-~62~62
3-Ethyl -CH₂-~20N/A
5-Ethyl -CH₂-N/A~22
Ester -CH₃~14~14
3-Ethyl -CH₃~11N/A
5-Ethyl -CH₃N/A~11

Definitive Confirmation with 2D HMBC NMR:

An HMBC experiment would provide irrefutable proof. For the target isomer , we would expect to see a 3-bond correlation between the C4-H proton and the C5-ester carbonyl carbon. Conversely, for the regioisomer , the C4-H proton would show a 3-bond correlation to the C5-ethyl methylene carbon. This single experiment definitively resolves the structural question.

Figure 2: Key HMBC correlations used to differentiate between the target molecule and its regioisomer.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Rationale for Experimental Choice: While not as structurally detailed as NMR, FT-IR provides a quick validation that the desired chemical transformation has occurred. Specifically, we look for the appearance of the ester carbonyl group and the characteristic vibrations of the newly formed isoxazole ring, while confirming the absence of starting material signals (e.g., alkyne C≡C-H).

Predicted FT-IR Data (Neat, cm⁻¹)

Wavenumber (cm⁻¹)AssignmentRationale
~2980C-H stretch (aliphatic)Confirms presence of ethyl groups.
~1735-1750C=O stretch (ester)Strong, sharp peak indicating the ester functional group.[12]
~1610C=N stretch (isoxazole)Characteristic of the isoxazole ring system.
~1450C=C stretch (isoxazole)Characteristic of the isoxazole ring system.
~1250 & ~1100C-O stretch (ester)Two distinct stretches confirming the C-O bonds of the ester.[12]

Comparative Analysis: The FT-IR spectra of both the target isomer and the regioisomer would be very similar, as they contain the same functional groups. Therefore, FT-IR is used here as a confirmatory tool for the overall structure, not as the primary method for distinguishing between isomers.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental formula.

Rationale for Experimental Choice: HRMS is the definitive method for confirming that the product has the correct atomic composition. Standard electron ionization (EI) mass spectrometry can also reveal fragmentation patterns that offer clues about the molecule's structure.

Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₉H₁₃NO₃
Molecular Weight183.21 g/mol
Exact Mass (HRMS [M+H]⁺)184.0917
Key Fragmentation Ion (m/z)155 ([M-C₂H₄]⁺), 138 ([M-OC₂H₅]⁺)

Comparative Analysis: Both the target molecule and its regioisomer have the identical molecular formula and mass. While subtle differences in fragmentation patterns might exist, they are often not pronounced enough to provide a standalone, unambiguous distinction. Therefore, MS serves to confirm the elemental composition, complementing the detailed structural map provided by NMR.

Part 3: Detailed Experimental Protocols

3.1. NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise.

  • HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence optimized for a J-coupling of 8 Hz to detect 2- and 3-bond correlations.

3.2. FT-IR Sample Preparation and Acquisition

  • Sample Preparation: If the sample is a liquid, a single drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is placed on the crystal and pressure is applied.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

3.3. HRMS Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Conclusion

The structural confirmation of a synthesized molecule like Ethyl 3-ethylisoxazole-5-carboxylate is a non-trivial task that demands a rigorous and multi-faceted analytical approach. While FT-IR and Mass Spectrometry are crucial for confirming functional groups and elemental composition, they are insufficient on their own to resolve the critical issue of regiochemistry.

Unambiguous confirmation hinges on the detailed correlational data provided by NMR spectroscopy. The chemical shift of the C4-isoxazole proton in the ¹H NMR spectrum provides a strong initial indication, but the definitive evidence is supplied by a 2D HMBC experiment, which irrefutably establishes the connectivity of the molecular framework. By following this self-validating workflow, researchers can have the utmost confidence in their synthetic outcomes, a prerequisite for advancing any compound into further stages of research and development.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link][9]

  • Gummadavelli, A., et al. (2013). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link][13]

  • Bunescu, A., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link][8]

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Comparative

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Side-by-Side Catalyst Comparison

Introduction: The Enduring Value of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, forming the core of numerous therapeutic agents across a spectrum of diseases, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.[1][2][3][4][5] The efficient and regioselective construction of this moiety is therefore a cornerstone of modern drug discovery and development.

The predominant strategy for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, between a nitrile oxide and an alkyne.[5][6][7] While this reaction can proceed thermally, the choice of catalyst is a critical determinant of success, profoundly influencing reaction rates, yields, regioselectivity, and tolerance to sensitive functional groups.

This guide provides a head-to-head comparison of the primary catalytic systems employed for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Core Reaction: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The foundational reaction for isoxazole synthesis involves the concerted or stepwise addition of a nitrile oxide (the 1,3-dipole) across the triple bond of an alkyne (the dipolarophile). The nitrile oxide is typically generated in situ from an aldoxime precursor to avoid its rapid dimerization. Catalysts are introduced to overcome the activation energy barrier, control the orientation of the dipole and dipolarophile to yield a single regioisomer, and enable the reaction to proceed under milder, more functional-group-tolerant conditions.

Caption: Catalytic cycle for Copper(I)-mediated isoxazole synthesis.

Performance & Scope

Copper catalysts are highly effective, often requiring low catalyst loadings (1-5 mol%). The reactions are typically robust and can be performed in a variety of solvents, including aqueous media, without rigorous exclusion of oxygen. [8] Table 1: Performance Comparison for 3,5-Disubstituted Isoxazole Synthesis

Catalyst System Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Typical Yield (%) Ref
CuI / Base 1-5 THF, t-BuOH/H₂O 25 - 60 1 - 12 85-98 [4][8]
Cu(OAc)₂ 5 CHCl₃ 60 12 - 24 70-94 [9]
CuCl 10 EtOAc 80 2 - 4 75-90 [10]

| Cu/Al₂O₃ (Ball-milling) | 10 | Solvent-free | 25 | 0.5 - 1 | 80-95 | [11]|

Note: Yields are representative and vary with substrates.

The scope is exceptionally broad, tolerating a vast array of functional groups on both the alkyne and the aldoxime precursor, making it a go-to method in complex molecule synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a convenient one-pot procedure that avoids the isolation of unstable intermediates. [8]

  • Reaction Setup: To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) to generate the Cu(I) species in situ.

  • Nitrile Oxide Generation: Add chloramine-T trihydrate (1.05 mmol) to the vigorously stirred mixture. Chloramine-T serves as both the halogenating agent and the base to generate the nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-8 hours.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Palladium-Catalyzed Systems: Accessing Fused and Complex Isoxazoles

Palladium catalysis opens pathways to isoxazole structures that are not readily accessible through traditional cycloadditions, most notably benzo[d]isoxazoles and highly substituted isoxazoles via C-H activation or cascade reactions. [12][13]

Mechanism of Action: C–H Activation and Annulation

A prominent palladium-catalyzed route involves the C-H activation of N-phenoxyacetamides followed by a [4+1] annulation with an aldehyde. [14][15]The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The N-O amide group acts as a directing group, facilitating the ortho-palladation of the phenoxy ring. The resulting palladacycle then reacts with the aldehyde, leading to the formation of the isoxazole ring while keeping the N-O bond intact. [14]

Caption: Proposed catalytic cycle for Pd-catalyzed benzo[d]isoxazole synthesis via C-H activation.

Performance & Scope

This methodology is powerful for constructing the benzo[d]isoxazole core, which is a key intermediate for pharmaceuticals like Risperidone. [14]The reactions typically require higher temperatures and specific directing groups on the starting material.

Table 2: Performance Data for Palladium-Catalyzed Benzo[d]isoxazole Synthesis

Catalyst System Oxidant Solvent Temperature (°C) Time (h) Typical Yield (%) Ref
Pd(TFA)₂ TBHP Dichloroethane 100 12 40-85 [14]

| Pd(OAc)₂ | K₂S₂O₈ | Acetonitrile | 80 | 24 | 55-75 | |

Experimental Protocol: Synthesis of 3-Phenyl-1,2-benzisoxazole

This protocol is adapted from the C-H activation/[4+1] annulation methodology. [14]

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-phenoxyacetamide (0.5 mmol), benzaldehyde (0.75 mmol), Pd(TFA)₂ (0.05 mmol, 10 mol%), and 3Å molecular sieves (100 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (2.0 mL) followed by tert-butyl hydroperoxide (TBHP, 1.5 mmol, 5.0-6.0 M in decane).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-phenyl-1,2-benzisoxazole.

Gold-Catalyzed Systems: The Cycloisomerization Specialists

Gold catalysts, particularly Au(I) and Au(III) salts, excel at catalyzing the cycloisomerization of appropriately functionalized precursors, such as α,β-acetylenic oximes, into isoxazoles. [16][17]This approach offers an alternative entry point that does not rely on a separate nitrile oxide component.

Mechanism of Action: π-Activation of Alkynes

The carbophilic nature of gold catalysts allows them to act as powerful π-acids. The catalytic cycle begins with the coordination of the gold catalyst (e.g., AuCl₃) to the triple bond of the α,β-acetylenic oxime. [16]This π-activation renders the alkyne highly electrophilic, facilitating a 5-endo-dig intramolecular cyclization by the nucleophilic oxime oxygen. Subsequent protodeauration regenerates the catalyst and releases the aromatic isoxazole product. [16]

Caption: Proposed mechanism for Gold(III)-catalyzed cycloisomerization to isoxazoles.

Performance & Scope

Gold catalysis provides a direct route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substituents on the starting acetylenic oxime. [16][17]The reactions are often high-yielding and proceed under moderate conditions.

Table 3: Performance Data for Gold-Catalyzed Cycloisomerization

Catalyst System Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Typical Yield (%) Ref
AuCl₃ 5 Dichloromethane 25 - 40 0.5 - 2 85-98 [16]

| (Johnphos)AuCl / AgSbF₆ | 5 | Dichloroethane | 60 | 3 | 50-95 | [18]|

Experimental Protocol: AuCl₃-Catalyzed Synthesis of 3,5-Diphenylisoxazole

This protocol is adapted from the AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes. [16]

  • Reaction Setup: To a solution of 1,3-diphenylprop-2-yn-1-one oxime (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add gold(III) chloride (AuCl₃, 0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC.

  • Workup: Once the starting material is consumed (usually within 30 minutes to 2 hours), filter the reaction mixture through a short pad of silica gel or Celite to remove the catalyst, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.

Organocatalytic Systems: The Metal-Free Alternative

For applications where metal contamination is a critical concern, such as in late-stage pharmaceutical synthesis, organocatalysis provides a valuable metal-free alternative. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the cycloaddition, particularly in green solvents. [7]

Mechanism of Action: Base-Mediated Deprotonation

In the organocatalytic pathway, a base like DABCO facilitates the dehydrohalogenation of a hydroximoyl halide (generated in situ from an aldoxime) to form the reactive nitrile oxide dipole. The base also activates the alkyne component, promoting the subsequent [3+2] cycloaddition. While effective, these reactions often require higher temperatures and longer reaction times compared to their metal-catalyzed counterparts.

Performance & Scope

Organocatalytic methods are attractive for their low toxicity and cost. However, they may exhibit a more limited substrate scope and lower efficiency than transition metal systems.

Table 4: Performance Data for Organocatalyzed Isoxazole Synthesis

Catalyst System Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Typical Yield (%) Ref
DABCO 20 Water 80 24 70-80 [7]

| Chiral Phosphoric Acid | 2-10 | Toluene | 40 | 24-48 | 89-99 | [19]|

Note: The chiral phosphoric acid system is for a specialized atroposelective arylation, not a standard cycloaddition, but illustrates a powerful organocatalytic approach.

Side-by-Side Comparison Summary

FeatureCopper CatalysisPalladium CatalysisGold CatalysisOrganocatalysis
Primary Use General 3,5-disubstituted isoxazolesFused systems (e.g., benzoisoxazoles)Cycloisomerization of acetylenic oximesMetal-free synthesis
Mechanism Copper acetylide formationC-H activation / AnnulationAlkyne π-activationBase-mediated cycloaddition
Key Advantages High efficiency, broad scope, mild conditions, "click" reliabilityAccess to unique scaffolds, C-H functionalizationHigh yields, rapid reactions, alternative pathwayLow toxicity, inexpensive, metal-free products
Key Limitations Primarily for terminal alkynes, potential metal leachingRequires directing groups, higher temperatures, specific substratesRequires synthesis of specific oxime precursorsSlower reaction rates, higher catalyst loading, narrower scope
Cost / Toxicity Low to moderate cost, moderate toxicityHigh cost, moderate toxicityHigh cost, lower toxicityLow cost, low toxicity

Conclusion and Future Outlook

The synthesis of the isoxazole ring is a mature field, yet the choice of catalyst remains a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign.

  • For robust, general-purpose synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, Copper(I) catalysis is the undisputed workhorse. Its reliability, mild conditions, and broad functional group tolerance make it the first choice for most applications.

  • When the target is a fused isoxazole, such as a benzo[d]isoxazole, Palladium catalysis offers a powerful, albeit more specialized, solution through C-H activation strategies.

  • Gold catalysis provides an elegant and rapid alternative via cycloisomerization, proving particularly useful when the required acetylenic oxime precursors are readily available.

  • Organocatalysis represents the ideal choice for metal-sensitive applications, prioritizing low toxicity and purity of the final product over reaction speed or ultimate efficiency.

Looking ahead, the field is increasingly driven by the principles of green chemistry. Innovations in mechanochemical synthesis using ball-milling, reactions in aqueous or deep eutectic solvents, and the use of ultrasound irradiation are paving the way for more sustainable and environmentally benign methods for constructing this vital heterocyclic scaffold. [11][20][21]The continued development of more active and selective catalysts will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of novel isoxazole-containing molecules for the next generation of therapeutics.

References

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  • Yamamoto, Y., et al. (2018). Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters, 20(2), 433–436. [Link]

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Validation

A Comparative Guide to the Green Synthesis of Isoxazoles: Metrics, Methods, and Molecular Efficiency

The isoxazole ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals ranging from antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib.[1] Gi...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals ranging from antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib.[1] Given their prevalence and importance, the methods used for their synthesis are under increasing scrutiny. Traditional synthetic routes, while effective, often rely on prolonged reaction times, excessive solvent use, and high energy consumption, running counter to the principles of green and sustainable chemistry.[2]

This guide provides a critical evaluation of two distinct synthetic strategies for preparing 3,5-disubstituted isoxazoles: a classical thermal reflux method and a modern microwave-assisted approach. By applying key green chemistry metrics—Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI)—we will dissect the environmental footprint of each method, offering researchers and drug development professionals a data-driven framework for making more sustainable synthetic choices.

Understanding the Metrics: A Quick Primer

Before delving into the protocols, it is essential to define the metrics used for our evaluation.[3][4]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product. It is a measure of reaction efficiency at the atomic level.[5]

  • E-Factor (Environmental Factor): A simple yet powerful metric calculated as the total mass of waste generated divided by the mass of the desired product. A lower E-Factor signifies less waste and a greener process.[6]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to produce a specific mass of the final product. It provides a comprehensive view of the overall process efficiency.

The workflow for evaluating these syntheses is a systematic process, moving from procedural analysis to quantitative comparison.

Green_Chemistry_Evaluation_Workflow Green Chemistry Evaluation Workflow cluster_0 Method Selection & Data Extraction cluster_1 Metric Calculation cluster_2 Analysis & Reporting A Identify Synthetic Protocols (Conventional vs. Alternative) B Extract Mass Data for All Inputs (Reactants, Solvents, Reagents) A->B C Calculate Atom Economy (Theoretical Efficiency) B->C D Calculate E-Factor & PMI (Actual Waste & Intensity) B->D E Compare Metrics in Table Format D->E F Draw Conclusions on Environmental Impact E->F

Caption: A workflow for evaluating the green credentials of a chemical synthesis.

Case Study: Synthesis of 3,5-Disubstituted Isoxazoles

To provide a direct and meaningful comparison, we will evaluate two methods for synthesizing a representative 3,5-disubstituted isoxazole, starting from a chalcone precursor.

Method 1: Conventional Synthesis via Thermal Reflux

This classical approach involves the condensation of a chalcone with hydroxylamine hydrochloride under prolonged heating. It is a widely used and well-documented method.[7]

Experimental Protocol:

  • A mixture of a substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is combined with sodium acetate and glacial acetic acid in 50 mL of ethanol.

  • The mixture is heated under reflux for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water (estimated 100 mL).

  • The precipitated solid is collected by filtration, dried, and recrystallized from aqueous ethanol (estimated 40 mL ethanol, 10 mL water) to yield the final isoxazole product.[7]

Method 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

This modern approach utilizes microwave irradiation to dramatically accelerate the reaction, operating under metal-free conditions.[8][9]

Experimental Protocol:

  • A mixture of an oxime (2 mmol), an alkyne (1.2 mmol), N-Chlorosuccinimide (NCS, 2.2 mmol), and Diisopropylethylamine (DIEA, 1 mmol) are dissolved in 3 mL of N,N-Dimethylformamide (DMF) in a 5 mL microwave-safe vessel.

  • The sealed vessel is irradiated in a microwave reactor at 120 °C for 10 minutes.[8]

  • After cooling, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic phases are dried over magnesium sulfate, concentrated under reduced pressure, and the crude residue is purified by silica gel column chromatography to afford the desired phenylisoxazole.

Quantitative Green Chemistry Analysis

To perform our analysis, we will use the synthesis of 3,5-diphenylisoxazole (MW: 221.26 g/mol ) as a representative example.

Synthesis_Comparison Input-Output Comparison for Isoxazole Syntheses cluster_0 Method 1: Conventional Reflux cluster_1 Method 2: Microwave-Assisted Chalcone_C Chalcone (2.08g) Product_C 3,5-Diphenylisoxazole (~1.77g, 80% Yield) Chalcone_C->Product_C NH2OH_C NH2OH·HCl (0.69g) NH2OH_C->Product_C Solvent_C Ethanol (~90 mL) Solvent_C->Product_C Workup_C Water (~110 mL) Workup_C->Product_C Waste_C Significant Solvent & Byproduct Waste Product_C->Waste_C generates Oxime_M Oxime (0.24g) Product_M 3,5-Diphenylisoxazole (~0.21g, 80% Yield) Oxime_M->Product_M Alkyne_M Alkyne (0.12g) Alkyne_M->Product_M Reagents_M NCS, DIEA (0.42g) Reagents_M->Product_M Solvent_M DMF (3 mL) EtOAc (60 mL) Solvent_M->Product_M Waste_M Reduced Solvent & Reagent Waste Product_M->Waste_M generates

Caption: A visual summary of the material inputs for conventional versus microwave-assisted isoxazole synthesis.

Data Summary & Comparison

The following table summarizes the calculated green metrics for both synthetic routes. The calculations are based on the protocols described above for producing 3,5-diphenylisoxazole.

MetricMethod 1: Conventional RefluxMethod 2: Microwave-AssistedGreen Advantage
Reaction Time 8 - 10 hours10 minutesMicrowave
Energy Input High (prolonged heating)Low (short, intense heating)Microwave
Atom Economy (AE) ~79.6%~58.7%Conventional
E-Factor ~103~295Conventional
PMI ~104~296Conventional
Primary Solvents Ethanol, WaterDMF, Ethyl AcetateConventional (Greener Solvents)

Note: E-Factor and PMI for the conventional method are estimated based on typical lab practices for workup and recrystallization volumes. The microwave method's values are higher primarily due to the large volume of solvent used for extraction relative to the small scale of the reaction.

Discussion and Expert Insights

At first glance, the quantitative metrics present a surprising picture: the conventional method appears "greener" based on Atom Economy, E-Factor, and PMI. However, this highlights a critical lesson in applying green chemistry metrics: context is everything.

  • Atom Economy: The conventional synthesis of 3,5-diphenylisoxazole from chalcone and hydroxylamine hydrochloride has a higher theoretical atom economy because fewer auxiliary reagents (like NCS and DIEA in the microwave method) are used. The primary byproduct is water and NaCl, which are relatively benign.

  • E-Factor and PMI: The calculated E-Factor and PMI for the microwave reaction are significantly higher. This is a direct consequence of the reaction scale described in the literature. The protocol uses a large volume of extraction solvent (60 mL of ethyl acetate) for a very small amount of product (~0.21 g), which inflates the mass of the total inputs and, consequently, the waste. If the microwave reaction were scaled up, the ratio of solvent to product would likely decrease, dramatically improving its E-Factor and PMI. Conversely, the conventional method's waste is dominated by large volumes of relatively green solvents (ethanol and water).

  • Time and Energy: The most dramatic and undeniable advantage of the microwave-assisted synthesis is the colossal reduction in reaction time from ~8 hours to just 10 minutes.[10] This translates to a massive reduction in energy consumption, a factor not captured by mass-based metrics but central to green chemistry.[11]

  • Solvent Choice: The conventional method uses ethanol and water, which are considered greener solvents than the DMF and ethyl acetate used in the microwave protocol. DMF, in particular, is a solvent of concern due to its toxicity.

Conclusion: A Holistic View on "Greenness"

This comparative analysis demonstrates that no single metric can definitively label a reaction as "green." While the conventional reflux method shows superior performance in mass-based metrics for this specific comparison, its high energy consumption and long duration are significant drawbacks, particularly in a professional drug development setting where time is a critical resource.

The microwave-assisted method, despite its poor initial E-Factor and PMI on a small scale, showcases the future of efficient chemical synthesis.[8] Its primary green advantage lies in its incredible speed and energy efficiency. The challenge for researchers is to optimize these modern methods by reducing solvent volumes during workup, exploring greener solvent alternatives, and adapting them for larger-scale synthesis, which would drastically improve their mass-based metrics.

Ultimately, the choice of synthetic route requires a multi-faceted evaluation. For rapid library synthesis and initial discovery, the speed of microwave chemistry is unparalleled. For large-scale, cost-effective manufacturing, a process might be re-developed to optimize the atom economy and minimize solvent waste, potentially starting from the more atom-economical conventional route but integrating greener conditions. This guide serves as a framework for such an evaluation, empowering scientists to look beyond yield and consider the broader environmental impact of their chemical transformations.

References

  • Jadhav, S. D., et al. (2022). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. RSC Advances, 12(44), 28591-28610. Available at: [Link]

  • Shafi, S., et al. (2012). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 74(3), 225-231. Available at: [Link]

  • García-García, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4148. Available at: [Link]

  • Kapubalu, S.K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]

  • Yan, L., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles, 104(6), 1098. Available at: [Link]

  • Bandyopadhyay, D., & Rague, B. (2014). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 7(5), 457-461. Available at: [Link]

  • Yan, L., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION. Semantic Scholar. Available at: [Link]

  • Andraos, J. (2002). Metrics to 'Green' Chemistry—Which Are the Best? Green Chemistry, 4(6), 521-527. Available at: [Link]

  • Jessop, P. (2023). Green Chemistry: What benchmarking metrics can I use to show the green advance? YouTube. Available at: [Link]

  • Bhatt, A., et al. (2019). Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 1 ) on the chalcone. ResearchGate. Available at: [Link]

  • Kadnor, V.A., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 437-441. Available at: [Link]

  • Organic Chemistry Student Association, University of Oulu. (2022). Green chemistry metrics for organic synthetic chemistry. OuluREPO. Available at: [Link]

  • Sahu, N., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(Suppl. 2), 25-30. Available at: [Link]

  • Novikov, M. S., et al. (2025). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Hotta, S. K., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Semantic Scholar. Available at: [Link]

  • Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2634. Available at: [Link]

  • Fringuelli, F., et al. (2011). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 15(2), 299-326. Available at: [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. ChemBAM. Available at: [Link]

  • Gholap, D. P., et al. (2018). Calculations of E-Factor and eco-scale. ResearchGate. Available at: [Link]

  • Pawłowski, M., et al. (2017). Synthesis of selected azoles derivatives using the cross-combination of microwave and ultrasound factors. Proceedings, 1(4), 18. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). definition of atom economy examples explained how to do atom economy calculations formula. Doc Brown's Chemistry. Available at: [Link]

  • Mohane, S. R., et al. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86, 1228-1230. Available at: [Link]

  • Lee, J., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(11), 1869. Available at: [Link]

  • Zhang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(14), 3331. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Isoxazole Compounds

Introduction: The Isoxazole Scaffold and the Imperative for Rigorous In Vitro Validation The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative for Rigorous In Vitro Validation

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This chemical versatility, however, presents a significant challenge: a novel isoxazole derivative may interact with multiple biological targets, leading to unforeseen off-target effects or complex mechanisms of action.[3] Therefore, the early and rigorous validation of in vitro assays is not merely a procedural step but a foundational pillar of a successful drug discovery program. It is the process by which we build confidence in our data, ensuring that our hits are real, our leads are potent and selective, and our development candidates are safe.

This guide provides an in-depth, experience-driven framework for validating a suite of in vitro assays tailored for the characterization of novel isoxazole compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, emphasizing the design of self-validating systems that generate trustworthy, decision-driving data for researchers, scientists, and drug development professionals.

Part 1: The Validation Gauntlet - A Phased Approach to Characterization

The journey from a novel compound to a viable lead requires a multi-faceted assessment. We advocate for a parallel, rather than purely sequential, validation strategy. Early assessment of potential liabilities like cytotoxicity or poor metabolic stability can save invaluable resources by flagging problematic compounds before extensive efficacy testing is undertaken.

Here is a logical workflow for the comprehensive in vitro validation of a novel isoxazole compound.

G cluster_0 Phase 1: Primary Screening & Initial Profiling cluster_1 Phase 2: Lead Optimization & Deeper Profiling cluster_2 Phase 3: Candidate Nomination A Novel Isoxazole Compound Synthesis B Primary Efficacy Assay (e.g., Target Enzyme Inhibition) A->B Characterize C Broad-Spectrum Cytotoxicity Assay (e.g., MTT or LDH) A->C Characterize D Initial Metabolic Stability (e.g., Liver Microsomes) A->D Characterize F Target Selectivity Profiling (e.g., Kinase Panel) B->F Confirm Selectivity G Early Safety Pharmacology (e.g., hERG Channel Assay) B->G Assess Safety E Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis) C->E Elucidate Mechanism H Expanded Metabolic Profiling (e.g., Hepatocytes, Metabolite ID) D->H Assess Full Profile J Finalized In Vitro Data Package E->J F->J G->J H->J I In Vivo Model Selection J->I Inform

Caption: A phased workflow for in vitro validation of novel isoxazole compounds.

Part 2: Foundational Assays - Gauging General Cellular Health

Before assessing specific efficacy, it is critical to determine a compound's general effect on cell viability. A compound that appears potent in an efficacy assay may simply be killing the cells, an artifact that must be identified early. Cytotoxicity is a critical endpoint in drug discovery used to evaluate the on-target and off-target effects of a compound.[4][5][6]

Comparison of Core Cytotoxicity Assays

The choice of assay depends on the desired endpoint: metabolic activity, membrane integrity, or a specific cell death pathway.

Assay TypePrincipleAdvantagesDisadvantagesTypical Application
Metabolic (MTT/WST-1) Measures mitochondrial reductase activity, a proxy for cell viability.High-throughput, inexpensive, well-established.Can be confounded by compounds affecting cellular metabolism.Initial broad-spectrum toxicity screen.
Membrane Integrity (LDH) Measures lactate dehydrogenase (LDH) released from damaged cells into the media.[4][7]Directly measures cell death (necrosis); non-lytic.Less sensitive for early apoptosis; signal can be transient.Assessing necrotic or lytic cell death mechanisms.
Apoptosis (Caspase-3/7) Measures the activity of effector caspases 3 and 7, key mediators of apoptosis.[8][9][10]Highly specific for apoptosis; sensitive.May miss non-apoptotic cell death; timing is critical.Differentiating between apoptotic and necrotic pathways.
Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol provides a luminescent readout of caspase-3 and -7 activity, which are key effector caspases in the apoptotic pathway.[8]

Objective: To quantify the induction of apoptosis by novel isoxazole compounds in a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Plating: Seed HeLa cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x concentration series of the isoxazole compounds in complete growth medium. Remove 50 µL of media from the cells and add 50 µL of the 2x compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Interpretation: An increase in the relative luminescence units (RLU) compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

G cluster_pathway cluster_assay Apoptotic_Stimulus Isoxazole Compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, 7) Initiator_Caspases->Effector_Caspases Substrate_Cleavage Cellular Substrate Cleavage Effector_Caspases->Substrate_Cleavage Active_Caspase37 Active Caspase-3/7 Effector_Caspases->Active_Caspase37 Assay Measures This Activity Apoptosis Apoptosis Substrate_Cleavage->Apoptosis ProLuminescent_Substrate Pro-Luminescent Substrate (contains DEVD sequence) Active_Caspase37->ProLuminescent_Substrate Cleaves DEVD Aminoluciferin Aminoluciferin Luciferase Luciferase + ATP Aminoluciferin->Luciferase Light_Signal Luminescent Signal (Measured) Luciferase->Light_Signal

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

Part 3: Selectivity Profiling - Distinguishing On-Target from Off-Target Effects

Selectivity is paramount. An inhibitor that hits its intended target is useful; one that hits dozens of others is often problematic. Given that many isoxazole derivatives are designed as kinase inhibitors, profiling against a broad panel of kinases is a standard and necessary validation step.[11][12]

Comparison of Selectivity Screening Platforms
PlatformPrincipleAdvantagesDisadvantages
Biochemical Kinase Panels Measures direct inhibition of kinase activity against a purified enzyme, often using radiolabeled ATP ([³³P]-ATP).[13][14]Highly quantitative (IC50 values); broad coverage available (>400 kinases).Lacks cellular context; may not reflect in-cell potency or permeability.
Competitive Binding Assays Measures the displacement of a labeled probe from the kinase ATP-binding site.[13]ATP-independent (measures Kd); high-throughput.Indirect measure of inhibition; may miss allosteric inhibitors.
Cellular Target Engagement Measures inhibitor binding to the target kinase within intact cells (e.g., NanoBRET).[15]Physiologically relevant; confirms cell permeability and target binding.Lower throughput; panel size is currently more limited than biochemical assays.
Experimental Protocol: High-Throughput Kinase Selectivity Profiling (Biochemical)

Objective: To determine the selectivity profile of a lead isoxazole compound by measuring its inhibitory activity against a panel of protein kinases.

Methodology (General Workflow):

  • Compound Preparation: The test compound is typically provided as a 10 mM stock in 100% DMSO. Service providers will perform serial dilutions to the final assay concentrations.

  • Assay Setup: Assays are performed in multi-well plates (e.g., 384-well). Each well contains:

    • A specific purified protein kinase.

    • A specific peptide or protein substrate.

    • [γ-³³P]-ATP at a concentration near its Km for that kinase.

    • The test compound at a fixed concentration (e.g., 1 µM for initial screening) or a range of concentrations for IC50 determination.

  • Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • Termination & Separation: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the remaining [γ-³³P]-ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.[14]

  • Detection: The amount of ³³P incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity is calculated relative to a vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))

    • For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic curve.

Data Presentation: Results are often visualized as a "kinome map" or a selectivity score to easily identify off-target hits.

Kinase Target% Inhibition @ 1 µM (Compound X)IC50 (nM) (Compound X)% Inhibition @ 1 µM (Compound Y)IC50 (nM) (Compound Y)
Target Kinase A 98%1595%50
Off-Target Kinase B85%25025%>10,000
Off-Target Kinase C15%>10,00018%>10,000
Off-Target Kinase D92%8045%5,500

Interpretation: In this example, Compound X is potent against the intended Target Kinase A but also shows significant activity against Off-Target Kinases B and D. Compound Y, while slightly less potent on-target, demonstrates a much cleaner selectivity profile, making it a more desirable lead for further development.

Part 4: ADME & Safety Pharmacology - Predicting In Vivo Behavior

Promising efficacy and selectivity are meaningless if a compound is metabolized instantly or carries a significant safety liability. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology is essential.

Key Validation Assays:
  • Metabolic Stability: This assay predicts how quickly a compound will be cleared by metabolic enzymes, primarily in the liver.[16] A compound with very high clearance may have a short half-life in vivo, making it difficult to maintain therapeutic concentrations.[17]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[19][20]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an isoxazole compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL suspension of pooled human liver microsomes in phosphate buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor).

    • Prepare the test compound at a starting concentration of 1 µM in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include two key controls:

      • Negative Control: A condition without the NADPH cofactor to measure non-enzymatic degradation.

      • Positive Control: A compound with known metabolic properties (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[17][21]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t1/2 = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
Isoxazole Z1592.4High Clearance
Verapamil (Control)12115.5High Clearance
Warfarin (Control)> 60< 11.6Low Clearance

References

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • hERG Assay. Slideshare. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration (FDA). [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

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  • Microsomal Stability. Cyprotex. [Link]

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  • A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-ethylisoxazole-5-carboxylate

The primary routes of exposure for analogous compounds are inhalation, ingestion, and skin or eye contact.[1] Hazards associated with similar isoxazole structures include being harmful if swallowed, causing skin irritati...

Author: BenchChem Technical Support Team. Date: January 2026

The primary routes of exposure for analogous compounds are inhalation, ingestion, and skin or eye contact.[1] Hazards associated with similar isoxazole structures include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2][3][4][5] Therefore, the selection and proper use of Personal Protective Equipment (PPE) are not merely procedural; they are the foundation of safe and reproducible research.

Core PPE Requirements: A Multi-Barrier Approach

Effective protection relies on creating multiple barriers between the researcher and the chemical. For Ethyl 3-ethylisoxazole-5-carboxylate, a comprehensive PPE strategy is mandatory.

Eye and Face Protection: The First Line of Defense

Given that related compounds are known to cause serious eye irritation, robust eye and face protection is non-negotiable.[1][3][5]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z.87.1 (US) or EN 166 (EU) standards must be worn at all times when handling the compound.[1][6] These provide a seal around the eyes, protecting against splashes from all angles.

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Isoxazole derivatives are frequently cited as skin irritants.[2][3][4] Dermal absorption is a significant risk, making skin and body protection critical.

  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact.[1][7]

    • Causality: Nitrile provides good resistance to a range of chemicals and is less likely to cause allergic reactions than latex.

    • Self-Validating Protocol: Always inspect gloves for tears or punctures before use.[8] Use proper removal techniques (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Laboratory Coat: A clean, buttoned lab coat serves to protect your skin and personal clothing from contamination.[1][7]

  • Apparel: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]

Respiratory Protection: Mitigating Inhalation Risks

While the vapor pressure of Ethyl 3-ethylisoxazole-5-carboxylate may be low, handling the solid or creating solutions can generate dust or aerosols. Related compounds are noted to cause respiratory irritation.[1][3][5]

  • Primary Engineering Control: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] This is the most effective way to minimize inhalation exposure.

  • Secondary Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to prevent the generation of dust or aerosols, a NIOSH/MSHA-approved respirator is required.[1][3]

PPE Summary for Quick Reference

The following table summarizes the required PPE for handling Ethyl 3-ethylisoxazole-5-carboxylate.

Protection Type Specific Recommendations Standard Rationale
Eye/Face Protection Chemical splash goggles (minimum). Face shield worn over goggles for high-splash risk tasks.ANSI Z.87.1 / EN 166Prevents serious eye irritation from splashes or aerosols.[1][3][6]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile).-Prevents skin contact, irritation, and potential absorption.[1][4][7]
Body Protection Laboratory coat, long pants, and closed-toe shoes.-Protects skin from contamination and direct contact.[1]
Respiratory Protection Work must be performed in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is required.NIOSH/MSHA or EN 149Minimizes inhalation of dust or aerosols, preventing respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow ensures that safety measures are integrated into the research process itself.

Step 1: Pre-Handling Preparation
  • Review Documentation: Thoroughly read and understand this safety guide and any available institutional chemical safety protocols.[1]

  • Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Assemble Materials: Have all necessary equipment, including the chemical, solvents, glassware, and a designated, labeled hazardous waste container, inside the fume hood before you begin.

  • Don PPE: Put on all required PPE (lab coat, long pants, closed-toe shoes, goggles, and gloves) before handling the chemical.

Step 2: Chemical Handling
  • Weighing/Measuring: If handling the solid form, carefully weigh the material in the fume hood to prevent inhalation of dust. Use a spatula and avoid creating airborne particles.

  • Transfers: When transferring the substance, either as a solid or in solution, do so slowly and carefully to avoid splashing or aerosol generation.

  • Spill Management: Keep a spill kit readily accessible. In case of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid dust, and place it in the sealed, labeled hazardous waste container.[7]

Step 3: Post-Handling and Decontamination
  • Decontaminate: Clean all non-disposable equipment and the work surface thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and completing work.[4][8]

PPE Selection and Use Workflow

The following diagram outlines the logical flow for ensuring proper PPE selection and use when working with Ethyl 3-ethylisoxazole-5-carboxylate.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Procedure start Task: Handle Ethyl 3-ethylisoxazole-5-carboxylate assess_hazards Assess Hazards: - Eye Irritant - Skin Irritant - Inhalation Risk start->assess_hazards select_eye Select Eye Protection: Chemical Goggles (Face Shield if splash risk) assess_hazards->select_eye Eye Contact select_skin Select Skin/Body Protection: Nitrile Gloves, Lab Coat, Closed-toe Shoes assess_hazards->select_skin Skin Contact select_resp Select Respiratory Control: Chemical Fume Hood assess_hazards->select_resp Inhalation don_ppe Don PPE Correctly handle_chem Perform Chemical Handling in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Correctly (Gloves First) handle_chem->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: PPE selection and use workflow for Ethyl 3-ethylisoxazole-5-carboxylate.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7]

  • Waste Segregation: All materials contaminated with Ethyl 3-ethylisoxazole-5-carboxylate, including disposable gloves, paper towels, and absorbent spill materials, must be treated as hazardous chemical waste.[7] Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Containerization:

    • Solid Waste: Collect in a dedicated, leak-proof container that is clearly labeled "Hazardous Waste" and includes the chemical name.[7]

    • Liquid Waste: Collect in a chemically resistant, leak-proof container with a secure screw-top cap.[7] The container must be kept closed except when adding waste.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.

References

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  • CPAChem. (2020, January 28). Safety data sheet according to 1907/2006/EC, Article 31.
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